Product packaging for Fmoc-2-iodo-l-phenylalanine(Cat. No.:CAS No. 210282-32-9)

Fmoc-2-iodo-l-phenylalanine

Cat. No.: B1456007
CAS No.: 210282-32-9
M. Wt: 513.3 g/mol
InChI Key: YMKDZEDXFIXGNK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-2-iodo-l-phenylalanine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO4 B1456007 Fmoc-2-iodo-l-phenylalanine CAS No. 210282-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKDZEDXFIXGNK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716677
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210282-32-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Properties and Applications

In the landscape of modern drug discovery and peptide science, the repertoire of proteinogenic amino acids is often insufficient to address the complex challenges of therapeutic design. The introduction of non-canonical amino acids into peptide sequences offers a powerful strategy to enhance stability, modulate bioactivity, and introduce novel functionalities. Among these, This compound has emerged as a particularly valuable building block for researchers and drug development professionals.[1]

This N-α-Fmoc protected amino acid derivative combines the structural scaffold of phenylalanine with a strategically placed iodine atom at the ortho position of the phenyl ring. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[][3] More importantly, the iodine atom is not merely a steric modification; it serves as a highly versatile synthetic handle. This feature unlocks a vast potential for post-synthetic modifications through various cross-coupling reactions and facilitates the development of radiolabeled peptides for diagnostic and therapeutic applications.[1][4][5]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core properties of this compound, its practical application in SPPS, and the advanced methodologies it enables. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its successful application. This compound is an off-white powder whose characteristics are well-defined for use in synthetic chemistry.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 210282-32-9[1][6]
Molecular Formula C₂₄H₂₀INO₄[1][7]
Molecular Weight 513.32 g/mol (or 513.4 g/mol )[1][7][8]
Appearance Off-white powder[1]
Melting Point 125-129 °C[1]
Optical Rotation [α]D²⁵ = -60 to -65º (c=1 in DMF)[1]
Purity ≥ 98% (by HPLC)[1]
Storage Conditions 0-8 °C, desiccated[1]

The hydrophobicity imparted by the Fmoc group and the phenyl ring renders the molecule insoluble in water but readily soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[9] This solubility profile is a critical prerequisite for its use in solid-phase peptide synthesis, where complete dissolution is necessary for efficient and rapid coupling reactions.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. This technique, pioneered by Merrifield and advanced by the introduction of the Fmoc group, allows for the synthesis of peptides while the growing chain is anchored to an insoluble resin support.[3][11][12] This simplifies the entire process by enabling the removal of excess reagents and by-products through simple filtration and washing steps.[3]

SPPS_Cycle cluster_resin Solid Support (Resin) Resin_AA_Fmoc Resin-Peptide(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_AA_Fmoc->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Coupling: Fmoc-2-iodo-L-Phe-OH + Activator (HBTU/DIEA) + DMF Wash1->Coupling 3 Wash2 Wash (DMF) Coupling->Wash2 4 Resin_AA_New Resin-Peptide(n+1)-Fmoc Wash2->Resin_AA_New 5 Resin_AA_New->Deprotection Repeat Cycle

Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation

The following protocol outlines a self-validating system for the efficient incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or equivalent activator.

    • N,N-Diisopropylethylamine (DIEA).

  • Solvent: High-purity DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. This is a critical first step to ensure that all reactive sites on the polymer support are accessible to reagents.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain and repeat the deprotection step with fresh solution for another 10-15 minutes. The secondary amine, piperidine, cleaves the base-labile Fmoc group, liberating a free N-terminal amine on the growing peptide chain.[3]

  • Washing:

    • Drain the deprotection solution.

    • Thoroughly wash the resin to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct. A typical wash cycle is 5-7 times with DMF. Incomplete washing can neutralize the subsequent coupling reagents, leading to failed synthesis.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, prepare the coupling solution. Dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIEA (6-8 eq.) in DMF.

    • Causality: HBTU is an activating agent that converts the carboxylic acid of the amino acid into a more reactive ester, facilitating amide bond formation. DIEA acts as a non-nucleophilic base to activate the HBTU and neutralize the protonated amine on the resin.[11]

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours. Due to the potential for steric hindrance from the ortho-iodine atom, a longer coupling time or a "double coupling" (repeating step 4) may be necessary to drive the reaction to completion.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM and IPA to remove excess reagents and by-products.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Advanced Applications: Leveraging the Iodine Moiety

The true power of incorporating 2-iodo-L-phenylalanine into a peptide lies in the post-synthetic modifications enabled by the carbon-iodine bond. This functionality transforms the peptide from a static sequence into a dynamic scaffold for further chemical diversification.

On-Resin Cross-Coupling Reactions

The iodinated phenyl ring is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the site-specific installation of diverse chemical groups directly onto the peptide while it is still attached to the solid support, a strategy that is highly valuable for generating peptide libraries and structure-activity relationship (SAR) studies.[4]

Key Reactions Include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, introducing novel aryl or vinyl groups.[4][13]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for click chemistry or creating rigid structural constraints.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[13]

  • Copper-Mediated Coupling: Reaction with thiols to generate thiophenylalanine derivatives, which can mimic cysteine and tyrosine residues.[14][15][16]

Cross_Coupling Peptide_I Resin-Peptide-(2-iodo-Phe) Reaction Cross-Coupling Reaction (e.g., Suzuki) + Aryl Boronic Acid + Pd Catalyst, Base Peptide_I->Reaction Peptide_Modified Resin-Peptide-(Biaryl-Ala) Reaction->Peptide_Modified Cleavage TFA Cleavage Peptide_Modified->Cleavage Final_Peptide Modified Peptide Cleavage->Final_Peptide

Figure 2: Workflow for post-synthetic peptide modification via on-resin cross-coupling.

Exemplary Protocol: On-Resin Suzuki Coupling This protocol is a generalized starting point and must be optimized for specific substrates.

  • Resin Preparation: Start with the fully synthesized peptide-resin containing the 2-iodo-L-phenylalanine residue. Wash thoroughly with a solvent like THF or a mixture of DMF/water.

  • Reagent Preparation: Prepare a solution of the desired arylboronic acid (5-10 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.1-0.2 eq.), and an aqueous base like Na₂CO₃ or K₃PO₄.

  • Coupling Reaction: Add the reagent mixture to the resin. Heat the reaction vessel to 40-80 °C and agitate for 4-16 hours under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

  • Washing: After the reaction, cool the vessel and wash the resin extensively with DMF, water, and DCM to remove all traces of catalyst and reagents.

  • Cleavage: Cleave the modified peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.

Radiolabeling for Biomedical Imaging and Therapy

The presence of iodine makes 2-iodo-L-phenylalanine an ideal precursor for radiolabeling. The non-radioactive ¹²⁷I can be exchanged for radioactive isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. Peptides containing these radioisotopes are valuable tools in nuclear medicine.

  • Diagnostic Imaging: Peptides labeled with gamma-emitters (¹²³I for SPECT) or positron-emitters (¹²⁴I for PET) can be used to visualize tumors or other disease sites where the peptide accumulates.[17][18][19] Radiolabeled amino acids are particularly promising for tumor detection because many cancer cells exhibit upregulated amino acid transport systems.[18][19][20]

  • Endoradiotherapy: When labeled with a beta-emitter like ¹³¹I, the peptide can selectively deliver a cytotoxic radiation dose to target tissues, a therapeutic strategy known as endoradiotherapy.[20] This approach has shown promise in preclinical and clinical studies for treating refractory gliomas.[18][20] The synthesis of these radiolabeled compounds often involves a copper(I)-assisted nucleophilic exchange reaction on the precursor molecule.[17]

Conclusion: An Indispensable Tool for Peptide Innovation

This compound is far more than a simple protected amino acid. It is a strategically designed chemical tool that empowers researchers to push the boundaries of peptide science. Its straightforward integration into standard SPPS protocols provides access to peptides containing a unique and highly reactive functional handle. This iodine moiety is the gateway to a vast array of post-synthetic modifications via cross-coupling chemistry, enabling the rapid diversification of peptide leads. Furthermore, its role as a precursor for radiolabeled analogues places it at the forefront of developing next-generation diagnostic and therapeutic agents. For any laboratory engaged in advanced peptide synthesis, drug discovery, or biomedical imaging, this compound is an essential and enabling resource.

References

An In-depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, halogenated amino acids have garnered significant attention for their ability to introduce unique steric and electronic features, thereby influencing peptide conformation, stability, and receptor-binding affinity. Fmoc-2-iodo-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, stands out as a pivotal building block in this context.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. It is designed to serve as a practical resource for researchers engaged in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics and diagnostics. The strategic placement of an iodine atom on the phenyl ring opens avenues for radioiodination, cross-coupling reactions, and the introduction of a heavy atom for crystallographic studies, making it a versatile tool in the modern chemist's arsenal.

Chemical Structure and Properties

This compound is characterized by three key structural features: the L-phenylalanine backbone, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and an iodine atom at the ortho (2-) position of the phenyl ring.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in peptide synthesis.

PropertyValueReference(s)
CAS Number 210282-32-9[1]
Molecular Formula C₂₄H₂₀INO₄[1]
Molecular Weight 513.32 g/mol [2]
Appearance Off-white powder[1]
Melting Point 125-129 °C[1]
Optical Rotation [α]D²⁵ = -60 to -65º (c=1 in DMF)[1]
Purity ≥98% (HPLC)[1]
Storage 0-8 °C, desiccated[1]

Synthesis of this compound

The synthesis of this compound is typically a two-stage process: first, the synthesis of the 2-iodo-L-phenylalanine precursor, followed by the protection of its α-amino group with the Fmoc moiety.

Diagram 2: Synthetic Workflow for this compound

G cluster_0 Precursor Synthesis cluster_1 Fmoc Protection 2-Bromo-L-phenylalanine 2-Bromo-L-phenylalanine Cu(I)-assisted Iodination Cu(I)-assisted Iodination 2-Bromo-L-phenylalanine->Cu(I)-assisted Iodination NaI, CuSO₄, SnSO₄ 2-Iodo-L-phenylalanine 2-Iodo-L-phenylalanine Cu(I)-assisted Iodination->2-Iodo-L-phenylalanine Schotten-Baumann Reaction Schotten-Baumann Reaction 2-Iodo-L-phenylalanine->Schotten-Baumann Reaction Base (e.g., NaHCO₃) Fmoc-Cl or Fmoc-OSu Fmoc-Cl or Fmoc-OSu Fmoc-Cl or Fmoc-OSu->Schotten-Baumann Reaction This compound This compound Schotten-Baumann Reaction->this compound Purification Purification This compound->Purification Recrystallization/Chromatography Characterization Characterization Purification->Characterization NMR, MS, IR, HPLC G cluster_0 Core Applications This compound This compound Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) This compound->Solid-Phase Peptide Synthesis (SPPS) Peptide-Based Therapeutics Peptide-Based Therapeutics Solid-Phase Peptide Synthesis (SPPS)->Peptide-Based Therapeutics Diagnostic Probes Diagnostic Probes Solid-Phase Peptide Synthesis (SPPS)->Diagnostic Probes Radiolabeling Radiolabeling Radiolabeling->Diagnostic Probes SPECT/PET Imaging Heavy-Atom Derivative for Crystallography Heavy-Atom Derivative for Crystallography Structural Biology Structural Biology Heavy-Atom Derivative for Crystallography->Structural Biology Precursor for Further Functionalization Precursor for Further Functionalization Novel Peptide Analogs Novel Peptide Analogs Precursor for Further Functionalization->Novel Peptide Analogs Cross-Coupling Reactions

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis, purification, and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-2-iodo-L-phenylalanine (Fmoc-2-iodo-L-phenylalanine). This halogenated amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), offering a strategic tool for researchers in drug discovery and chemical biology. The presence of an iodine atom on the phenyl ring facilitates the synthesis of complex peptides with enhanced properties, including improved stability, bioactivity, and potential for radiolabeling or cross-coupling reactions.[1][2] This document details two robust synthetic pathways for the precursor, 2-iodo-L-phenylalanine, followed by a standardized Fmoc-protection protocol. Furthermore, it provides field-proven methodologies for purification via recrystallization and preparative HPLC, and concludes with a guide to analytical characterization to ensure the high purity required for demanding synthetic applications.

Introduction: The Strategic Value of Iodinated Phenylalanine

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development. This compound (C₂₄H₂₀INO₄, M.W. 513.32 g/mol ) is particularly significant.[3] The iodine atom at the ortho position of the phenyl ring is not merely a steric modification; it serves as a versatile chemical handle. Its applications include:

  • Radiolabeling: The iodine atom can be substituted with radioactive isotopes (e.g., ¹²³I, ¹²⁵I) for use in molecular imaging and biodistribution studies.[4][5]

  • Cross-Coupling Chemistry: The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the post-synthetic modification of peptides on the solid phase or in solution.

  • Structural Probes: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination of peptide and protein structures.

  • Modulation of Bioactivity: The steric bulk and electronic properties of the iodine can influence peptide conformation and receptor binding affinity, leading to enhanced therapeutic profiles.[6]

This guide is designed for researchers and professionals who require a reliable and well-characterized supply of this critical reagent. The protocols described herein are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both success and understanding.

Physicochemical Properties
PropertyValueReference
CAS Number 210282-32-9[1]
Molecular Formula C₂₄H₂₀INO₄[3]
Molecular Weight 513.32 g/mol [3]
Appearance Off-white to white powder/crystalline solid[1]
Melting Point 125-129 °C[1]
Optical Rotation [α]D25 = -60 to -65º (c=1 in DMF)[1]
Purity (Typical) ≥98% (HPLC)[1]
Storage 0-8 °C, desiccated[1]

Synthesis of the Precursor: 2-Iodo-L-phenylalanine

The critical first step is the synthesis of the unprotected amino acid, 2-iodo-L-phenylalanine. Two effective methods are presented: the classic Sandmeyer reaction and a modern copper-catalyzed halogen exchange.

Workflow for Precursor Synthesis

cluster_0 Route A: Sandmeyer Reaction cluster_1 Route B: Halogen Exchange A1 2-Amino-L-phenylalanine A2 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A1->A2 A3 Aryl Diazonium Salt Intermediate A2->A3 A4 Iodide Displacement (KI solution) A3->A4 A5 2-Iodo-L-phenylalanine A4->A5 B1 2-Bromo-L-phenylalanine B2 Cu(I)-Catalyzed Halogen Exchange (NaI, CuSO₄, SnSO₄, 180 °C) B1->B2 B3 2-Iodo-L-phenylalanine B2->B3

Caption: Alternative synthetic routes to 2-Iodo-L-phenylalanine.

Route A: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a foundational transformation in aromatic chemistry that converts a primary aryl amine into an aryl halide via a diazonium salt intermediate.[7][8] This method is advantageous when starting from 2-amino-L-phenylalanine.

Mechanism Insight: The reaction proceeds in two main stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt.[9] Second, this diazonium salt is treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas (an excellent leaving group), forming the aryl iodide. While many Sandmeyer reactions require a copper(I) catalyst, the iodination step often proceeds without it due to the high nucleophilicity of the iodide ion.[10]

  • Dissolution & Cooling: Dissolve 2-amino-L-phenylalanine (1.0 eq) in 1 M sulfuric acid in an Erlenmeyer flask with magnetic stirring. Cool the resulting solution to 0-5 °C in an ice-water bath. It is critical to maintain this low temperature throughout the diazotization to prevent the premature decomposition of the diazonium salt.[11]

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water. Add this solution dropwise to the cooled amino acid solution over approximately 45-60 minutes. The rate of addition must be slow enough to keep the internal temperature below 5 °C. The formation of nitrogen gas (N₂) bubbles will be observed.[11] Slow addition minimizes the formation of hazardous brown nitrogen oxide fumes.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water and cool it in the ice bath. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with vigorous stirring.

  • Reaction & Work-up: Allow the reaction mixture to warm slowly to room temperature and then stir for an additional 2-3 hours. A precipitate or oil may form. Extract the entire mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 2-iodo-L-phenylalanine. This product can be purified further by recrystallization from an ethanol/water mixture.[5]

Route B: Synthesis via Cu(I)-Assisted Halogen Exchange

A more recent and often higher-yielding method involves the nucleophilic substitution of 2-bromo-L-phenylalanine with iodide, catalyzed by a copper(I) salt.[4] This method avoids the potentially unstable diazonium intermediate.

Mechanism Insight: This reaction is a Cu(I)-assisted nucleophilic aromatic substitution. The precise mechanism is complex, but it is understood that copper(I) coordinates to the aryl halide, facilitating the displacement of the bromide with the iodide nucleophile. The reaction requires high temperatures and specific concentrations of reagents for optimal yield.[4]

This protocol is adapted from an optimized procedure for radiolabeling precursors and should be performed in a sealed pressure vessel by trained personnel.[4]

  • Reagent Preparation: In a suitable pressure vessel, combine 2-bromo-L-phenylalanine (1.0 eq), sodium iodide (NaI, ~8 eq), copper(II) sulfate (CuSO₄, ~0.16 eq), and stannous sulfate (SnSO₄, ~1.5 eq). The stannous sulfate serves to reduce Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Add appropriate solvents and buffers as described in the source literature to achieve the optimized concentrations.[4] Seal the vessel and heat to 180 °C for 24 hours.

  • Work-up and Purification: After cooling, the product must be isolated from the reaction mixture. This typically involves chromatographic purification. The crude mixture can be loaded onto an ion-exchange column to separate the amino acid from salts and unreacted starting material, followed by further purification using reversed-phase HPLC.

Fmoc Protection of 2-Iodo-L-phenylalanine

The protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step to prepare the derivative for SPPS. The Fmoc group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[12] The standard Schotten-Baumann conditions are highly effective.[13]

Workflow for Fmoc Protection

Start 2-Iodo-L-phenylalanine Dissolve Dissolve in aq. NaHCO₃ / Dioxane Start->Dissolve AddFmoc Add Fmoc-OSu (Stir 12-18h at RT) Dissolve->AddFmoc Workup Dilute with H₂O, Wash with Ether AddFmoc->Workup Acidify Acidify Aqueous Layer (1M HCl to pH ~2) Workup->Acidify Precipitate Precipitation of Product Acidify->Precipitate Isolate Filter, Wash with H₂O, Dry Precipitate->Isolate End Crude this compound Isolate->End

Caption: General workflow for the Fmoc protection reaction.

  • Dissolution: Dissolve 2-iodo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (or sodium carbonate) solution. Stir until a clear solution is obtained. The base is crucial for deprotonating the amino group, rendering it nucleophilic.[14]

  • Fmoc Reagent Addition: To the stirred solution, add N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) portion-wise. Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[12]

  • Reaction: Allow the reaction mixture to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino acid.

  • Initial Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. The desired product will remain in the basic aqueous layer as a carboxylate salt.[13]

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. With vigorous stirring, slowly add 1 M HCl to acidify the solution to a pH of approximately 2. This protonates the carboxylate, causing the water-insoluble Fmoc-protected amino acid to precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the product under high vacuum to obtain the crude this compound.

Purification of this compound

Achieving high purity (>98%) is paramount for successful peptide synthesis, as impurities can lead to deletion or truncated sequences.[15] A two-step purification strategy involving recrystallization followed by HPLC is recommended for achieving the highest quality material.

Recrystallization

Recrystallization is an effective technique for removing most bulk impurities from the crude product. The choice of solvent is critical.

  • Dissolution: Place the crude, dried this compound in a flask. Add a minimal amount of a hot solvent in which the compound is soluble, such as ethyl acetate or toluene.[10][14] Heat gently with stirring to achieve complete dissolution.

  • Crystallization: Slowly add a non-polar "anti-solvent" in which the product is insoluble, such as hexanes or petroleum ether, until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation. Slow cooling is key to forming well-defined, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity material, especially for demanding applications like the synthesis of long peptides or GMP-grade pharmaceuticals, preparative reversed-phase HPLC (RP-HPLC) is the gold standard.[16]

ParameterRecommended SettingRationale
Column C18 stationary phase (e.g., 21.2 x 250 mm, 5-10 µm)Provides excellent hydrophobic retention and resolution for Fmoc-protected amino acids.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrileAcetonitrile is the organic eluent.
Gradient A shallow gradient, e.g., 30-70% B over 40 minutesOptimized to provide maximum separation between the product and closely eluting impurities.
Flow Rate ~15-20 mL/min (for a 21.2 mm ID column)Adjusted for optimal separation on the preparative scale.
Detection UV at 265 nmThe Fmoc group has a strong characteristic absorbance at this wavelength.[16]
Post-Run Combine pure fractions and lyophilize to a fluffy white powder.Lyophilization removes the aqueous/organic mobile phase without heating the sample.

Quality Control and Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final product.

Purity Assessment by Analytical HPLC

The purity of the final product should be assessed by analytical RP-HPLC using conditions similar to the preparative method but on a smaller scale column (e.g., 4.6 x 150 mm) with a faster gradient. The purity is calculated by dividing the main peak area by the total area of all peaks.[16]

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the Fmoc group (aromatic protons typically between 7.3-7.9 ppm), the phenylalanine aromatic protons (which will be shifted and show complex splitting due to the iodine substituent), and the α- and β-protons of the amino acid backbone (typically between 3.0-4.8 ppm).[17][18]

    • ¹³C NMR: The spectrum will confirm the presence of all 24 carbons. Key signals include the carbonyl carbon (~170-175 ppm), the carbons of the Fmoc group, and the aromatic carbons, including the carbon directly bonded to iodine which will appear at a characteristically low field (~90-100 ppm).[19]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound.

    • Expected Mass (M+H)⁺: 514.05 g/mol

    • Expected Mass (M+Na)⁺: 536.03 g/mol

Conclusion

This compound is a strategically important building block for modern peptide science. Its synthesis, while requiring careful execution, is achievable through established and reliable chemical transformations. By following the detailed protocols for synthesis via either the Sandmeyer or halogen-exchange routes, followed by robust Fmoc protection and multi-step purification, researchers can produce high-purity material. The analytical validation through HPLC, NMR, and MS provides the necessary confidence in product quality, ensuring the successful and reproducible synthesis of novel and complex peptides for therapeutic and research applications.

References

Fmoc-2-iodo-L-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Properties, Synthesis, and Applications

Introduction

This compound is a specialized amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery.[1][2] Its structure incorporates three key features: the L-phenylalanine backbone, a strategic iodine atom on the ortho position of the phenyl ring, and the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.[1] This unique combination makes it an invaluable tool for synthesizing complex peptides and developing novel therapeutic agents. The Fmoc group is fundamental to the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, offering the advantage of mild, base-labile deprotection conditions that preserve the integrity of sensitive peptide sequences.[][4] The presence of the iodine atom enhances the molecule's utility, enabling applications ranging from radiolabeling for diagnostic imaging to creating peptides with improved stability and bioactivity.[1][5] This guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including calculating molar equivalents for synthesis and ensuring proper storage conditions to maintain the compound's integrity.

PropertyValueSource(s)
CAS Number 210282-32-9[1][6][7]
Molecular Formula C₂₄H₂₀INO₄[1][8]
Molecular Weight 513.4 g/mol (also cited as 513.32 g/mol )[1][7][8]
Appearance Off-white powder[1]
Purity Typically ≥ 98% (by HPLC)[1]
Melting Point 125-129 °C[1]
Optical Rotation [α]D²⁵ = -60 to -65º (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]
Synonyms Fmoc-L-Phe(2-I)-OH, Fmoc-o-iodo-L-Phe-OH[1][8]

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires precise control to ensure stereochemical purity and high yield. While a detailed, multi-step synthesis from basic precursors is complex, a notable method involves the Cu¹⁺-assisted nucleophilic halogen exchange.[5] This reaction can produce 2-iodo-L-phenylalanine from a 2-bromo-L-phenylalanine precursor, which is then protected with the Fmoc group.[5] An optimization study of this precursor synthesis identified temperature, copper sulfate (CuSO₄), and sodium iodide (NaI) as the most critical parameters, achieving yields consistently over 74%.[5]

Causality in Synthesis: The choice of a copper-assisted nucleophilic exchange is significant because it offers a more direct route compared to cumbersome, multi-step stereo-specific syntheses, and importantly, it was shown to proceed without racemization.[5] Following the synthesis of the core amino acid, the α-amino group is protected using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar reagent under basic conditions to yield the final product.

Self-Validating Quality Control: The integrity of each batch must be rigorously validated to ensure its suitability for peptide synthesis.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which should typically be ≥ 98%.[1]

  • Identity Confirmation: The structure is confirmed using techniques like ¹H-NMR and Mass Spectrometry (MS) to ensure the correct molecular weight and structure.[5]

  • Stereochemical Integrity: Chiral HPLC is employed to confirm that no racemization has occurred during synthesis, ensuring the product is the pure L-enantiomer.[5]

Core Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[1][4] This strategy is the dominant method for peptide synthesis due to its efficiency, amenability to automation, and mild deprotection conditions, which minimize side reactions.[][9]

The Role of the Fmoc Group: The Fmoc group protects the α-amino group of the phenylalanine derivative. It is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[][10] This orthogonality allows for the selective deprotection of the N-terminus at each cycle, enabling the sequential addition of the next Fmoc-protected amino acid to the growing peptide chain.[9]

SPPS_Workflow Resin Resin Support (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 Washing Step (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Washing Step (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Residue Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Residue Repeat->Deprotection Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: Conceptual workflow for drug discovery using this compound.

Experimental Protocol: Standard Coupling in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling/Activating Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Reaction Vessel: Solid-phase synthesis vessel with a frit for solvent drainage.

Methodology:

  • Resin Preparation:

    • Ensure the Fmoc group from the previous amino acid has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine. The resin should be swelled in DMF.

  • Activation of Amino Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes. The solution may change color.

    • Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form an activated ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and maintain a basic pH for the subsequent coupling reaction. Using slight excesses ensures the reaction goes to completion.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin in the reaction vessel.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring the Reaction:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the coupling is complete. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

    • Trustworthiness: The Kaiser test is a self-validating step within the protocol. It provides direct feedback on the reaction's completion, preventing the synthesis from proceeding with an incomplete sequence, which would be difficult to purify later.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • 3x with DMF

      • 3x with DCM

      • 3x with DMF

    • The resin is now ready for the deprotection of the newly added this compound to continue the synthesis of the peptide chain.

Conclusion

This compound is a highly versatile and powerful reagent in peptide chemistry. Its foundational role in Fmoc-SPPS is well-established, providing a reliable method for peptide chain elongation. [1]Beyond its function as a standard building block, the ortho-iodine atom provides a unique chemical handle that significantly expands its utility into drug discovery and biomedical research. [1][5]This enables the development of radiolabeled peptides for diagnostic purposes and the creation of novel peptide therapeutics with enhanced pharmacological profiles. [5][11]For scientists and researchers in the field, a thorough understanding of its properties and applications is key to leveraging its full potential in designing the next generation of peptide-based molecules.

References

An In-depth Technical Guide to the Solubility of Fmoc-2-iodo-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Solubility in Peptide Synthesis

In the realm of peptide synthesis and drug development, the seemingly simple parameter of solubility is, in reality, a cornerstone of success. For researchers and scientists working with modified amino acids, a thorough understanding of a compound's behavior in various solvent systems is not merely advantageous—it is critical. Poor solubility can precipitate a cascade of issues, from inefficient coupling reactions and the generation of deletion sequences to challenges in purification and formulation.[1] This guide is dedicated to providing an in-depth technical exploration of the solubility of a particularly valuable, yet nuanced, building block: Fmoc-2-iodo-L-phenylalanine.

This document eschews a rigid, templated format in favor of a logically structured narrative that mirrors the thought process of a scientist in the field. We will begin by dissecting the molecular characteristics of this compound that govern its solubility, then move to a practical discussion of its behavior in common organic solvents, and culminate in a detailed, field-tested protocol for empirical solubility determination. Our objective is to equip you not just with data, but with a foundational understanding that will empower you to make informed decisions in your own laboratory settings.

Deconstructing the Molecule: Theoretical Underpinnings of Solubility

The solubility of this compound is a direct consequence of its distinct chemical architecture. Three primary components contribute to its overall physicochemical properties: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the iodine substituent on the phenyl ring.

  • The Phenylalanine Core: The inherent hydrophobicity of the phenylalanine side chain contributes to the molecule's tendency to dissolve in non-polar environments.[2]

  • The Fmoc Group: The large, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) group is the dominant driver of the molecule's solubility profile in the context of peptide synthesis. This bulky, non-polar moiety significantly enhances the compound's affinity for organic solvents.[1] Consequently, like most Fmoc-protected amino acids, this compound is readily soluble in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS).[2][3][4]

  • The Iodine Substituent: The introduction of a halogen atom to the phenyl ring, in this case, iodine at the ortho position, further modulates the molecule's solubility. Halogenation, particularly with larger halogens like bromine and iodine, tends to increase the lipophilicity and hydrophobicity of the aromatic ring.[5] This effect can lead to a decrease in aqueous solubility.[5] The presence of the iodine atom can also introduce subtle electronic effects that may influence intermolecular interactions and, consequently, solubility in different solvent systems.

The interplay of these three factors results in a molecule that is generally well-suited for standard SPPS protocols, which predominantly utilize organic solvents. However, the increased hydrophobicity imparted by the iodine atom necessitates careful consideration when selecting solvents to ensure complete dissolution, particularly at high concentrations.

Solubility Profile of this compound: A Practical Overview

SolventSolvent ClassExpected SolubilityRationale & Field Notes
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble The most common solvent for SPPS, DMF is an excellent solvent for the majority of Fmoc-amino acids due to its ability to effectively solvate the protected amino acid.[2][3][4]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble NMP is often used as a more powerful alternative to DMF, particularly for dissolving compounds with a tendency to aggregate. It is expected to readily dissolve this compound.[3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble DMSO is a strong polar aprotic solvent and is expected to be an excellent solvent for this compound. It is particularly useful for preparing concentrated stock solutions.
Dichloromethane (DCM) Non-polar AproticModerately Soluble While less polar than DMF and NMP, DCM is often used in SPPS for washing steps. The solubility of many Fmoc-amino acids in DCM is limited, and this is expected to be the case for the iodo-derivative as well.
Tetrahydrofuran (THF) Polar AproticSparingly to Moderately Soluble THF is less effective at solvating Fmoc-amino acids compared to DMF or NMP. Its use may require co-solvents or be limited to lower concentrations.
Acetonitrile (ACN) Polar AproticSparingly Soluble Acetonitrile is generally not a primary solvent for dissolving Fmoc-amino acids in SPPS due to its lower solvating power for these compounds.
Methanol / Ethanol Polar ProticVery Slightly Soluble to Insoluble The large, non-polar Fmoc group and the hydrophobic iodophenyl side chain significantly limit solubility in polar protic solvents like alcohols.[1]
Water Polar ProticInsoluble The pronounced hydrophobic character of the molecule renders it essentially insoluble in aqueous solutions.[6]

Experimental Determination of Solubility: A Validated Protocol

For applications demanding precise concentrations, such as the preparation of stock solutions for automated synthesis or for kinetic studies, the empirical determination of solubility is a critical step. The following protocol provides a robust and self-validating method for quantifying the solubility of this compound in a solvent of interest.

Principle

This method is based on the preparation of a saturated solution at a constant temperature, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant using High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound (high purity)

  • Anhydrous organic solvents of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of labeled vials, add an excess amount of this compound to a known volume (e.g., 1.0 mL) of each test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm or 301 nm).

  • Quantification and Calculation:

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of the molecular factors influencing solubility and the experimental workflow for its determination.

G cluster_molecule Molecular Factors Influencing Solubility Fmoc_Group Fmoc Group (Large, Non-polar) Solubility Overall Solubility Profile Fmoc_Group->Solubility Dominant driver for solubility in organic solvents Iodine Iodine Substituent (Increases Hydrophobicity) Iodine->Solubility Enhances lipophilicity, reduces aqueous solubility Phe_Backbone Phenylalanine Backbone (Hydrophobic Core) Phe_Backbone->Solubility Contributes to non-polar character

Caption: Key molecular components of this compound and their impact on its solubility.

G Start Start: Excess Solute + Known Volume of Solvent Equilibration Equilibration (24-48h at constant T) Start->Equilibration Centrifugation Centrifugation (Pellet Undissolved Solid) Equilibration->Centrifugation Supernatant_Collection Collect & Filter Supernatant Centrifugation->Supernatant_Collection Dilution Precise Dilution Supernatant_Collection->Dilution HPLC_Analysis HPLC Analysis (vs. Calibration Curve) Dilution->HPLC_Analysis Calculation Calculate Original Concentration (Solubility) HPLC_Analysis->Calculation End End: Quantitative Solubility Value Calculation->End

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern peptide chemistry.[7] Its solubility profile, largely dictated by the hydrophobic nature of the Fmoc group and the iodinated phenyl ring, renders it highly compatible with standard solid-phase peptide synthesis protocols that utilize polar aprotic solvents. While this guide provides a robust framework for understanding and predicting its behavior, it is the synthesis of theoretical knowledge and empirical validation that will ultimately lead to the most successful and reproducible outcomes in the laboratory. As the field of peptide therapeutics continues to evolve, a deep understanding of the physicochemical properties of such modified amino acids will remain an indispensable asset for researchers and drug developers alike.

References

A Senior Application Scientist's Guide to Fmoc-2-iodo-L-phenylalanine: Sourcing, Synthesis, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Incorporating 2-Iodo-L-phenylalanine

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated amino acids, and specifically 2-iodophenylalanine, offer a unique and powerful toolset. The presence of an iodine atom on the phenyl ring of phenylalanine introduces a sterically demanding and electronically distinct moiety that can significantly influence peptide conformation, binding affinity, and metabolic stability. More importantly, the carbon-iodine bond serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the late-stage functionalization of peptides with a diverse array of chemical groups. This guide provides a comprehensive technical overview for researchers, from sourcing high-quality Fmoc-2-iodo-L-phenylalanine to its efficient incorporation into peptides and subsequent chemical modifications.

Part 1: Commercial Suppliers of this compound

The successful synthesis of peptides containing 2-iodophenylalanine begins with the procurement of high-purity, well-characterized starting material. Several reputable suppliers offer this compound, and the choice of vendor can impact the quality of the final peptide, as well as the cost and timeline of the research. Below is a comparative summary of key commercial suppliers.

SupplierPurity (Typical)Available QuantitiesPrice (USD, Representative)Lead Time (Typical)
Chem-Impex ≥ 98% (HPLC)1g, 5g, 25g, Bulk~
50/g,50/g, ~50/g,
200/5g
Stock to 2 weeks
Creative Peptides Custom SynthesisCustomInquiry-basedProject-dependent
Aralez Bio ≥ 95%100mg, 1g, Bulk~
400/100mg,400/100mg, ~400/100mg,
500/g
Stock to 2 weeks
Parchem InquiryBulkInquiry-basedInquiry-based

Note: Prices and lead times are subject to change and should be confirmed with the supplier at the time of ordering.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Iodo-L-phenylalanine

The incorporation of this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires consideration of its steric bulk. The ortho-iodine substituent can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. Therefore, the use of a potent coupling reagent is highly recommended to ensure efficient and complete coupling.

Recommended Coupling Protocol for this compound

This protocol is designed for a standard Fmoc-SPPS workflow and is optimized for the sterically hindered nature of this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. A double coupling (repeating the coupling step with fresh reagents) is recommended for this sterically hindered amino acid to ensure maximum efficiency.

    • Monitor the coupling completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.

  • Washing: Wash the resin with DMF (5x) and DCM (2x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-2-iodo-L-Phe (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for subsequent AAs Wash2->Elongate Deprotect2 Final Fmoc Deprotection Elongate->Deprotect2 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify

SPPS workflow for incorporating this compound.

Part 3: Post-Synthetic Modification of 2-Iodophenylalanine-Containing Peptides

The true power of incorporating 2-iodophenylalanine lies in its ability to serve as a reactive handle for post-synthetic modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be performed on the resin-bound or cleaved peptide to introduce a wide range of functionalities.

On-Resin Suzuki-Miyaura Coupling Protocol

This protocol allows for the arylation of the 2-iodophenylalanine residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing 2-iodophenylalanine

  • Arylboronic acid (3-5 eq.)

  • Pd(PPh₃)₄ (0.2 eq.)

  • Aqueous Na₂CO₃ (2M, 4 eq.)

  • DMF/H₂O (3:1)

Procedure:

  • Swell the peptide-resin in the DMF/H₂O solvent mixture.

  • Add the arylboronic acid, Pd(PPh₃)₄, and aqueous Na₂CO₃ to the reaction vessel.

  • Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • After the reaction is complete, wash the resin thoroughly with DMF, H₂O, and DCM.

  • Proceed with cleavage and purification as described previously.

On-Resin Sonogashira Coupling Protocol

This protocol enables the introduction of an alkyne moiety onto the 2-iodophenylalanine residue.

Materials:

  • Peptide-resin containing 2-iodophenylalanine

  • Terminal alkyne (5 eq.)

  • Pd(PPh₃)₄ (0.2 eq.)

  • CuI (0.4 eq.)

  • DIPEA (10 eq.)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Add the terminal alkyne, Pd(PPh₃)₄, CuI, and DIPEA to the reaction vessel.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Wash the resin thoroughly with DMF and DCM.

  • Proceed with cleavage and purification.

Post_Synthetic_Modification cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling IodoPeptide1 Peptide-Resin with 2-Iodo-Phe Suzuki_Reaction Pd(PPh₃)₄, Na₂CO₃ DMF/H₂O, 60-80°C IodoPeptide1->Suzuki_Reaction Arylboronic Arylboronic Acid Arylboronic->Suzuki_Reaction ArylatedPeptide Arylated Peptide-Resin Suzuki_Reaction->ArylatedPeptide IodoPeptide2 Peptide-Resin with 2-Iodo-Phe Sonogashira_Reaction Pd(PPh₃)₄, CuI, DIPEA DMF, RT IodoPeptide2->Sonogashira_Reaction Alkyne Terminal Alkyne Alkyne->Sonogashira_Reaction AlkynylatedPeptide Alkynylated Peptide-Resin Sonogashira_Reaction->AlkynylatedPeptide

Post-synthetic modification of 2-iodophenylalanine-containing peptides.

Part 4: Characterization of Peptides Containing 2-Iodophenylalanine

The successful synthesis and modification of peptides containing 2-iodophenylalanine must be confirmed by rigorous analytical characterization. The two primary techniques for this are reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The introduction of the bulky and relatively hydrophobic 2-iodophenylalanine residue will typically lead to an increase in the retention time of the peptide on a C18 column compared to its non-iodinated counterpart. The magnitude of this shift will depend on the overall sequence and length of the peptide. Further modifications via Suzuki or Sonogashira coupling will also alter the retention time, generally increasing it further due to the addition of aromatic or other hydrophobic groups. A single, sharp peak in the HPLC chromatogram is indicative of a pure peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct mass of the synthesized peptide. The incorporation of a 2-iodophenylalanine residue in place of a standard phenylalanine residue will result in a specific mass shift.

  • Mass of Phenylalanine residue: 147.07 g/mol

  • Mass of 2-Iodophenylalanine residue: 273.96 g/mol

  • Expected Mass Shift: +126.89 Da

This characteristic mass shift provides unambiguous evidence for the successful incorporation of the iodinated amino acid. Subsequent modifications will result in further predictable mass changes. For example, a Suzuki coupling with phenylboronic acid would add a phenyl group, resulting in an additional mass increase of 76.05 Da.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced properties and novel functionalities. By carefully selecting a reputable supplier, optimizing the SPPS coupling conditions to account for steric hindrance, and leveraging the power of post-synthetic modifications, researchers can unlock new avenues in drug discovery and chemical biology. The analytical techniques of RP-HPLC and mass spectrometry provide the necessary tools to ensure the successful synthesis and characterization of these complex and promising molecules.

An In-depth Technical Guide to the Safe Handling and Application of Fmoc-2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Chemical Profile

Fmoc-2-iodo-L-phenylalanine is a specialized amino acid derivative crucial for advanced peptide synthesis and the development of novel pharmaceuticals.[1] Its structure incorporates two key features: the base-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino nitrogen and an iodine atom at the ortho position of the phenyl ring.[1] The Fmoc group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), allowing for iterative, controlled elongation of peptide chains under mild basic conditions.[2][3] The iodine atom serves as a versatile functional handle, enabling post-synthesis modifications such as radiolabeling for imaging applications or transition metal-catalyzed cross-coupling reactions to create complex molecular architectures.[1][4]

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and application-specific considerations for this compound to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of safe handling and storage.

PropertyValueSource(s)
CAS Number 210282-32-9[1][5]
Molecular Formula C₂₄H₂₀INO₄[1][6]
Molecular Weight 513.32 g/mol [1][6][7]
Appearance Off-white powder/solid[1]
Melting Point 125-129 °C[1]
Purity ≥ 95-98% (typically by HPLC)[1][6]
Solubility Insoluble in water. Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[8]
Storage Store refrigerated at 2-8°C, desiccated, and protected from light.[1][7][9]

Hazard Identification and Risk Assessment

While many Fmoc-amino acids are not classified as hazardous under GHS/CLP regulations, it is crucial to treat all research chemicals with a high degree of caution.[10][11][12] The primary risks associated with this compound in its solid form are mechanical irritation from dust inhalation and direct contact.

GHS Classification and Statements
  • Classification: Not classified as a hazardous substance or mixture according to most available Safety Data Sheets (SDS).[10][11][12][13]

  • Potential Hazards:

    • May cause mild irritation to the respiratory tract upon inhalation of dust.

    • May cause mild skin irritation upon prolonged contact.

    • May cause eye irritation upon contact.

Causality: The physical form of the compound as a fine powder increases the risk of aerosolization during handling (e.g., weighing, transferring). Inhalation can lead to mechanical irritation of the respiratory system. The chemical nature, while not acutely toxic, warrants avoidance of direct contact with skin and eyes as a standard practice for chemical hygiene.[10][11]

Risk Assessment Workflow

Before any procedure, a thorough risk assessment is mandatory. This process ensures that potential hazards are identified and controlled.

cluster_risk Risk Assessment Workflow start Identify Task (e.g., Weighing, Dissolving) hazards Identify Hazards - Inhalation of dust - Skin/Eye contact - Spillage start->hazards controls Implement Controls (See Hierarchy Diagram) hazards->controls ppe Verify PPE - Safety glasses - Lab coat - Nitrile gloves controls->ppe emergency Review Emergency Plan - Spill kit location - Eyewash/Shower access ppe->emergency proceed Proceed with Task emergency->proceed

Caption: Risk assessment process for handling this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is the most effective way to minimize exposure and ensure operator safety. The hierarchy of controls should always be applied, prioritizing engineering controls over personal protective equipment.

Hierarchy of Controls

cluster_hoc Hierarchy of Controls (Most to Least Effective) elim Elimination (Not Feasible) sub Substitution (Not Feasible for specific molecule) eng Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) admin Administrative Controls (SOPs, Training, Labeling) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls applied to handling chemical powders.

Engineering and Personal Controls
Control TypeSpecification and Rationale
Engineering Chemical Fume Hood or Ventilated Balance Enclosure: Mandatory for all manipulations of the solid compound, especially weighing. This contains fine powders, preventing inhalation and contamination of the lab environment.[10][11]
Administrative Standard Operating Procedures (SOPs): Detailed, task-specific SOPs must be in place. Training: Personnel must be trained on the specific hazards and handling procedures for this compound. Labeling: All containers must be clearly labeled.
PPE: Eye/Face Safety Glasses with Side-Shields: Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Essential to protect against accidental splashes or airborne particles.[10][11]
PPE: Hand Nitrile Gloves: Inspect gloves for integrity before use. Use proper removal technique to avoid contaminating skin. Change gloves immediately if contaminated.[10][11]
PPE: Body Laboratory Coat: Provides a removable barrier to protect skin and personal clothing from contamination.
Protocol: Weighing and Dissolving the Solid Compound

This protocol is designed to be self-validating by incorporating steps that minimize contamination and exposure.

  • Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves).

  • Engineering Control: Perform all steps inside a certified chemical fume hood or a ventilated balance enclosure.

  • Decontamination: Wipe down the balance and surrounding surfaces with 70% ethanol before and after use.

  • Weighing:

    • Use a clean, anti-static weigh boat or appropriate glassware.

    • Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place the weigh boat or glassware containing the powder into the final reaction vessel or flask.

    • Add the solvent (e.g., DMF) to the vessel, rinsing the weighing container to ensure a quantitative transfer.

    • Gently swirl or stir until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.

  • Final Decontamination: Wipe down all surfaces again and wash hands thoroughly after removing gloves.[10]

Storage, Stability, and Waste Disposal

Storage and Stability

Proper storage is critical to maintaining the compound's purity and integrity.

  • Temperature: Store in a refrigerator at 2-8°C.[1][7][9]

  • Atmosphere: Keep the container tightly sealed and store under desiccation to prevent moisture absorption.

  • Light: Protect from light, as UV exposure can potentially affect both the Fmoc group and the carbon-iodine bond.[9]

  • Chemical Stability: The compound is stable under recommended storage conditions. The primary liabilities are the Fmoc group, which is sensitive to basic conditions (e.g., amines), and the C-I bond, which can be susceptible to reduction or certain light conditions.[3][14]

Incompatibilities
  • Strong Oxidizing Agents: May react violently.[12]

  • Strong Bases (e.g., piperidine): Will cleave the Fmoc group. This is the intended reaction during SPPS but must be avoided during storage and other manipulations.[2][14]

Waste Disposal
  • Solid Waste: Dispose of unused solid material, contaminated gloves, and weighing papers in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Do not discharge into drains or the environment.[11][13]

Emergency Procedures

SituationResponse ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][11][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[10][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11][13]
Minor Spill Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with a wet wipe or towel and decontaminate the surface.[11]

Application-Specific Considerations in Peptide Synthesis

The unique structure of this compound requires special attention during its use in SPPS to ensure the integrity of the iodine substituent.

Causality of Experimental Choices: The C(sp²)-I bond on the phenyl ring is relatively stable to the standard conditions of Fmoc-based SPPS. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the mildly acidic conditions of many coupling reagents.[2] However, harsh acidic conditions, such as the hydrofluoric acid (HF) used in older Boc-based synthesis, can cause degradation.[15] During the final cleavage and deprotection step with strong acids like Trifluoroacetic acid (TFA), scavengers are crucial. Cations generated during the cleavage of other side-chain protecting groups can potentially react with the electron-rich, iodinated aromatic ring. Scavengers like triisopropylsilane (TIS) and water are used to trap these reactive species, preserving the C-I bond.

Workflow: Incorporation into a Peptide via SPPS

cluster_spps SPPS Workflow for this compound resin Start: Resin-Bound Peptide (Free N-terminus) deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 Step 2: DMF Wash (Remove Piperidine) deprotect->wash1 couple Step 3: Coupling - Activate Fmoc-2-iodo-L-Phe - Add to resin wash1->couple wash2 Step 4: DMF Wash (Remove excess reagents) couple->wash2 repeat Repeat Cycle or Proceed to Final Cleavage wash2->repeat

Caption: Standard cycle for incorporating this compound in SPPS.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational tool.[1] Its introduction marked a significant breakthrough, enabling the robust, efficient, and automatable synthesis of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[2] This guide provides an in-depth exploration of the core principles of Fmoc-based solid-phase peptide synthesis (SPPS), delving into the underlying chemistry, field-proven protocols, and critical considerations required for success.

The Principle of Orthogonal Protection in SPPS

The precise, stepwise assembly of amino acids into a defined sequence is the primary challenge in peptide synthesis.[3] To prevent unwanted side reactions and polymerization, the reactive α-amino group of an incoming amino acid must be temporarily blocked or "protected".[4] The success of modern SPPS hinges on the concept of orthogonal protection .[3] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is selectively removable under distinct chemical conditions without affecting the others.[3][5][6]

In the context of Fmoc-SPPS, the protection scheme is elegantly orthogonal:

  • Temporary Nα-Amino Protection: The base-labile Fmoc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle.[3][7]

  • Permanent Side-Chain Protection: Acid-labile protecting groups, typically based on tert-butyl (tBu) or trityl (Trt) moieties, are used to mask the reactive side chains of trifunctional amino acids.[7] These remain intact throughout the chain assembly and are only removed during the final cleavage step.[6]

This orthogonality is a key advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability for both Nα and side-chain protection and requires the use of hazardous strong acids like hydrofluoric acid (HF).[4][8] The Fmoc/tBu approach offers milder overall conditions, enhancing the stability of the growing peptide and the solid support.[4][]

The Fmoc Group: Chemical Properties and Mechanism of Action

The Fmoc group was specifically designed for its unique chemical properties that make it ideal for SPPS.[10] It is chemically stable under a variety of reaction conditions, particularly the acidic conditions used for final cleavage, yet it is readily removed by mild base treatment.[11][12]

The Chemistry of Fmoc Deprotection

The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation.[13] This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][14]

The deprotection proceeds via a β-elimination mechanism :

  • Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[13] This proton is surprisingly acidic because its removal results in a stabilized, aromatic fluorenyl anion.[15]

  • β-Elimination: This abstraction initiates an elimination reaction, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[13]

  • DBF Scavenging: Excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable and inactive piperidine-DBF adduct.[13] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated peptide amine, which would terminate the chain.

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine\n(Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="Proton Abstraction\nat C9", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DBF_Intermediate [label="Dibenzofulvene (DBF)\n+ CO₂\n+ H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="Free N-terminal Amine\n(Ready for Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Piperidine Adduct\n(Stable)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Transition_State; Piperidine -> Transition_State [label="+"]; Transition_State -> DBF_Intermediate [label="β-Elimination"]; DBF_Intermediate -> Free_Amine; DBF_Intermediate -> DBF_Adduct; Piperidine -> DBF_Adduct [label="Scavenging", arrowhead=tee];

// Invisible nodes for layout {rank=same; Piperidine; Fmoc_Peptide;} {rank=same; Free_Amine; DBF_Adduct;} }

Caption: Mechanism of Fmoc deprotection by piperidine.

The formation of the DBF-piperidine adduct is advantageous as it possesses a strong UV absorbance at approximately 301 nm.[13][16] This property allows for the real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next step.[4][17]

The Core Workflow: A Step-by-Step Cyclical Process

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing chain anchored to an insoluble resin support.[1][2] This solid-phase approach simplifies the entire synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, eliminating the need for complex purification of intermediates.[]

The cycle consists of three fundamental steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a 20% piperidine/DMF solution to expose the free amine.[1]

  • Washing: The resin is washed thoroughly with DMF to remove the piperidine and the DBF-piperidine adduct.[19]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and reacted with the free N-terminal amine on the resin to form a new peptide bond.[14]

This cycle is repeated until the desired peptide sequence is fully assembled.

// Nodes Start [label="Start:\nFmoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Step 2: Washing\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Step 3: Amino Acid Coupling\n(Activated Fmoc-AA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Step 2: Washing\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongated_Peptide [label="Elongated Peptide:\nFmoc-AA(n+1)-AA(n)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Elongated_Peptide; Elongated_Peptide -> Repeat; Repeat -> Deprotection [label="for next amino acid"]; }

Caption: The cyclical workflow of Fmoc-based SPPS.

The Chemistry of Peptide Bond Formation: Activation & Coupling

Forming a peptide (amide) bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[1] A variety of coupling reagents have been developed, broadly categorized into phosphonium and aminium/uronium salts.

Coupling Reagent Class Examples Mechanism Key Advantages Potential Issues
Aminium/Uronium Salts HBTU, HATU, HCTUForms an active O-acylisourea intermediate, which then reacts with the amine.Fast, highly efficient, widely used.[14]Potential for guanidinylation of the free amine as a side reaction.[20]
Phosphonium Salts PyBOP, PyAOPForms a phosphonium-based active ester.High coupling efficiency, low racemization.[14]Byproducts can sometimes be difficult to remove completely.
Carbodiimides DCC, DICForms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt.Cost-effective. DIC is preferred in SPPS as its urea byproduct is soluble.[21]Dehydration of Asn and Gln side chains. Racemization risk without additives.[20]

The choice of coupling reagent is critical and can depend on the specific amino acids being coupled, particularly for "difficult couplings" involving sterically hindered amino acids or aggregating sequences.[22] Additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are often included to suppress racemization and accelerate the reaction.[22]

Critical Considerations and Troubleshooting Common Side Reactions

While Fmoc-SPPS is a robust methodology, achieving high purity for complex peptides requires careful control over reaction conditions to minimize known side reactions.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the incoming amino acid.[23] The experimental data shows that racemization primarily takes place at the carboxy-activated amino acid during coupling.[24] This is particularly problematic for certain amino acids like histidine and cysteine.[]

Mitigation Strategies:

  • Choice of Coupling Reagent: Using phosphonium salt reagents like DEPBT or aminium reagents like HATU/HCTU with additives (HOBt, HOAt) can significantly reduce racemization rates.[21][25]

  • Base Selection: The choice of base used during coupling is crucial. Using a sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is standard, but for sensitive residues, weaker bases may be required.[25]

Diketopiperazine (DKP) Formation

DKP formation is a notorious side reaction that occurs at the dipeptide stage.[22] After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[22] This results in termination of the peptide chain. Sequences containing Proline or Glycine at the C-terminus are particularly susceptible.[22][26]

Mitigation Strategies:

  • Use of Bulky Protecting Groups: Incorporating a bulky protecting group on the N-terminus of the second amino acid can sterically hinder the intramolecular cyclization.

  • Modified Deprotection Conditions: Using alternative deprotection cocktails, such as those containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to suppress DKP formation.[27][28]

  • Coupling of Dipeptides: For highly problematic sequences, coupling the first two amino acids as a pre-formed dipeptide unit can bypass this side reaction entirely.

Aspartimide Formation

Peptide sequences containing aspartic acid (Asp) are prone to forming a five-membered succinimide ring, known as an aspartimide.[22] This side reaction is catalyzed by the piperidine used for Fmoc deprotection. The aspartimide can then re-open to form a mixture of α- and β-aspartyl peptides, leading to difficult-to-separate impurities.[22]

Mitigation Strategies:

  • Optimized Protecting Groups: Using specific side-chain protecting groups for Asp, such as 3-tert-butyl-4-methoxy-2,6-dimethylbenzenesulfonyl (Hmb), can shield the backbone amide and prevent cyclization.

  • Modified Deprotection Reagents: Employing less basic deprotection conditions or adding HOBt to the piperidine solution can reduce the rate of aspartimide formation.

Experimental Protocols: A Self-Validating System

The following protocols are provided for a standard manual 0.1 mmol synthesis scale. Each step includes checkpoints and expected outcomes to ensure a self-validating workflow.

Protocol 1: Resin Preparation and Swelling
  • Action: Place 100-250 mg of the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide, depending on desired C-terminus) into a fritted reaction vessel.

  • Action: Add 5-10 mL of DMF.

  • Action: Agitate the resin for 30-60 minutes at room temperature.

  • Validation: The resin should visibly swell to 2-4 times its original volume, indicating proper solvation for reagent accessibility.[14]

  • Action: Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Action: Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Action: Agitate for 3 minutes. Drain the solution.

  • Action: Add a fresh 5 mL of 20% piperidine in DMF.

  • Action: Agitate for 7-10 minutes.[19]

  • Action: Drain the solution and collect the filtrate if UV monitoring is desired.

  • Action: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Validation (Kaiser Test): Take a small sample of beads. Wash with ethanol and add a few drops each of phenol in ethanol, KCN in pyridine, and ninhydrin in ethanol. Heat for 2-5 minutes. A deep blue color on the beads and in the solution indicates the presence of a free primary amine, confirming complete deprotection.

Protocol 3: Amino Acid Coupling (HBTU Activation)
  • Action: In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

  • Action: Add DIEA (0.8 mmol, 8 eq.) to the vial.

  • Action: Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color (e.g., to yellow).

  • Action: Add the activated amino acid solution to the deprotected resin.

  • Action: Agitate the reaction vessel for 1-2 hours at room temperature.[14]

  • Action: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Validation (Kaiser Test): Perform the Kaiser test as described above. Yellow/colorless beads and solution indicate the absence of free primary amines, confirming complete coupling.[14] If the test is positive, the coupling step should be repeated.

Protocol 4: Final Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Action: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Action: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common general-purpose cocktail is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[14] The scavengers (phenol, water, thioanisole, EDT) trap the reactive cationic species generated during deprotection.

  • Action: Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

  • Action: Agitate the mixture at room temperature for 2-4 hours.[14]

  • Action: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Action: Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

  • Action: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Action: Dry the crude peptide pellet under vacuum.

  • Validation: The crude peptide can be analyzed by mass spectrometry to confirm the correct molecular weight and by HPLC to assess purity before final purification.

Conclusion: The Enduring Centrality of Fmoc Chemistry

The Fmoc protecting group, through its elegant chemical properties and the robust orthogonal strategy it enables, remains the cornerstone of modern solid-phase peptide synthesis.[2][] Its mild deprotection conditions, compatibility with a wide range of chemistries, and amenability to automation have solidified its role as the dominant methodology in both academic research and industrial drug development.[4][] A thorough, mechanistic understanding of the Fmoc-SPPS cycle, coupled with an awareness of potential side reactions and the implementation of self-validating protocols, empowers scientists to synthesize complex peptides with the high fidelity required for today's demanding applications.

References

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Fmoc-2-iodo-L-phenylalanine into Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and drug discovery. Halogenated amino acids, in particular, serve as versatile building blocks that can significantly enhance the therapeutic and diagnostic potential of peptides. Fmoc-2-iodo-L-phenylalanine is a valuable derivative of phenylalanine, distinguished by an iodine atom at the ortho position of the phenyl ring.[1] This modification is not merely a structural perturbation; it introduces a reactive handle for a myriad of post-synthetic modifications. The carbon-iodine bond is a key substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex peptide architectures, such as stapled peptides.[2][3] Furthermore, the iodine atom can be substituted with radioisotopes (¹²³I, ¹²⁴I, ¹³¹I), making peptides containing this residue valuable precursors for developing radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radiotherapy.[4][5][6][7][8][9]

This technical guide provides a comprehensive framework for the successful incorporation of this compound into peptide sequences using the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[10][11][12] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss critical considerations for overcoming potential challenges associated with this sterically demanding amino acid.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is paramount for successful synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Synonyms Fmoc-L-Phe(2-I)-OH, Fmoc-o-iodo-L-Phe-OH[1]
CAS Number 210282-32-9[1]
Molecular Formula C₂₄H₂₀INO₄[1]
Molecular Weight 513.32 g/mol [1]
Appearance Off-white powder[1]
Melting Point 125-129 °C[1]
Purity (HPLC) ≥ 98%[1]
Solubility Soluble in N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[13]
Storage Conditions Store refrigerated at 0-8 °C, desiccated[1][14]

The Nα-Fmoc protecting group provides temporary, base-labile protection essential for the stepwise, C-to-N terminal elongation in SPPS.[10][15] The ortho-iodine atom introduces significant steric bulk adjacent to the amino acid backbone, a critical factor that must be addressed during the coupling step to prevent incomplete reactions.

Detailed Protocol for SPPS Incorporation

The following protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support. The procedure is based on a 0.1 mmol synthesis scale.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or to be loaded with the first amino acid).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc-Amino Acids: Standard protected amino acids and this compound.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Capping Reagent (Optional): Acetic anhydride and DIPEA in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

  • Reaction Monitoring: Ninhydrin (Kaiser) test kit.[16]

Experimental Workflow

The SPPS cycle is an iterative process involving deprotection of the N-terminal Fmoc group followed by coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Start Start: Peptide-Resin (N-terminal Fmoc protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-2-iodo-L-Phe + HATU/DIPEA) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Check Step 5: Kaiser Test (Check for free amines) Wash2->Check Check->Coupling Positive (Blue) Incomplete Coupling -> Recouple Capping Optional: Capping (Acetic Anhydride) Check->Capping Positive (Blue) -> Cap Unreacted Sites CycleEnd End of Cycle: Lengthened Peptide (N-terminal Fmoc protected) Check->CycleEnd Negative (Yellow) Coupling Complete Capping->CycleEnd Repeat Repeat Cycle for Next Amino Acid CycleEnd->Repeat

Caption: General SPPS cycle for incorporating this compound.

Step-by-Step Procedure

Step 1: Resin Preparation & Swelling

  • Place the peptide-resin (0.1 mmol) in a fritted reaction vessel.

  • Add DMF (5-10 mL) to swell the resin. Agitate gently for 30-60 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Coupling of this compound Causality: The ortho-iodine atom creates significant steric hindrance. Standard coupling reagents like HBTU may lead to incomplete acylation. More potent aminium/uronium salt-based reagents such as HATU or HCTU are strongly recommended as they generate highly reactive OAt or O-6-ClBt esters, respectively, which can overcome this steric barrier.[12][17][18]

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (3-4 mL).

  • Allow the activation mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, reaction time can be extended or microwave-assisted heating can be employed.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

Activation_Mechanism cluster_reactants Reactants cluster_products Activated Species AA Fmoc-2-iodo-L-Phe-COOH ActiveEster Highly Reactive OAt-Ester AA->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base DIPEA (Base) Base->ActiveEster Activation PeptideBond Peptide Bond Formation ActiveEster->PeptideBond PeptideResin Deprotected Peptide-Resin (Free N-terminal Amine) PeptideResin->PeptideBond

Caption: Activation of Fmoc-2-iodo-L-Phe with HATU/DIPEA.

Step 4: Reaction Monitoring (Kaiser Test)

  • Take a small sample of resin beads (~5-10 beads) and wash them with IPA.

  • Perform a Kaiser test to check for the presence of free primary amines.[16]

    • Negative Result (Beads remain yellow/colorless): The coupling is complete. Proceed to the next cycle.

    • Positive Result (Beads turn deep blue): The coupling is incomplete. A second coupling (recoupling) is required. Repeat Step 3. If the test remains positive, cap any unreacted amines.

Step 5: Capping (Optional)

  • If coupling is incomplete after a second attempt, it is advisable to permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

  • Add the solution to the resin and agitate for 20 minutes.

  • Drain and wash thoroughly with DMF.

Step 6: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS. Causality: TIS is a critical scavenger that effectively captures carbocations generated from acid-labile side-chain protecting groups, preventing them from re-attaching to the peptide or causing side reactions like the reduction of the iodo-phenylalanine ring.

  • Add the cleavage cocktail to the resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification: The crude peptide product should be purified to homogeneity. The standard and most powerful method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20][21][22][23] This technique separates the target peptide from impurities based on hydrophobicity.

Characterization: The identity and purity of the final peptide must be confirmed.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are used to confirm that the observed molecular weight matches the theoretical mass of the peptide containing 2-iodo-L-phenylalanine.[24][25] This is the definitive check for successful incorporation.

  • Analytical HPLC: This is used to determine the purity of the final product.[24][25][26]

Troubleshooting & Advanced Considerations

ProblemProbable CauseRecommended Solution
Incomplete Coupling Steric hindrance from the ortho-iodine atom. Peptide aggregation on the resin.Use a more potent coupling reagent (HATU, HCTU, COMU).[17][18] Perform a double coupling or extend the coupling time.[12] Consider microwave-assisted SPPS to enhance reaction kinetics.
Racemization Over-activation or prolonged exposure to the basic coupling environment.Minimize pre-activation time. Use a milder base like 2,4,6-collidine instead of DIPEA. The risk is generally low with modern coupling reagents.[27]
Diketopiperazine Formation Intramolecular cyclization and cleavage from the resin at the dipeptide stage.This is a general SPPS side reaction, especially if Proline is the second or third residue.[10][27] Use a sterically hindered resin like 2-chlorotrityl chloride resin for the first amino acid.
Potential Deiodination Although unlikely under standard conditions, harsh cleavage or subsequent reaction conditions could lead to C-I bond cleavage.Ensure the use of appropriate scavengers like TIS during TFA cleavage. Avoid unnecessarily harsh conditions in post-synthetic modifications.

Conclusion and Future Applications

The successful incorporation of this compound via SPPS opens a gateway to advanced peptide engineering. The protocols and considerations outlined in this guide provide a robust foundation for researchers to reliably synthesize these valuable molecules. The resulting iodinated peptides are not merely final products but versatile platforms for further innovation. They can be readily advanced into clinical applications as radiolabeled imaging agents or serve as precursors for creating novel, structurally constrained therapeutics through palladium-catalyzed macrocyclization, ultimately expanding the chemical space and functional capabilities of peptide-based drugs.[2][6][14]

References

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Fmoc-Protected Biaryl-L-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, stability, and conformation. Biaryl-containing amino acids, particularly derivatives of phenylalanine, are of significant interest for their ability to introduce rigid, well-defined structural motifs. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing the requisite C(sp²)–C(sp²) bond.[1] This document provides a comprehensive guide, including a detailed protocol and mechanistic insights, for the efficient coupling of Fmoc-2-iodo-L-phenylalanine with various arylboronic acids.

Introduction: The Strategic Value of Biaryl Amino Acids

The functionalization of amino acid side chains offers a powerful strategy to create novel molecular entities with enhanced biological activity.[2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is the standard for the α-amine in modern solid-phase peptide synthesis (SPPS) due to its stability under various coupling conditions and its facile, base-labile deprotection.[][4] By starting with an Fmoc-protected and halogenated phenylalanine building block, such as this compound, chemists can perform late-stage functionalization prior to its incorporation into a peptide sequence.

The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[5][6] This allows for the synthesis of a diverse library of biaryl amino acids from a single halogenated precursor, providing a direct route to novel peptidomimetics and molecular probes.[7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl halides like chlorides.[10]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_adduct R¹-Pd(II)-X Ln pd0->oxidative_adduct Oxidative Addition transmetalation_intermediate R¹-Pd(II)-R² Ln oxidative_adduct->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² (Fmoc-Biaryl-Phe-OH) transmetalation_intermediate->product aryl_halide R¹-X (Fmoc-Phe(2-I)-OH) aryl_halide->oxidative_adduct boronic_acid R²-B(OH)₂ boronic_acid->transmetalation_intermediate base Base base->transmetalation_intermediate Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Fmoc-2-(4-methoxyphenyl)-L-phenylalanine

This protocol details a representative procedure for the coupling of this compound with 4-methoxyphenylboronic acid. The principles can be adapted for other boronic acids.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Stoichiometry
This compoundC₂₄H₂₀INO₄541.331.0 equiv.
4-Methoxyphenylboronic acidC₇H₉BO₃151.961.5 equiv.
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.05 equiv.
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.800.06 equiv.
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄212.273.0 equiv.
1,4-DioxaneC₄H₈O₂88.11Solvent
Degassed WaterH₂O18.02Co-Solvent

General Experimental Workflow

Figure 2: General workflow for Suzuki-Miyaura synthesis of Fmoc-biaryl-phenylalanines.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and finely ground potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting amino acid.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.05 equiv.) and the XPhos ligand (0.06 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes containing a small amount of acetic acid (0.5-1%) is often effective to ensure the carboxylic acid remains protonated and elutes cleanly.

Scientific Rationale for Component Selection
  • Aryl Halide: An aryl iodide is used as it is more reactive towards oxidative addition than the corresponding bromide or chloride, allowing for milder reaction conditions.

  • Boronic Acid: An excess (1.2-1.5 equivalents) is used to drive the reaction to completion. Boronic acids are generally stable but can undergo side reactions like homocoupling or protodeboronation.[8][12]

  • Catalyst System: A combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like XPhos) is critical for efficient coupling, especially with sterically hindered substrates like 2-substituted phenylalanines.[13][14] These ligands promote the oxidative addition and reductive elimination steps.

  • Base: A base like K₃PO₄ is essential for activating the boronic acid for transmetalation.[15] The choice of base can significantly impact yield, and inorganic bases are often preferred for their compatibility and ease of removal.

  • Solvent: A mixture of an organic solvent (like dioxane or THF) and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the transmetalation step.[16] Rigorous degassing is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[15]

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent.Use a fresh, active catalyst/precatalyst. Ensure rigorous degassing of solvents and the reaction vessel.[15] Screen alternative bases (e.g., Cs₂CO₃) or solvent systems.
Dehalogenation of Starting Material The palladium-hydride species formed from solvent or base impurities leads to reduction instead of coupling.[8]Use anhydrous, high-purity solvents. Ensure the base is fresh and dry. Lowering the reaction temperature may also mitigate this side reaction.[15]
Homocoupling of Boronic Acid Caused by the presence of Pd(II) species and oxygen, leading to the coupling of two boronic acid molecules.[13]Ensure the reaction is strictly anaerobic. Use a precatalyst that reliably generates Pd(0) or ensure complete reduction of the Pd(II) source.
Formation of des-Fmoc Product The Fmoc group can be sensitive to strongly basic conditions, especially at elevated temperatures.Use a milder base if possible (e.g., K₂CO₃). Avoid unnecessarily high temperatures or prolonged reaction times. A non-aqueous system might also be beneficial.
Difficulty in Purification Residual boronic acid or its byproducts co-eluting with the product.During workup, an acidic wash (1M HCl) helps remove the base. A subsequent wash with a dilute base (e.g., NaHCO₃) can sometimes help remove excess boronic acid before chromatography.

Conclusion and Future Applications

The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the synthesis of Fmoc-protected biaryl amino acids. The protocol described herein for this compound is broadly applicable and can be used to generate a wide array of derivatives for chemical biology and medicinal chemistry. Once synthesized and purified, these novel building blocks are ready for direct use in standard Fmoc-based solid-phase peptide synthesis, enabling the creation of peptides and proteins with unique structural and functional properties.[7][17]

References

Application Notes and Protocols for Sonogashira Coupling of Iodinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Toolbox for Peptide Modification

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-co-catalyzed reaction is prized for its mild reaction conditions and broad functional group tolerance.[3] These characteristics make it exceptionally valuable in the field of drug development and chemical biology, particularly for the post-translational modification of peptides and proteins.[4]

Incorporating non-canonical amino acids like iodinated phenylalanine into peptides provides a specific chemical handle for subsequent modifications. The carbon-iodine bond is highly reactive in cross-coupling reactions, making iodinated phenylalanine an excellent substrate for the Sonogashira coupling.[1][3][5] This allows for the precise installation of alkyne-containing moieties, which can serve as reporters, linkers for conjugation, or structural elements to modulate biological activity.[6][7] This application note provides a detailed overview of the Sonogashira coupling applied to iodinated phenylalanine derivatives, including mechanistic insights, detailed experimental protocols, and key considerations for successful implementation.

Mechanistic Overview: A Dual Catalytic Cycle

The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[3][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (e.g., iodinated phenylalanine derivative) to form a Pd(II) complex.[3][5]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3][8] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex, regenerating the copper catalyst.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the presence of copper.[9][10][11] In these protocols, the reaction proceeds through a palladium-only cycle, which can be advantageous for simplifying product purification.[9][12]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)L₂-I Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_ArI->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Ar_Alkyne->Product CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuI->Cu_Alkyne Cu_Alkyne->PdII_ArI Alkyne H-C≡CR' Alkyne->Cu_Alkyne Base ArI Iodophenylalanine Derivative (Ar-I) ArI->PdII_ArI

Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

The following protocols provide a general framework for performing Sonogashira couplings on iodinated phenylalanine derivatives. Optimization may be required depending on the specific substrates and desired scale.

Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of N-protected 4-iodophenylalanine with a terminal alkyne.

Materials:

  • N-protected 4-iodophenylalanine derivative (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-4 eq)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected 4-iodophenylalanine derivative, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture to dissolve the solids. Sequentially add the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[1][3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature (if heated) and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the organic phase with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • N-protected 4-iodophenylalanine derivative (1.0 eq)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (if using Pd(OAc)₂, e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried flask, combine the N-protected 4-iodophenylalanine derivative, palladium catalyst, and ligand (if applicable).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the anhydrous, degassed solvent and stir. Add the base, followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to 50-80 °C. Copper-free reactions often require slightly elevated temperatures to achieve reasonable reaction rates. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Comparative Summary of Reaction Conditions

ParameterClassical SonogashiraCopper-Free SonogashiraRationale & Considerations
Aryl Halide Iodinated PhenylalanineIodinated PhenylalanineAryl iodides are highly reactive, often allowing for room temperature reactions.[1][3]
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd(PPh₃)₄, Pd-NHC complexesChoice depends on substrate and conditions. Pd(0) is the active species.
Co-catalyst CuI (2-10 mol%)NoneCuI facilitates alkyne activation but can cause homocoupling.[9][11]
Base Amine bases (TEA, DIPEA)Inorganic bases (K₂CO₃, Cs₂CO₃), AminesThe base deprotonates the alkyne and neutralizes the HX byproduct.[2]
Solvent DMF, THF, AcetonitrileDMF, NMP, Toluene, Water[10]Must be anhydrous and degassed to prevent catalyst deactivation.
Temperature Room Temperature to 60°C50-100°CHigher temperatures may be needed for less reactive substrates or in the absence of copper.
Key Advantage High reactivity, often at RTAvoids alkyne homocouplingProtocol choice depends on the specific alkyne substrate and desired purity profile.

Key Considerations and Troubleshooting

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is critical for success.[6]

  • Solvent and Reagent Purity: Use of anhydrous and degassed solvents is crucial. Impurities can poison the catalyst.

  • Base Selection: The choice of base can significantly impact the reaction. Amine bases also act as ligands for the palladium center. For sensitive substrates, weaker inorganic bases may be preferred.

  • Homocoupling: If significant formation of the alkyne dimer (Glaser product) is observed, switching to a copper-free protocol is recommended.[11]

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the catalyst loading, raising the temperature, or screening different ligands for the palladium catalyst.

  • Peptide Solubility: When working with larger peptides containing iodophenylalanine, solubility can be a challenge. Solvents like DMF or NMP are often effective.[6] For on-resin peptide modifications, different solvent systems and conditions may be necessary.[13]

Workflow for Sonogashira Modification of Peptides

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis cluster_coupling Sonogashira Coupling cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (Incorporate 4-Iodo-Phe) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 HPLC Purification of Peptide Cleavage->Purification1 Reaction_Setup Reaction Setup (Peptide-I, Alkyne, Catalysts, Base, Solvent) Purification1->Reaction_Setup Reaction Reaction at RT or Δ Reaction_Setup->Reaction Workup Workup & Catalyst Removal Reaction->Workup Purification2 Final HPLC Purification Workup->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization

References

Revolutionizing Bioconjugation: A Guide to Site-Specific Protein Labeling with Fmoc-2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and proteomics, the ability to attach probes, therapeutic payloads, or other functional moieties to specific sites on a protein is paramount. Site-specific protein modification provides an unparalleled level of control, enabling the creation of precisely engineered bioconjugates with optimized efficacy and reduced off-target effects. This guide delves into a powerful and versatile tool in the protein chemist's arsenal: Fmoc-2-iodo-L-phenylalanine. This non-canonical amino acid serves as a versatile linchpin, allowing for the introduction of a bioorthogonal handle that can be subsequently modified through a suite of robust palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive overview of the methodologies for incorporating this compound into proteins and peptides and its subsequent derivatization. We will explore both solid-phase peptide synthesis for smaller constructs and in-vivo incorporation via genetic code expansion for larger proteins. Detailed, field-proven protocols are provided for each step, from incorporation to the three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The Strategic Advantage of 2-Iodo-L-phenylalanine

The choice of 2-iodo-L-phenylalanine is a strategic one. The carbon-iodine bond on the phenyl ring is a bioorthogonal functional group, meaning it is stable under biological conditions and does not react with the native functional groups found in proteins.[1][2] This inertness is crucial for maintaining the integrity of the protein during the labeling process. However, this seemingly unreactive bond can be selectively activated by palladium catalysts, opening a gateway for the formation of new carbon-carbon and carbon-nitrogen bonds with a wide array of coupling partners.[3][4][5] This "two-step" labeling approach offers remarkable flexibility in the choice of labels that can be introduced.[6][7]

Part 1: Incorporation of 2-Iodo-L-phenylalanine

There are two primary strategies for introducing 2-iodo-L-phenylalanine into a polypeptide chain: solid-phase peptide synthesis (SPPS) for synthetic peptides and genetic code expansion for recombinant proteins.

Solid-Phase Peptide Synthesis (SPPS) with this compound

For peptides and small proteins, Fmoc-based SPPS is the method of choice.[8][9] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group allows for a robust and versatile synthetic strategy.

Core Principles of Fmoc SPPS:

The synthesis is carried out on a solid support (resin) and involves a series of repeating cycles:

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base, typically piperidine in DMF, to expose the free amine.

  • Activation and Coupling: The incoming Fmoc-protected amino acid (in this case, this compound) is activated and then coupled to the free amine on the growing peptide chain.

  • Washing: Excess reagents are washed away to ensure a clean reaction for the next cycle.

This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed.

Experimental Workflow for SPPS:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 1. Wash1 Washing Deprotection1->Wash1 2. Coupling Coupling of Fmoc-2-iodo-L-Phe Wash1->Coupling 3. Wash2 Washing Coupling->Wash2 4. Deprotection2 Fmoc Deprotection Wash2->Deprotection2 5. Wash3 Washing Deprotection2->Wash3 6. Elongation Peptide Elongation (Repeat Cycles) Wash3->Elongation 7. Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage 8. Purification Purification (HPLC) Cleavage->Purification 9.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Detailed Protocol for SPPS using this compound:

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling of the First Amino Acid (this compound):

    • Dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or other colorimetric method.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) cycles for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In-Vivo Incorporation via Amber Stop Codon Suppression

For larger proteins, the genetic incorporation of non-canonical amino acids (ncAAs) in living cells is a powerful technique.[10][11] This method relies on repurposing a stop codon, typically the amber codon (UAG), to encode the ncA.[6][12][13]

The Core Machinery:

Successful amber suppression requires two key components that are orthogonal to the host cell's translational machinery:[14][15][16][17][18]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the ncA (2-iodo-L-phenylalanine) onto its cognate tRNA.[19][20]

  • An Orthogonal tRNA: A suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon but is not recognized by the host cell's endogenous aaRSs.

Experimental Workflow for Amber Suppression:

Amber_Suppression_Workflow Plasmids Construct Plasmids: - Target Gene (with UAG) - Orthogonal aaRS/tRNA Transformation Co-transform Host Cells (e.g., E. coli) Plasmids->Transformation 1. Culture Culture Cells in Media + 2-iodo-L-phenylalanine Transformation->Culture 2. Induction Induce Protein Expression Culture->Induction 3. Harvest Harvest Cells & Lyse Induction->Harvest 4. Purification Purify Protein (e.g., His-tag) Harvest->Purification 5.

Caption: Workflow for Amber Stop Codon Suppression.

Detailed Protocol for In-Vivo Incorporation in E. coli:

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA pair for 2-iodo-L-phenylalanine.

  • 2-iodo-L-phenylalanine

  • LB or minimal media

  • Appropriate antibiotics

  • Inducing agent (e.g., IPTG)

  • Lysis buffer

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Plasmid Preparation: Prepare high-quality plasmids for both the target protein and the orthogonal aaRS/tRNA pair.

  • Transformation: Co-transform the E. coli expression strain with both plasmids.

  • Cell Culture:

    • Inoculate a starter culture in media containing the appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Add 2-iodo-L-phenylalanine to a final concentration of 1-2 mM.

  • Protein Expression: Induce protein expression by adding the inducing agent (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the protein containing 2-iodo-L-phenylalanine using an appropriate chromatography method, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Once the 2-iodo-L-phenylalanine is incorporated into the protein, the iodine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are remarkably versatile and can be performed under aqueous, biocompatible conditions.[21][22][23]

General Considerations for Cross-Coupling on Proteins:

  • Aqueous Conditions: Reactions are typically performed in aqueous buffers (e.g., Tris, HEPES) to maintain protein stability.[21][22]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for reaction efficiency and biocompatibility. Water-soluble ligands are often employed.

  • Reaction Temperature: Reactions are generally carried out at or near room temperature to prevent protein denaturation.[24]

  • Purification: After the reaction, the labeled protein needs to be purified from the catalyst, excess reagents, and byproducts.[8][16][25][26][27]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodophenylalanine residue and a wide range of aryl or vinyl boronic acids.[24][28][29][30][31] This allows for the introduction of diverse functionalities, including fluorescent probes, biotin tags, and complex small molecules.

Reaction Scheme:

Suzuki_Coupling Protein_I Protein-Phe(2-I) Plus + Protein_I->Plus Boronic_Acid R-B(OH)₂ Arrow Pd Catalyst, Base Aqueous Buffer Plus->Boronic_Acid Product Protein-Phe(2-R) Arrow->Product

Caption: Suzuki-Miyaura Coupling Reaction.

Detailed Protocol for Suzuki-Miyaura Coupling on a Protein:

Materials:

  • Protein containing 2-iodo-L-phenylalanine

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄)

  • Water-soluble ligand (e.g., SPhos, RuPhos, or a custom water-soluble ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Aqueous buffer (e.g., Tris-HCl, pH 8-9)

  • Degassed water

Procedure:

  • Prepare Reaction Mixture: In a reaction tube, dissolve the protein containing 2-iodo-L-phenylalanine in the degassed aqueous buffer.

  • Add Reagents: Add the arylboronic acid (typically in excess), the base, the palladium catalyst, and the ligand.

  • Reaction: Incubate the reaction mixture at room temperature to 37°C for 2-24 hours with gentle shaking.

  • Monitoring: Monitor the reaction progress by LC-MS or other analytical techniques.

  • Purification: Purify the labeled protein using size-exclusion chromatography, dialysis, or affinity chromatography to remove the catalyst and other small molecules.

Table of Representative Suzuki-Miyaura Coupling Reactions on Proteins:

Arylboronic AcidCatalystLigandBaseYield (%)Reference
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄75-90[32]
4-Methoxyphenylboronic acidNa₂PdCl₄NoneK₂CO₃85[24]
3-Aminophenylboronic acidPd₂(dba)₃RuPhosK₃PO₄60-75[32]
Naphthylboronic acidPd(OAc)₂SPhosK₃PO₄70-85[32]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodophenylalanine and a terminal alkyne.[10][12][33] This reaction is particularly useful for introducing "clickable" alkyne handles for subsequent modification via azide-alkyne cycloaddition, or for attaching alkyne-containing probes directly.[9][34]

Reaction Scheme:

Sonogashira_Coupling Protein_I Protein-Phe(2-I) Plus + Protein_I->Plus Alkyne R-C≡CH Arrow Pd/Cu Catalyst, Base Aqueous Buffer Plus->Alkyne Product Protein-Phe(2-C≡C-R) Arrow->Product Buchwald_Hartwig_Amination Protein_I Protein-Phe(2-I) Plus + Protein_I->Plus Amine R₁R₂NH Arrow Pd Catalyst, Base Aqueous Buffer Plus->Amine Product Protein-Phe(2-NR₁R₂) Arrow->Product

References

Application Notes & Protocols: Leveraging Fmoc-2-iodo-L-phenylalanine for Advanced Radiolabeling in Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of synthetic peptide chemistry and nuclear medicine has propelled the development of highly specific radiopharmaceuticals for diagnostic imaging and targeted therapy.[1][2] Fmoc-2-iodo-L-phenylalanine stands out as a critical building block in this field.[3] Its unique structure, combining the Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS) with a strategically placed iodine atom, offers a versatile platform for the development of novel peptide-based imaging agents.[3] This guide provides an in-depth exploration of the principles and methodologies for utilizing this compound in the synthesis of peptides and their subsequent radiolabeling for applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] Detailed, field-proven protocols are presented, accompanied by explanations of the underlying chemical principles to empower researchers in their pursuit of next-generation radiopharmaceuticals.

Introduction: The Strategic Advantage of this compound

Peptides radiolabeled with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) are invaluable tools in molecular imaging and radionuclide therapy.[4][5] The choice of radionuclide is dictated by the intended application, with isotopes like ¹²³I being suitable for SPECT imaging due to its gamma emission, while ¹²⁴I is a positron emitter for PET imaging.[4][6] The synthesis of these radiolabeled peptides often relies on the incorporation of an amino acid precursor that facilitates the introduction of the radioiodine.

This compound is a commercially available amino acid derivative designed for this purpose.[3][7][8] Its key features include:

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function, making it fully compatible with the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology.[9][10][11] This allows for the precise placement of the iodinated residue at any desired position within a peptide sequence.

  • Ortho-Iodinated Phenyl Ring: The iodine atom at the 2-position of the phenyl ring provides a site for radioiodination via isotopic exchange or serves as a stable, non-radioactive precursor for other labeling strategies.[3][12] The ortho position is strategically chosen to minimize potential steric hindrance at the para-position, which is often involved in receptor binding interactions.

The use of this compound in SPPS offers a robust and reproducible method for creating peptides primed for radioiodination, bypassing the often harsh conditions of direct iodination of tyrosine or histidine residues which can lead to oxidative damage of sensitive amino acids.[5][13]

Core Principles of Peptide Synthesis and Radiolabeling

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on a solid support (resin).[9][11] The process involves a series of repeated cycles of deprotection, coupling, and washing.

The key steps are:

  • Resin Swelling: The resin is swollen in a suitable solvent to make the reactive sites accessible.[11]

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent.[10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Radioiodination of Peptides

The introduction of a radioiodine isotope onto a peptide containing a 2-iodo-L-phenylalanine residue can be achieved through several methods. The most common is electrophilic radioiodination .[6][14] This process involves the oxidation of radioiodide (e.g., Na¹²³I) to a more electrophilic species (I⁺), which then attacks the aromatic ring of the precursor.[4][14]

Common oxidizing agents include:

  • Chloramine-T

  • Iodogen®

  • Peracetic acid[14]

Alternatively, copper-mediated nucleophilic exchange offers a milder approach for radioiodination.[12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing 2-iodo-L-phenylalanine

This protocol outlines the manual synthesis of a model peptide. Automated synthesizers will follow a similar logic.

Materials:

  • Rink Amide resin[11]

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve the first Fmoc-amino acid, HBTU, and DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (incorporating this compound):

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using this compound at the desired position.

  • Final Deprotection: Remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Diagram: Workflow for Peptide Synthesis using this compound

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple First Fmoc-AA deprotect1->couple1 wash1 Wash couple1->wash1 deprotect_cycle Fmoc Deprotection wash1->deprotect_cycle Repeat for each AA couple_iodo Couple Fmoc-2-iodo-L-Phe deprotect_cycle->couple_iodo wash_cycle Wash couple_iodo->wash_cycle deprotect_final Final Fmoc Deprotection wash_cycle->deprotect_final After last AA cleave Cleavage from Resin (TFA/TIS/Water) deprotect_final->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify characterize Characterization (MS, HPLC) purify->characterize end Purified Peptide characterize->end Radioiodination_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Peptide-Phe(2-I) Peptide-Phe(2-I) Product Peptide-Phe(2-*I) + NaI Peptide-Phe(2-I)->Product Isotopic Exchange Na*I Na*I (*I = ¹²³I, ¹²⁴I, etc.) Na*I->Product Oxidant Oxidizing Agent (e.g., Iodogen®) Oxidant->Product Buffer Buffer (e.g., PBS, pH 7.4) Buffer->Product

References

Application Note: Strategies for the Efficient Incorporation of Fmoc-2-iodo-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of 2-Iodo-L-phenylalanine

The incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the design of therapeutics and research tools with enhanced stability, novel functionalities, and tailored pharmacological profiles. Among these, Fmoc-2-iodo-L-phenylalanine stands out as a particularly valuable building block. The iodine atom at the ortho position of the phenyl ring serves as a versatile chemical handle for post-synthesis modifications, such as Suzuki or Sonogashira cross-coupling reactions, and acts as a heavy atom for crystallographic phasing.

However, the successful incorporation of this residue via standard Solid-Phase Peptide Synthesis (SPPS) protocols is frequently challenging. The bulky iodine atom imposes significant steric hindrance around the carboxylic acid, impeding its approach to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and diminished final yields. This application note provides a comprehensive guide for researchers to overcome these challenges by selecting optimal coupling reagents and reaction conditions, ensuring the efficient and reliable synthesis of 2-iodo-phenylalanine-containing peptides.

Mechanistic Insight: Why Steric Hindrance Matters

In standard Fmoc-SPPS, peptide bond formation proceeds via the activation of the C-terminal carboxylic acid of the incoming amino acid. This activated species is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain anchored to the solid support.

The ortho-iodo substituent on the phenylalanine ring creates a "steric shield" around the carboxyl group. This physical obstruction hinders the coupling reaction in two ways:

  • Slows Activation: The formation of the activated ester intermediate (e.g., an O-acylisourea or OBt/OAt ester) can be sluggish.

  • Impedes Aminolysis: The subsequent nucleophilic attack by the resin-bound amine is sterically disfavored, leading to a significant decrease in the reaction rate.

Consequently, standard coupling conditions that are sufficient for proteinogenic amino acids often fail to drive the reaction to completion, necessitating the use of more potent activation strategies.

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues like this compound. Modern uronium/aminium and phosphonium salt-based reagents are essential for this task.

Uronium/Aminium Salt Reagents

These reagents are characterized by their ability to rapidly generate highly reactive activated ester intermediates.

  • HATU & HBTU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its benzotriazole analogue (HBTU) are powerful and widely used reagents. HATU is generally considered superior for difficult couplings because it forms a more reactive OAt-ester intermediate.[1][2] The nitrogen atom at the 7-position of the HOAt moiety acts as an electron-withdrawing group, enhancing the leaving group's ability and accelerating the reaction.[1]

  • HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) offers a good compromise in terms of reactivity and cost, often showing performance comparable to HATU.[3]

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium reagent based on OxymaPure.[4][5] It offers several distinct advantages:

    • High Reactivity: COMU exists in the more reactive uronium form and has shown coupling efficiencies that meet or exceed HATU.[3][6]

    • Reduced Racemization: The Oxyma-based leaving group minimizes the risk of epimerization, which is crucial for maintaining stereochemical integrity.[7]

    • Enhanced Safety: Unlike HOBt-based reagents, COMU is not prone to explosive decomposition, offering a superior safety profile.[4][5]

Phosphonium Salt Reagents
  • PyBOP & PyAOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its more reactive 7-aza analogue (PyAOP) are also highly effective. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium salts if they are used in large excess or during very slow reactions.

Carbodiimides with Additives
  • DIC/Oxyma: The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a cost-effective option. While generally less potent than the onium salts for extremely hindered couplings, this combination can be effective, especially when racemization is a major concern.[8] The use of additives is essential to form an active ester and suppress side reactions.[8][9]

Data Summary: Coupling Reagent Selection Guide
Reagent ClassExamplesRelative ReactivityKey AdvantagesConsiderations
Uronium/Aminium HATU, HCTUVery HighFast reaction kinetics, proven efficacy for hindered couplings.[1]Potential for guanidinylation side reaction.[2] HATU is costly.
Immonium/Uronium COMUVery HighExcellent efficiency, low racemization, enhanced safety profile.[3][4][7]Higher cost than carbodiimides.
Phosphonium PyBOP, PyAOPHighNo guanidinylation risk, effective for hindered couplings.Byproducts can be more difficult to wash away.
Carbodiimide DIC/OxymaModerate-HighCost-effective, very low racemization risk.[8]Slower reaction rates, may require longer coupling times or double coupling.

The Critical Role of the Base and Solvent

The choice of base is as important as the coupling reagent itself. A non-nucleophilic tertiary amine is required to facilitate the reaction without causing premature Fmoc deprotection or other side reactions.

  • DIPEA (N,N-Diisopropylethylamine): The most commonly used base in Fmoc SPPS. Its steric bulk prevents it from acting as a nucleophile.[8]

  • 2,4,6-Collidine: A weaker, highly hindered base. It is often recommended for situations with a high risk of racemization, as its lower basicity can help preserve stereochemical integrity.[9]

The solvent must effectively swell the resin and solubilize all reactants. N,N-Dimethylformamide (DMF) is the standard choice, providing excellent solvation properties.[]

Optimized Experimental Protocols

Successful incorporation of this compound requires optimized conditions, including increased reagent equivalents and potentially longer coupling times or double coupling cycles.

Workflow for a Single Coupling Cycle

SPPS_Cycle Resin Resin with Free N-terminal Amine Wash1 Wash (DMF) Resin->Wash1 Coupling Add Activated Mix to Resin Agitate for 2-4 hours Wash1->Coupling Activation Pre-activate: Fmoc-2-iodo-Phe-OH + COMU/HATU + DIPEA/Collidine in DMF Activation->Coupling Monitor Monitor with Kaiser Test Coupling->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Result Coupling Complete Wash2->Result

Caption: Standard workflow for one coupling cycle.

Protocol 1: High-Efficiency Coupling with COMU (Recommended)

This protocol is recommended for its high efficiency, excellent safety profile, and low risk of racemization.[4][7]

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[11]

  • Activation Solution: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use:

    • This compound: 4 equivalents (0.4 mmol)

    • COMU: 3.9 equivalents (0.39 mmol)

    • DIPEA: 8 equivalents (0.8 mmol)

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

  • Pre-activation & Coupling: Allow the activation mixture to stand for 1-2 minutes. Add the entire solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Perform a qualitative Kaiser test to monitor for the presence of free primary amines.[12][13] A negative result (yellow beads and solution) indicates complete coupling.[12]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Protocol 2: Robust Coupling with HATU

This protocol is a reliable alternative, leveraging the well-established power of HATU.

  • Resin Preparation: Perform deprotection and washing as described in Protocol 1.

  • Activation Solution (0.1 mmol scale):

    • This compound: 4 equivalents (0.4 mmol)

    • HATU: 3.9 equivalents (0.39 mmol)

    • 2,4,6-Collidine: 8 equivalents (0.8 mmol)

    • Dissolve in DMF (approx. 2 mL).

  • Coupling and Monitoring: Follow steps 3-6 from Protocol 1. The use of the weaker base collidine is recommended with HATU to further minimize any potential for racemization.[9]

Monitoring and Troubleshooting

The key to success is confirming that each coupling step has gone to completion before proceeding.

The Kaiser Test

The Kaiser test is an indispensable tool for qualitatively detecting free primary amines on the resin.[12][14]

  • Positive Result (Intense Blue): Indicates a failed or incomplete coupling.

  • Negative Result (Yellow/Colorless): Indicates a successful coupling.[12]

Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete Reaction: Steric hindrance is too great for the conditions used.1. Double Couple: Repeat the coupling protocol using a fresh solution of activated amino acid.[15] 2. Increase Time/Temp: Extend the coupling time to 6-12 hours or increase the temperature to 40°C. 3. Switch Reagent: If using a less potent reagent, switch to COMU or HATU for the recoupling step.
Poor Resin Swelling/Aggregation: The peptide chain is collapsing on the resin, blocking reactive sites.1. Change Solvent: Add a chaotropic salt like LiCl (0.5 M) to the DMF or switch to N-methylpyrrolidone (NMP). 2. Capping: If the coupling cannot be driven to completion, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[15]
Low Final Yield/Purity Cumulative Incomplete Couplings: Minor inefficiencies at each step accumulate over the synthesis.1. Use Optimized Protocol from the Start: Employ a high-power reagent (COMU/HATU) and extended coupling times for every incorporation of 2-iodo-Phe. 2. Confirm Completion: Be rigorous with Kaiser testing at every difficult step.

Conclusion

The steric bulk of this compound presents a significant, but surmountable, challenge in solid-phase peptide synthesis. Standard coupling protocols are often insufficient to achieve high-efficiency incorporation. Success hinges on the use of potent, third-generation coupling reagents such as COMU or established high-power reagents like HATU . These reagents, when combined with an appropriate non-nucleophilic base, extended reaction times, and diligent monitoring via the Kaiser test, enable the reliable and efficient synthesis of peptides containing this versatile unnatural amino acid. By implementing the optimized protocols outlined in this guide, researchers can confidently incorporate 2-iodo-phenylalanine to advance their work in drug discovery and chemical biology.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with Multiple Unnatural Amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in chemical biology and drug discovery.[1] By moving beyond the canonical 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1][2] These modifications can range from simple alterations, such as the inclusion of D-amino acids to confer resistance to enzymatic degradation, to the integration of complex residues bearing fluorescent probes, photocrosslinkers, or bioorthogonal handles for advanced applications.[1] Solid-phase peptide synthesis (SPPS) stands as the cornerstone technology for the assembly of these bespoke peptides, offering a streamlined and efficient methodology.[1][3] This guide provides an in-depth exploration of the strategies, protocols, and critical considerations for the successful SPPS of peptides containing multiple unnatural amino acids, tailored for researchers, scientists, and drug development professionals.

Core Principles: Adapting SPPS for Unnatural Amino Acids

The fundamental workflow of SPPS for incorporating UAAs mirrors the iterative cycle used for natural amino acids: anchoring the C-terminal residue to a solid support, Nα-amino group deprotection, coupling of the subsequent amino acid, and thorough washing to remove excess reagents and byproducts.[1][4] However, the unique structural and chemical properties of UAAs often necessitate significant modifications to standard protocols.[1]

Orthogonal Protecting Group Strategy: The Foundation of Success

A successful SPPS campaign hinges on a robust and orthogonal protecting group strategy.[4][5] This ensures that the Nα-protecting group can be selectively removed at each cycle without disturbing the permanent protecting groups on the amino acid side chains or the linkage to the solid support.[4]

  • Fmoc/tBu Strategy: The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted approach for SPPS, particularly when incorporating sensitive UAAs.[1] The base-lability of the Fmoc group offers mild deprotection conditions (typically with piperidine), which preserves the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the acid-sensitive resin linker.[4][6] This orthogonality is crucial for preventing premature cleavage and side-chain modifications.

  • Boc/Bzl Strategy: The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy, while historically significant, employs harsher acidic conditions for Nα-deprotection (trifluoroacetic acid, TFA) and final cleavage (hydrofluoric acid, HF).[4][7] While effective, these conditions can be incompatible with many complex and sensitive UAAs.

Navigating the Challenges of Unnatural Amino Acid Incorporation

The introduction of UAAs can present several synthetic hurdles that demand careful consideration and optimization.

  • Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can significantly impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[1][8][9] Overcoming this challenge often requires the use of more potent coupling reagents, extended reaction times, or elevated temperatures (e.g., microwave-assisted SPPS).[10][11]

  • Electronic Effects: The electronic properties of a UAA's side chain can modulate the nucleophilicity of the α-amino group and the reactivity of the carboxyl group, potentially slowing down coupling kinetics.[1]

  • Side-Chain Reactivity: Many UAAs possess unique functional groups in their side chains that may be incompatible with standard SPPS conditions. These functionalities often require bespoke orthogonal protecting groups to prevent unwanted side reactions during synthesis.[1][4]

  • Solubility and Aggregation: The incorporation of hydrophobic or conformationally rigid UAAs can alter the solubility of the growing peptide chain, leading to on-resin aggregation.[1][12] This can hinder reagent accessibility and result in failed or incomplete synthesis. The use of specialized resins (e.g., PEG-PS) or chaotropic salts can help mitigate these issues.[3][11]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the manual SPPS of peptides containing multiple UAAs using the preferred Fmoc/tBu strategy.

Diagram: General Workflow for Fmoc-Based SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (UAA + Coupling Reagent) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Manual Fmoc SPPS of a Peptide with Unnatural Amino Acids

This protocol outlines a single coupling cycle for incorporating a UAA.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected natural and unnatural amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[1]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-UAA (3-5 equivalents) with the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours. For sterically hindered UAAs, extend the coupling time or consider double coupling.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[13] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat: Return to step 2 for the incorporation of the next amino acid in the sequence.

Decision Pathway for Coupling Reagent Selection

The choice of coupling reagent is critical, especially for sterically demanding UAAs.

Coupling_Decision Start Unnatural Amino Acid to be Coupled IsHindered Is the UAA sterically hindered? (e.g., α,α-disubstituted, N-methylated) Start->IsHindered StandardCoupling Standard Coupling: HBTU/DIPEA or DIC/Oxyma IsHindered->StandardCoupling No PotentCoupling Potent Coupling: HATU/DIPEA or COMU/DIPEA IsHindered->PotentCoupling Yes CheckCompletion Monitor Coupling (Ninhydrin Test) StandardCoupling->CheckCompletion PotentCoupling->CheckCompletion DoubleCouple Recouple with same or stronger conditions CheckCompletion->DoubleCouple Incomplete Proceed Proceed to next cycle CheckCompletion->Proceed Complete DoubleCouple->CheckCompletion

Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.

Table 1: Common Coupling Reagents for Unnatural Amino Acid Incorporation

Coupling ReagentAcronymKey Features & Applications
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUA widely used, efficient reagent for standard couplings.[14]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient, especially for sterically hindered amino acids due to the formation of highly reactive OAt esters.[10][14]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUA safer alternative to HATU with comparable efficiency, particularly suited for microwave-assisted SPPS.[10][14]
N,N'-Diisopropylcarbodiimide / Ethyl Cyanoglyoxylate-2-oximeDIC/OxymaA cost-effective carbodiimide-based method with reduced risk of racemization compared to older additives like HOBt.[9]
Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry it completely under vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail tailored to the amino acid composition of your peptide. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT. For peptides with multiple arginine residues, longer cleavage times may be necessary.[15] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.[1]

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10-fold excess).[1]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups.[1]

    • Dry the crude peptide pellet under vacuum.[1]

Protocol 3: Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC):

  • Principle: RP-HPLC is the standard method for purifying synthetic peptides.[16] It separates the target peptide from impurities based on hydrophobicity.[16]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Inject the solution onto a C18 reverse-phase column.[17]

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA as an ion-pairing agent to improve peak shape.[16][18]

    • Monitor the elution profile at 210-220 nm.[16]

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[16]

Analysis by Mass Spectrometry:

  • Principle: Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy.[17]

  • Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the most common techniques for peptide analysis.[17]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for SPPS with Unnatural Amino Acids

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance from UAA; On-resin aggregation; Insufficient reagent equivalents or reaction time.Use a more potent coupling reagent (e.g., HATU, COMU)[10][14]; Increase coupling time or perform a second coupling; Consider microwave-assisted synthesis; Use a PEG-based resin to reduce aggregation.[3]
Deletion Sequences Incomplete Fmoc deprotection; Incomplete coupling.Extend Fmoc deprotection time or use a stronger base solution (if compatible); Ensure thorough washing after deprotection; See "Incomplete Coupling" solutions.
Side Reactions Incompatible side-chain functionality; Inappropriate protecting group; Scavenger-sensitive residues (e.g., Trp).Select a fully orthogonal protecting group for the UAA side chain[4]; Use an appropriate scavenger cocktail during cleavage to protect sensitive residues.[15][19]
Low Yield After Cleavage Incomplete cleavage from the resin; Adsorption of hydrophobic peptide to the resin.Extend cleavage time; Use a stronger cleavage cocktail (if compatible with the peptide); Wash the resin with a small amount of TFA after the initial filtration.[15]
Poor Purity Profile Multiple issues during synthesis (incomplete coupling/deprotection); Side reactions during cleavage.Optimize each step of the synthesis with careful monitoring; Ensure the use of high-purity reagents and solvents; Optimize the cleavage cocktail and scavenger composition.[19]

Conclusion

The solid-phase synthesis of peptides containing multiple unnatural amino acids is a powerful and indispensable tool in modern drug discovery and chemical biology.[1] While challenges such as steric hindrance, side-chain reactivity, and on-resin aggregation exist, they can be systematically overcome through the rational selection of orthogonal protecting groups, potent coupling reagents, and optimized, well-monitored reaction protocols. By understanding the fundamental principles and applying the detailed methodologies outlined in this guide, researchers can confidently expand the chemical diversity of peptides and unlock their full therapeutic and scientific potential.

References

Application Notes & Protocols: Post-Synthetic Modification of Peptides Containing 2-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, 2-iodo-L-phenylalanine stands out as a uniquely versatile building block. Its aryl iodide handle serves as a reactive scaffold for a suite of palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization and diversification of peptide structures. This guide provides an in-depth exploration of the primary post-synthetic modification strategies for peptides containing 2-iodo-L-phenylalanine, including the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. We offer detailed mechanistic insights, explain the rationale behind experimental choices, and present robust, step-by-step protocols designed for researchers in peptide synthesis and drug development.

Introduction: The Strategic Value of 2-Iodo-L-Phenylalanine

2-Iodo-L-phenylalanine is a synthetic amino acid derivative that has gained significant traction in medicinal chemistry and biochemistry.[1][2] Its structural similarity to natural L-phenylalanine allows for its seamless incorporation into peptide sequences during standard solid-phase peptide synthesis (SPPS). The true power of this residue lies in the chemically reactive iodine atom positioned on the phenyl ring. This feature transforms a simple peptide into a versatile substrate for post-synthetic modifications, a critical process for:

  • Drug Development: Serving as a key building block, it facilitates the synthesis of novel peptide-based therapeutics with enhanced biological activity, stability, and receptor-targeting capabilities.[1][2]

  • Structure-Activity Relationship (SAR) Studies: Enables the rapid generation of peptide analogue libraries, where the phenyl ring can be systematically decorated with diverse chemical moieties to probe biological function.[3]

  • Bioconjugation and Labeling: The aryl iodide handle allows for the attachment of fluorescent probes, affinity tags, or radiolabels for imaging applications, such as in PET scans.[1][2][4][5]

Palladium-catalyzed cross-coupling reactions are the primary tools for modifying these iodinated peptides due to their functional group tolerance and increasingly mild reaction conditions, which are crucial for preserving the complex, chiral nature of peptide substrates.[3][6]

General Workflow for Post-Synthetic Modification

The overall process involves the initial synthesis of the peptide containing the 2-iodo-L-phenylalanine residue, followed by the cross-coupling reaction in solution or on-resin, and concluding with purification and analysis.

G cluster_0 Peptide Synthesis cluster_1 Post-Synthetic Modification cluster_2 Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Phe(2-I)-OH Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage CrudePeptide Crude Iodinated Peptide Cleavage->CrudePeptide Coupling Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) CrudePeptide->Coupling Purification Purification (e.g., RP-HPLC) Coupling->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Final Modified Peptide

Figure 1. General experimental workflow for post-synthetic peptide modification.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for modifying iodinated peptides. It creates a new carbon-carbon bond between the aryl iodide of the phenylalanine residue and an organoboron species, typically a boronic acid or its ester. Its popularity stems from the stability and low toxicity of the boron reagents and the reaction's adaptability to aqueous conditions.[3]

A. Mechanistic Overview & Experimental Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. For unprotected peptides, water-soluble ligands like sulfonated triphenylphosphine (TPPTS) or sulfonated SPhos (sSPhos) are essential.[3][7] Catalyst systems such as Pd(OAc)₂ or Na₂PdCl₄ are often used because they are stable and effective in aqueous media, enabling reactions on complex, unprotected biomolecules.[3]

  • Solvent: To ensure the solubility of both the peptide and the reagents, mixed aqueous systems (e.g., water/isopropanol, water/ethanol) or purely aqueous buffers are employed.[3] For larger peptides or proteins, additives like glycerol may be required to maintain their native conformation and prevent aggregation.[3]

  • Base: A mild base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) is used to activate the boronic acid for transmetalation. The choice is important to avoid side reactions like epimerization of chiral centers in the peptide backbone.

  • Temperature: Reactions are typically run at mild temperatures, from ambient up to 40-65 °C, to protect the peptide from degradation while achieving reasonable reaction rates.[3][8]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Peptide-Aryl | Pd(II)L₂ | I Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Peptide-Aryl | Pd(II)L₂ | R' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Modified Peptide RedElim->Product Boronic R'-B(OH)₂ + Base PeptideI Peptide-Phe(2-I)

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
B. Data Summary: Suzuki-Miyaura Conditions

Peptide SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)YieldReference
Leu-enkephalin analogue (iodinated)Potassium aryltrifluoroboratesPd(OAc)₂ / TPPTS-AqueousRT~Quantitative[3]
34-residue peptide (iodophenylalanine)Various boronic acidsNa₂PdCl₄ (100 mol%)-Tris-HCl buffer + 10% glycerol40High[3]
Tripeptides (4-iodophenylalanine)Phenylboronic acidMicrogel Pd-Nanoparticles-Water373-61%[9]
Axin CBD Peptides (on-resin)Internal boronic acidPd₂(dba)₃ / sSPhosKFDME/EtOH/H₂O120 (µwave)-[7]
C. Protocol: Suzuki-Miyaura Modification of a Model Peptide

This protocol describes the modification of a model pentapeptide, H-Gly-Ala-Phe(2-I)-Leu-Val-OH, with 4-methoxyphenylboronic acid.

Materials:

  • Model Peptide H-Gly-Ala-Phe(2-I)-Leu-Val-OH (1 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (15 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3 equiv)

  • Degassed Solvent: 1:1 mixture of Acetonitrile (MeCN) and Water

  • Nitrogen or Argon source

  • HPLC system for purification and analysis

Procedure:

  • Preparation: In a clean reaction vial, dissolve the model peptide (e.g., 10 mg) in the degassed MeCN/Water solvent (e.g., 1 mL).

  • Reagent Addition: To the peptide solution, add 4-methoxyphenylboronic acid, Cs₂CO₃, TPPTS, and finally Pd(OAc)₂.

  • Degassing: Purge the vial with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Seal the vial and stir the mixture at 40 °C.

  • Monitoring (Checkpoint): After 2 hours, take a small aliquot of the reaction mixture, dilute it, and analyze by LC-MS to check for the conversion of the starting material to the desired product mass. If the reaction is incomplete, allow it to proceed for another 2-4 hours.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify carefully with a small amount of trifluoroacetic acid (TFA) to a pH of ~3 to quench the reaction and prepare it for purification.

  • Purification: Purify the crude peptide from the reaction mixture using preparative reversed-phase HPLC (RP-HPLC).[10][11] Use a standard water/acetonitrile gradient containing 0.1% TFA.

  • Analysis & Lyophilization: Collect the fractions containing the pure product, confirm the identity by LC-MS, and lyophilize to obtain the final modified peptide as a white, fluffy powder.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for installing alkynyl groups onto the 2-iodo-L-phenylalanine residue. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne.[12][13] The resulting alkynyl-peptides are valuable intermediates for further modifications, such as "click" chemistry reactions (e.g., CuAAC).[8]

A. Mechanistic Overview & Experimental Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium complex.[13]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is the hallmark of this reaction. A palladium source (e.g., [PdCl₂(CH₃CN)₂]) provides the primary cross-coupling activity, while a copper(I) salt (e.g., CuI) is essential for activating the alkyne.[8][12] Water-soluble phosphine ligands (e.g., sXPhos) are often required to stabilize the palladium catalyst and enhance its reactivity in aqueous media.[8]

  • Base: An amine base, such as triethylamine or Diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[13]

  • Solvent and Temperature: As with other peptide modifications, aqueous or mixed aqueous/organic solvents are preferred. Reactions are often performed at slightly elevated temperatures (e.g., 55-65 °C) to drive the reaction to completion, although room temperature conditions have also been reported.[8][14]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling). Therefore, rigorous degassing and maintenance of an inert atmosphere are critical for success.

B. Data Summary: Sonogashira Conditions
Peptide SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)YieldReference
Brominated ribosomal peptideVarious terminal alkynes[PdCl₂(CH₃CN)₂] (15%) / sXPhos (18%)Cs₂CO₃MeCN/Water65Good to Excellent[8]
Cysteine-containing peptide derivative4-[¹⁹F]fluoroiodobenzene---559%[14]
C. Protocol: Sonogashira Modification of a Model Peptide

This protocol describes the coupling of H-Gly-Ala-Phe(2-I)-Leu-Val-OH with propargyl alcohol.

Materials:

  • Model Peptide H-Gly-Ala-Phe(2-I)-Leu-Val-OH (1 equiv)

  • Propargyl alcohol (2 equiv)

  • Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂]) (10 mol%)

  • sXPhos ligand (12 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Diisopropylethylamine (DIPEA) (4 equiv)

  • Degassed Solvent: N,N-Dimethylformamide (DMF) or MeCN/Water

  • Nitrogen or Argon source

Procedure:

  • Preparation: In a reaction vial, dissolve the model peptide in the chosen degassed solvent.

  • Reagent Addition: Add the propargyl alcohol, DIPEA, CuI, sXPhos, and finally the palladium catalyst to the solution.

  • Degassing: Thoroughly purge the vial with an inert gas (argon is preferred) for 10-15 minutes.

  • Reaction: Seal the vial and stir the mixture at 60 °C. The solution may turn dark, which is typical for this reaction.

  • Monitoring (Checkpoint): Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water containing 0.1% TFA. Some protocols suggest quenching with mercaptopropionic acid to sequester residual catalysts.[8]

  • Purification and Analysis: Purify the crude product by preparative RP-HPLC and confirm its identity and purity by LC-MS before lyophilization.

Heck Reaction: Forming Carbon-Carbon Double Bonds

The Heck reaction provides a pathway to introduce alkenyl groups by coupling the 2-iodo-L-phenylalanine residue with an alkene.[15] This modification is valuable for creating constrained peptides through macrocyclization or for installing functional handles that can undergo further chemistry.[15][16]

A. Mechanistic Overview & Experimental Rationale

The Heck reaction catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new C-C double bond and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.

Causality Behind Experimental Choices:

  • Catalyst System: Standard palladium sources like Pd(OAc)₂ are effective. The choice of ligand can influence selectivity and efficiency. For modifications on complex molecules like peptides, ligands that promote stability and reactivity under mild conditions are favored.

  • Base: An organic base like triethylamine or an inorganic base such as sodium acetate is required to neutralize the hydrogen iodide formed during the reaction and regenerate the catalyst.

  • Solvent and Temperature: The reaction is often performed in polar aprotic solvents like DMF or NMP. For peptide substrates, aqueous-organic mixtures may be necessary. Heck reactions often require higher temperatures (e.g., 80-130 °C) than Suzuki or Sonogashira couplings, which can be a limitation for sensitive peptides.[16] However, efforts to develop milder conditions are ongoing.

B. Protocol: Heck Macrocyclization of a Model Peptide

This protocol outlines a hypothetical intramolecular Heck reaction to cyclize a linear peptide containing both 2-iodo-L-phenylalanine and an N-terminal acryloyl group.

Materials:

  • Linear Peptide: Acryloyl-Gly-Phe(2-I)-Gly-NH₂ (1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Triethylamine (Et₃N) (3 equiv)

  • Degassed Solvent: N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • High Dilution Setup: The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. Prepare a solution of the linear peptide in degassed DMF (e.g., 0.1 mg/mL).

  • Catalyst Preparation: In a separate flask, prepare a solution of Pd(OAc)₂, PPh₃, and Et₃N in degassed DMF.

  • Slow Addition: Heat the catalyst solution to 100 °C under an inert atmosphere. Using a syringe pump, add the peptide solution to the hot catalyst solution very slowly over several hours (e.g., 6-8 hours).

  • Reaction: After the addition is complete, allow the reaction to stir at 100 °C for an additional 2 hours.

  • Monitoring (Checkpoint): Cool the reaction, take an aliquot, and analyze by LC-MS to confirm the formation of the cyclic product, identified by a loss of HI from the molecular weight of the starting material.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a minimal amount of DMSO or DMF.

  • Purification and Analysis: Dilute the residue with a water/acetonitrile mixture and purify by preparative RP-HPLC. Analyze the final product by LC-MS and potentially NMR to confirm the cyclic structure.

References

Applications of Iodinated Amino Acids in Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Iodine in Amino Acid Chemistry

The strategic incorporation of iodine into amino acid scaffolds provides a powerful tool in modern drug discovery. The introduction of this heavy halogen imparts unique physicochemical properties that can be exploited for a range of applications, from enhancing therapeutic efficacy to enabling advanced diagnostic imaging. The larger atomic radius and altered electronic properties of iodine, when compared to other halogens, can significantly influence a molecule's lipophilicity, conformation, and binding interactions with biological targets.[1] This guide provides an in-depth exploration of the applications of iodinated amino acids, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

I. Core Applications in Drug Discovery

The versatility of iodinated amino acids has led to their application in several key areas of pharmaceutical research and development.

Radiopharmaceuticals for Imaging and Therapy

One of the most prominent applications of iodinated amino acids is in the field of nuclear medicine.[1] Several isotopes of iodine are radioactive, allowing for their use in diagnostic imaging and targeted radionuclide therapy.[2]

  • Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) Imaging: Radioiodinated amino acids are valuable tracers for visualizing and quantifying physiological processes in vivo.[1] Many tumors exhibit an increased rate of amino acid transport, making radiolabeled amino acids effective agents for tumor imaging.[3] For instance, 4-[123I]Iodo-L-phenylalanine (123I-IPA) has shown promise in imaging gliomas.[4] The choice of iodine isotope is critical and depends on the desired application:

    • 123I: A gamma emitter with a half-life of 13.2 hours, ideal for SPECT imaging.

    • 124I: A positron emitter with a half-life of 4.2 days, suitable for PET imaging.[4]

    • 125I: A gamma emitter with a long half-life of 59.4 days, often used in preclinical research and in vitro assays.[5]

  • Targeted Radionuclide Therapy: The beta-emitting isotope 131I can be incorporated into amino acid analogs to deliver a cytotoxic radiation dose directly to tumor cells. This approach, known as endoradiotherapy, leverages the high uptake of amino acids by cancer cells to achieve targeted cell killing while minimizing damage to surrounding healthy tissue.[2][4] A notable example is the investigation of 4-[131I]Iodo-L-phenylalanine for the treatment of refractory glioma.[4]

Therapeutic Agents

Beyond their role as radiopharmaceutical carriers, iodinated amino acids themselves can possess therapeutic properties.

  • Enzyme Inhibition: The presence of iodine can modulate the binding affinity and inhibitory activity of amino acid analogs towards specific enzymes. For example, 3-iodotyrosine is a known reversible inhibitor of tyrosine hydroxylase, a key enzyme in the dopamine synthesis pathway.[6][7] This property has been explored in neuroscience research to study the effects of reduced dopamine levels.[6]

  • Anticancer Properties: Certain iodinated amino acids have demonstrated direct cytostatic and cytotoxic effects on cancer cells.[3] Studies have shown that 3-iodo-L-phenylalanine and 4-iodo-L-phenylalanine represent a promising class of compounds for cancer therapy due to their selective accumulation in tumor cells.[3]

Probes for Structural Biology and Mechanistic Studies

The unique properties of iodine make it a valuable tool for elucidating protein structure and function.

  • X-ray Crystallography: The high electron density of iodine makes it an excellent anomalous scatterer, which can be used to solve the phase problem in X-ray crystallography. Incorporating iodinated amino acids into a protein can, therefore, facilitate the determination of its three-dimensional structure.

  • Binding Site Characterization: Radioiodinated amino acids are instrumental in competitive binding assays to determine the affinity of unlabeled drug candidates for a specific receptor or transporter.[8] These assays are fundamental in the early stages of drug discovery for screening and lead optimization.

Synthetic Building Blocks in Medicinal Chemistry

Iodinated amino acids serve as versatile intermediates in the synthesis of more complex pharmaceutical compounds. The carbon-iodine bond can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups to modify the properties of peptides and small molecules.[4]

II. Physicochemical Properties of Key Iodinated Amino Acids

The successful application of iodinated amino acids in drug discovery is underpinned by their unique physicochemical properties. The following table summarizes key parameters for some commonly used iodinated amino acids.

Amino Acid DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
3-Iodo-L-tyrosine (Monoiodotyrosine)C₉H₁₀INO₃307.082050.15 mg/mL in PBS (pH 7.2)[7][9]
3,5-Diiodo-L-tyrosineC₉H₉I₂NO₃432.98200 (decomposes)Soluble in 4M NH₄OH in methanol[10]
4-Iodo-L-phenylalanineC₉H₁₀INO₂291.08--

Data sourced from PubChem and commercial supplier information.[1][10][11]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving iodinated amino acids.

Radioiodination of Peptides and Proteins

The introduction of a radioiodine isotope into a tyrosine or histidine residue of a peptide or protein is a common and crucial technique. Two widely used methods are the Chloramine-T and Iodogen methods.

The Chloramine-T method is a rapid and efficient technique, though it uses a strong oxidizing agent that can potentially damage sensitive proteins.[12]

Protocol: Radioiodination of a Tyrosine-Containing Peptide using Chloramine-T

  • Reagent Preparation (Prepare immediately before use in a fume hood):

    • 0.5 M Sodium Phosphate Buffer, pH 7.5: Prepare and store at -20°C in aliquots.

    • Chloramine-T Stock Solution (1 mg/mL): Dissolve 1 mg of Chloramine-T in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5.[6]

    • Sodium Metabisulfite Quenching Solution (2 mg/mL): Dissolve 2 mg of sodium metabisulfite in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5.[6]

  • Iodination Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 5-10 µg of the peptide dissolved in a suitable buffer.

      • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.

      • 1 mCi of Na¹²⁵I.

    • Initiate the reaction by adding 10 µL of the Chloramine-T solution. Immediately start a timer.

    • Gently mix the contents for 30-60 seconds.[6]

  • Quenching the Reaction:

    • After the desired reaction time, add 20 µL of the sodium metabisulfite solution to stop the reaction.[6]

    • Gently mix.

  • Purification:

    • Immediately purify the radioiodinated peptide from unreacted iodide and other reaction components using a desalting column (e.g., Sephadex G-25) or by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][13]

Causality Behind Experimental Choices:

  • pH 7.5: This slightly basic pH facilitates the electrophilic substitution of iodine onto the tyrosine ring.

  • Chloramine-T: Acts as an oxidizing agent to convert the iodide (I⁻) to a more reactive electrophilic species (I⁺).

  • Short Reaction Time: Minimizes potential damage to the peptide from the strong oxidizing agent.[6]

  • Sodium Metabisulfite: A reducing agent that quenches the reaction by reducing excess Chloramine-T and unreacted electrophilic iodine.[6]

The Iodogen method is a milder alternative to the Chloramine-T method, as the oxidizing agent is water-insoluble and coated onto the surface of the reaction vessel, reducing direct exposure of the peptide to the oxidant.

Protocol: Radioiodination using Iodogen-Coated Tubes

  • Preparation of Iodogen-Coated Tubes:

    • Dissolve Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a volatile organic solvent such as chloroform or dichloromethane to a concentration of 1 mg/mL.

    • Aliquot 100 µL of the Iodogen solution into glass or polypropylene microcentrifuge tubes.

    • Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the tubes with a thin layer of Iodogen.

    • The coated tubes can be stored desiccated at -20°C for several months.

  • Iodination Reaction:

    • To an Iodogen-coated tube, add the following:

      • 10 µg of the peptide in 100 µL of 0.1 M Sodium Phosphate Buffer, pH 7.4.

      • 0.2 mL of Na¹³¹I solution (37 MBq).[14]

    • Incubate the mixture for 10 minutes at room temperature with occasional gentle mixing.[14]

  • Termination and Purification:

    • To stop the reaction, simply transfer the reaction mixture to a clean tube, leaving the insoluble Iodogen behind.

    • Purify the radioiodinated peptide using a desalting column or RP-HPLC as described in the Chloramine-T method.[13]

Workflow for Radioiodination of Peptides

Radioiodination_Workflow cluster_chloramine_t Chloramine-T Method cluster_iodogen Iodogen Method CT_Start Peptide + Na*I + Phosphate Buffer CT_React Add Chloramine-T (30-60 sec) CT_Start->CT_React CT_Quench Add Sodium Metabisulfite CT_React->CT_Quench CT_Purify Purification (Desalting/HPLC) CT_Quench->CT_Purify CT_Product Radioiodinated Peptide CT_Purify->CT_Product I_Start Peptide + Na*I in Iodogen-coated tube I_React Incubate (10 min) I_Start->I_React I_Transfer Transfer solution to new tube I_React->I_Transfer I_Purify Purification (Desalting/HPLC) I_Transfer->I_Purify I_Product Radioiodinated Peptide I_Purify->I_Product

Caption: Comparative workflow of Chloramine-T and Iodogen radioiodination methods.

Enzyme Inhibition Assay

This protocol provides a general framework for screening for inhibitors of a specific enzyme using a non-radioactive method. This example is adapted from a screen for iodotyrosine deiodinase (IYD) inhibitors.[14]

Protocol: In Vitro Enzyme Inhibition Screening

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 0.1 M HEPES, 1 mM EDTA, pH 7.0 for deiodinases).[12]

    • Substrate Solution: Dissolve the enzyme's substrate in the assay buffer to the desired final concentration (e.g., 10 µM reverse T3 for DIO1).[15]

    • Enzyme Preparation: Prepare a lysate of cells overexpressing the target enzyme or use a purified enzyme preparation. Dilute to the desired activity level in assay buffer.

    • Test Compounds: Dissolve test compounds (including iodinated amino acid analogs) in DMSO to create stock solutions. Prepare serial dilutions for concentration-response curves.

  • Assay Procedure (96-well plate format):

    • Add the diluted enzyme preparation to each well of a 96-well plate.

    • Add the test compounds (or DMSO for control wells) to the wells.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 3 hours).[15]

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding an acid or by heat inactivation).

    • Quantify the product of the enzymatic reaction using a suitable detection method (e.g., colorimetric, fluorometric, or LC-MS). For deiodinases, the liberated iodide can be measured using the Sandell-Kolthoff reaction.[12]

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • For compounds showing significant inhibition, determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

Self-Validating System:

  • Positive Control: Include a known inhibitor of the enzyme to ensure the assay is performing as expected.

  • Negative Control: DMSO-only wells serve as the baseline for 100% enzyme activity.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and reliability of the assay.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., a newly synthesized iodinated amino acid analog) for a receptor by measuring its ability to compete with a radiolabeled ligand.[16]

Protocol: Competitive Binding Assay

  • Reagent Preparation:

    • Binding Buffer: Prepare a buffer suitable for the receptor-ligand interaction (e.g., Tris-HCl with appropriate salts and protease inhibitors).

    • Radioligand: Choose a radiolabeled ligand with high affinity and specificity for the target receptor. Dilute to a concentration close to its Kₑ value.

    • Unlabeled Competitors: Prepare serial dilutions of the unlabeled test compounds (iodinated amino acids) and a known reference compound.

    • Receptor Source: Prepare cell membranes or tissue homogenates containing the target receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the unlabeled competitor.

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature or 37°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the cell membranes with the bound ligand.

    • Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the unlabeled competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Logical Relationship in Competitive Binding Assay

Competitive_Binding Receptor Receptor Bound_Complex Receptor-L Complex Receptor->Bound_Complex Binds Unbound_Complex Receptor-I Complex Receptor->Unbound_Complex Binds Radioligand Radiolabeled Ligand (L) Radioligand->Bound_Complex Binds Unlabeled_Ligand Unlabeled Competitor (I) Unlabeled_Ligand->Unbound_Complex Competes Measurement Measure Bound Radioactivity Bound_Complex->Measurement

Caption: Principle of a competitive radioligand binding assay.

IV. Data Presentation: Binding Affinities and Inhibitory Concentrations

The following table summarizes reported binding affinities and inhibitory concentrations for selected iodinated amino acids and related compounds. This data is crucial for comparing the potency and selectivity of different analogs.

CompoundTargetAssay TypeValueReference
3-Iodo-L-tyrosineTyrosine HydroxylaseEnzyme InhibitionKᵢ = 0.39 µM[7][9]
4-[¹²⁵I]Iodo-L-phenylalanineAmino Acid Transporter (in MCF-7 cells)Competitive Uptake (vs. L-phenylalanine)IC₅₀ = 1.0 mM[2][5]
[¹²⁵I]IPTDopamine TransporterSaturation BindingKₑ = 0.4 +/- 0.04 nM[17]
[¹²⁵I]IPTSerotonin TransporterSaturation BindingKₑ = 1.2 +/- 0.2 nM[17]

V. Conclusion and Future Perspectives

Iodinated amino acids are undeniably a cornerstone of modern drug discovery, offering a unique combination of properties that make them invaluable as imaging agents, therapeutic candidates, and research tools. Their continued exploration, particularly in the development of novel theranostic agents and highly selective enzyme inhibitors, holds significant promise for advancing the fields of oncology, neuroscience, and beyond. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of these versatile molecules in their own drug discovery endeavors.

VI. References

  • Langen, K. J., et al. (2017). Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. Theranostics, 7(5), 1345–1353. --INVALID-LINK--

  • Samnick, S., & Scherthan, H. (2007). Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia. Google Patents, CA2630848A1. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7059641, Diiodotyrosine, D-. --INVALID-LINK--

  • Garg, S., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Bioorganic & Medicinal Chemistry Letters, 21(15), 4509-4512. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6918986, Monoiodo-tyrosine. --INVALID-LINK--

  • Piron, J. F., et al. (2012). New developments in radioiodinated radiopharmaceuticals for SPECT and radionuclide therapy: [123I]/[131I] labelled L- and D-phenylalanine analogues. INIS-IAEA. --INVALID-LINK--

  • Wikipedia. (2023). Diiodotyrosine. --INVALID-LINK--

  • Garg, S., et al. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. PubMed, 21684168. --INVALID-LINK--

  • Sigma-Aldrich. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1. --INVALID-LINK--

  • Olker, J. H., et al. (2020). In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. Toxicology and Applied Pharmacology, 398, 115021. --INVALID-LINK--

  • Wikipedia. (2023). 3-Iodotyrosine. --INVALID-LINK--

  • Samnick, S., et al. (1998). Investigation of iodine-123-labelled amino acid derivatives for imaging cerebral gliomas: uptake in human glioma cells and evaluation in stereotactically implanted C6 glioma rats. PubMed, 9660370. --INVALID-LINK--

  • Cayman Chemical. 3-Iodotyrosine (3-iodo-4-Hydroxyphenylalanine, Monoiodotyrosine, NSC 210787, CAS Number: 70-78-0). --INVALID-LINK--

  • Koyama, Y., et al. (1996). Synthesis and evaluation of radioiodinated 6-iodo-L-DOPA as a cerebral L-amino acid transport marker. PubMed, 8782233. --INVALID-LINK--

  • Hornung, M. W., et al. (2019). Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases. Toxicological Sciences, 169(1), 247-262. --INVALID-LINK--

  • Koga, K., et al. (1991). A strategy for the study of cerebral amino acid transport using iodine-123-labeled amino acid radiopharmaceutical: 3-iodo-alpha-methyl-L-tyrosine. PubMed, 2022989. --INVALID-LINK--

  • Wikipedia. (2023). Metrizoic acid. --INVALID-LINK--

  • Cayman Chemical. (2022). 3-Iodotyrosine Product Information. --INVALID-LINK--

  • Van der Wiele, C., et al. (2009). Radioiodinated ligands for the estrogen receptor: effect of different 7-cyanoalkyl chains on the binding affinity of novel iodovinyl-6-dehydroestradiols. PubMed, 19004555. --INVALID-LINK--

  • Wikipedia. (2023). Iocarmic acid. --INVALID-LINK--

  • Kung, M. P., et al. (1995). IPT: a novel iodinated ligand for the CNS dopamine transporter. PubMed, 7640825. --INVALID-LINK--

  • Shchepin, R. V., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(18), 5626. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 439744, 3-Iodo-L-Tyrosine. --INVALID-LINK--

  • El-Tawoosy, M., et al. (2021). Docking results (binding affinity, ligand amino acids interacted with...). ResearchGate. --INVALID-LINK--

  • Renko, K., et al. (2016). An Improved Nonradioactive Screening Method Identifies Genistein and Xanthohumol as Potent Inhibitors of Iodothyronine Deiodinases. Thyroid, 26(10), 1476-1485. --INVALID-LINK--

  • de Waal, R. M., et al. (2015). Ex Vivo Characterization of a Novel Iodine-123-Labelled Aminomethylchroman as a Potential Agonist Ligand for SPECT Imaging of Dopamine D2/3 Receptors. PLoS One, 10(6), e0129103. --INVALID-LINK--

  • Caring Sunshine. Ingredient: Diiodotyrosine. --INVALID-LINK--

  • Hoefig, C. S., et al. (2021). Identification and Characterization of Highly Potent and Isoenzyme-Selective Inhibitors of Deiodinase Type I via a Nonradioactive High-Throughput Screening Method. Thyroid, 31(1), 163-174. --INVALID-LINK--

  • Hornung, M. W., et al. (2018). SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY. Toxicological Sciences, 161(2), 346-356. --INVALID-LINK--

  • National Center for Biotechnology Information. Diiodotyrosine - MeSH. --INVALID-LINK--

  • National Cancer Institute. Clinical Trials Using Iodine I-131. --INVALID-LINK--

  • Bachem. Peptide Purification Process & Methods: An Overview. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with Fmoc-2-iodo-L-phenylalanine on Resin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions with Fmoc-2-iodo-L-phenylalanine on a solid support. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their solid-phase biaryl amino acid synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the on-resin Suzuki coupling of this compound, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Coupling Yield

Question: I am observing very low to no formation of the desired biaryl product after performing the Suzuki coupling on my resin-bound peptide. What are the likely causes and how can I improve the yield?

Answer: Low coupling efficiency is a frequent challenge in solid-phase Suzuki reactions. The root cause often lies in one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or issues with the resin support itself.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Palladium Catalyst Inactivity The Pd(0) active species is prone to oxidation or aggregation, rendering it inactive. The choice of palladium source and ligand is critical for maintaining catalytic activity.[1][2]Switch to a more robust catalyst system: Use a pre-formed, air-stable Pd(0) catalyst or a combination of a Pd(II) precatalyst with a suitable phosphine ligand. For example, Pd(PPh₃)₄ is a common choice, but catalyst systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer improved stability and reactivity.[3][4] Consider using a resin-bound palladium catalyst to simplify purification and potentially improve stability.[1][5][6][7]
Ineffective Base The base is crucial for the transmetalation step of the Suzuki catalytic cycle.[8][9] Its strength, solubility, and potential for side reactions can significantly impact the yield.Optimize the base: Mild inorganic bases like K₃PO₄ or Na₂CO₃ are often effective.[3][9] If yields are still low, consider stronger bases like Cs₂CO₃. The choice of base can be highly substrate-dependent, so screening different bases may be necessary. Ensure the base is finely powdered and anhydrous for optimal performance.
Poor Resin Swelling/Accessibility If the resin is not adequately swollen, the reactive sites within the polymer matrix are not accessible to the reagents, leading to a poor reaction outcome.[10]Improve resin swelling: Ensure the resin is thoroughly swollen in the reaction solvent (e.g., DMF, NMP, or dioxane) for at least 30-60 minutes before adding the coupling reagents.[10] Consider using a more compatible solvent or a mixture of solvents to enhance swelling.[11]
Suboptimal Temperature & Reaction Time Suzuki couplings are often temperature-sensitive. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause degradation of the Fmoc-protecting group or the catalyst.[4]Optimize reaction parameters: A typical starting point is 50-80°C for several hours.[3] If the reaction is sluggish, a gradual increase in temperature can be beneficial. Monitoring the reaction progress over time by cleaving a small sample of resin for LC-MS analysis can help determine the optimal reaction time.[12][13][14]
Issue 2: Presence of Side Products

Question: My LC-MS analysis of the cleaved product shows significant impurities alongside the desired biaryl amino acid. What are these side products and how can I prevent their formation?

Answer: The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategy
Protodeiodination The iodine atom on the phenylalanine is replaced by a hydrogen atom, resulting in the formation of regular phenylalanine. This can occur due to trace amounts of water or other proton sources.Ensure anhydrous conditions: Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or working in a glovebox. Degassing the solvent is crucial.[15]
Premature Fmoc-Deprotection The basic conditions of the Suzuki reaction can lead to the partial or complete removal of the Fmoc protecting group, especially at elevated temperatures.[3][4]Use a milder base: If Fmoc cleavage is observed, switch to a weaker base like NaHCO₃ or consider performing the reaction at a lower temperature for a longer duration.
Dehalogenation The bromine atom can be lost from the phenyl ring, though this is less common under standard SPPS conditions, it is a possibility.[10]Avoid harsh conditions: Minimize exposure to strong bases or nucleophiles for extended periods.[10]
Issue 3: Difficulty in Product Cleavage and Purification

Question: After the Suzuki coupling, I am having trouble cleaving the modified peptide from the resin, and the subsequent purification is challenging. What could be the problem?

Answer: Challenges during cleavage and purification can stem from aggregation of the peptide on the resin or the presence of palladium residues in the crude product.

Troubleshooting Cleavage and Purification:

Problem Potential Cause Recommended Solution
Incomplete Cleavage The newly formed biaryl structure can sometimes lead to peptide aggregation on the resin, hindering the access of the cleavage cocktail to the linker.[11]Optimize cleavage conditions: Use a "magic mixture" of solvents (e.g., DCM/DMF/NMP with additives) to disrupt aggregation during the final washes before cleavage.[10][11] Ensure a sufficient volume of the cleavage cocktail (e.g., TFA/TIS/water) is used and allow for adequate cleavage time (typically 2-4 hours).[16][17][18]
Palladium Contamination Residual palladium from the catalyst can co-elute with the product during HPLC purification, leading to impure fractions.Palladium scavenging: After the coupling reaction and before cleavage, wash the resin extensively with a solution containing a palladium scavenger, such as a solution of a thiol-containing compound (e.g., mercaptoethanol) in DMF. Alternatively, use a resin-bound catalyst which can be easily filtered off.[1]
Peptide Aggregation Interchain hydrogen bonding can cause the peptide to aggregate, hindering further reactions.[10]Add chaotropic salts: Incorporate salts like LiCl or KSCN into the coupling mixture to disrupt hydrogen bonding.[10][11]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the on-resin Suzuki coupling of this compound.

Q1: What is the general mechanism of the on-resin Suzuki coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the resin-bound this compound.[8]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the iodide.[8][9]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (on resin) PdII_ArylI [Ar-Pd(II)L₂-I] OxAdd->PdII_ArylI Transmetal Transmetalation PdII_ArylI->Transmetal Ar'-B(OH)₂ / Base PdII_ArylAryl [Ar-Pd(II)L₂-Ar'] Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki coupling reaction.

Q2: Which analytical techniques are best for monitoring the progress of the on-resin reaction?

A2: Monitoring solid-phase reactions can be challenging. A common and effective method is to cleave a small aliquot of the resin at different time points and analyze the cleaved material by LC-MS.[12][13][14] This provides information on the conversion of the starting material and the formation of the desired product and any side products. Other "on-bead" analytical techniques like FT-IR or solid-state NMR can also be employed but are generally less accessible.[12][19]

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for accelerating solid-phase reactions, including Suzuki couplings.[20] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and, in some cases, improve yields by overcoming kinetic barriers and reducing aggregation.[10][20] However, care must be taken to control the temperature to avoid degradation of the Fmoc group or the peptide.

III. Experimental Protocols

Optimized Protocol for On-Resin Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound on a solid support. Optimization may be required depending on the specific peptide sequence and boronic acid used.

Materials:

  • This compound loaded resin (e.g., Wang or Rink Amide)

  • Arylboronic acid (3-5 equivalents)

  • Pd(PPh₃)₄ (0.1-0.2 equivalents)

  • K₃PO₄ (3-5 equivalents, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the resin in the chosen solvent for 30-60 minutes in a reaction vessel equipped with a frit and a stopcock.

  • Reagent Preparation: In a separate flask, dissolve the arylboronic acid and K₃PO₄ in the solvent. Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed solution under a positive pressure of inert gas.

  • Coupling Reaction: Transfer the catalyst-containing solution to the reaction vessel with the swollen resin. Seal the vessel and agitate the mixture at 50-80°C for 4-24 hours.

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Monitoring (Optional): Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to confirm the completion of the reaction.

  • Cleavage: Proceed with the standard cleavage protocol using a suitable cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[16][18]

References

Technical Support Center: Purification of Peptides Containing 2-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of synthetic peptides incorporating the non-canonical amino acid, 2-iodo-L-phenylalanine. The unique properties of this halogenated residue introduce specific challenges and opportunities in downstream processing, which we will address in detail.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification process for these specialized peptides.

Q1: What makes the purification of peptides containing 2-iodo-L-phenylalanine particularly challenging?

The primary challenge stems from the physicochemical changes introduced by the iodine atom. Compared to a standard phenylalanine residue, 2-iodo-L-phenylalanine significantly increases the hydrophobicity of the peptide. This increased hydrophobicity can lead to several common issues:

  • Stronger Retention: The peptide will bind more tightly to reversed-phase chromatography media, requiring higher concentrations of organic solvent for elution.[1]

  • Co-elution: The target peptide may co-elute with hydrophobic impurities that are difficult to resolve, such as deletion sequences that also lack polar amino acids or incompletely deprotected peptides.[2]

  • Aggregation & Solubility Issues: The overall increase in hydrophobicity can reduce the peptide's solubility in aqueous buffers, potentially causing it to precipitate on the column or during sample preparation.[3]

Q2: What is the standard purification method for these peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification, and it remains the primary method for peptides containing 2-iodo-L-phenylalanine.[4][5] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[5]

Q3: How exactly does the iodine atom affect the peptide's chromatographic behavior?

The large, electron-rich iodine atom increases the van der Waals interactions between the peptide and the hydrophobic stationary phase (e.g., C18 alkyl chains). This results in a longer retention time compared to the analogous non-iodinated peptide.[1] Consequently, you must adjust your gradient elution method, typically by extending the gradient to a higher final concentration of organic solvent (like acetonitrile) to ensure the peptide elutes from the column.

Q4: How can I confirm the successful incorporation of 2-iodo-L-phenylalanine post-purification?

Mass spectrometry (MS) is the definitive technique.[6][7] The incorporation of one iodine atom will increase the peptide's monoisotopic mass by approximately 125.9 Da relative to the parent phenylalanine-containing peptide. Iodine is naturally monoisotopic (¹²⁷I), so you will not see a complex isotopic pattern for the iodine atom itself, which simplifies spectral interpretation.[8] High-resolution mass spectrometry can unequivocally confirm the elemental composition.

Q5: What are the best practices for handling and storing purified 2-iodo-L-phenylalanine peptides?

Proper handling and storage are critical to maintaining peptide integrity.

  • Storage: Lyophilized (freeze-dried) peptides should be stored in a tightly sealed container at -20°C or, for long-term storage, -80°C.[9][10] It is crucial to prevent moisture absorption, so allow the container to warm to room temperature in a desiccator before opening.[11]

  • Solubilization: Due to their hydrophobicity, dissolving these peptides can be difficult. Start with sterile, purified water. If solubility is poor, you may need to add a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[9] Always test solubility on a small aliquot first.

  • Solutions: Peptide solutions have a very limited shelf life.[12] If you must store a solution, use a sterile buffer at pH 5-6, make single-use aliquots, and freeze them at -20°C or below. Avoid repeated freeze-thaw cycles.[10][12]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems encountered during the purification of peptides containing 2-iodo-L-phenylalanine.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: Residual, un-capped silanol groups on the silica-based column interact with basic residues on the peptide.[13] 2. Column Overload: Injecting too much crude peptide mass onto the column. 3. Poor Sample Solubility: The peptide is not fully dissolved in the injection solvent.1. Optimize Mobile Phase: Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). TFA protonates silanols and minimizes these interactions.[14] 2. Reduce Loading: Perform a loading study to determine the column's capacity. For a standard analytical column, this may be in the microgram range; for semi-prep, it can be milligrams. 3. Improve Dissolution: Dissolve the sample in the initial mobile phase (low % organic). If necessary, use a minimal amount of DMSO or ACN to aid dissolution, but be aware this can affect peak shape if the injection solvent is much stronger than the mobile phase.[3]
Co-elution of Target Peptide and Impurities 1. Similar Hydrophobicity: The impurity (e.g., a deletion sequence missing a polar amino acid) has a hydrophobicity very close to your target peptide.[2] 2. Insufficient Resolution: The HPLC gradient is too steep, not allowing enough time for separation.1. Shallow Gradient: Decrease the slope of your gradient (e.g., from a 2%/min to a 0.5%/min increase in ACN) around the elution point of your target peptide. This increases the separation time and resolution.[15] 2. Orthogonal Purification: If optimizing the RP-HPLC method fails, a second purification step using a different separation mechanism is required. Ion-exchange chromatography (separating by charge) is an excellent orthogonal choice.[2][16]
Low Peptide Recovery 1. Irreversible Adsorption: The highly hydrophobic peptide is binding irreversibly to the column. 2. Precipitation: The peptide is precipitating on the column as the organic concentration changes, or in the collection tube.1. Stronger Mobile Phase: Ensure the gradient goes to a high enough organic concentration (e.g., 95% ACN) and is held there for several column volumes to elute all bound material. Consider a different stationary phase like C8 or C4, which are less retentive than C18.[15] 2. Reduce Concentration: Lower the concentration of the crude peptide solution before injection. If precipitation occurs after collection, consider collecting fractions into tubes pre-filled with a small amount of ACN or DMSO.
Peptide Elutes in the Void Volume 1. Incorrect Injection Solvent: The sample is dissolved in a solvent significantly stronger (higher % organic) than the starting mobile phase. The peptide is carried through the column without binding.[3]1. Match Solvents: Dissolve the peptide in the starting mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If an organic solvent is needed for solubility, use the absolute minimum amount and ensure the final injection volume is small.
Inconclusive Mass Spectrometry Results 1. Ion Suppression: TFA is an excellent ion-pairing agent for chromatography but can suppress the signal in electrospray ionization (ESI) mass spectrometry.[13] 2. Unexpected Adducts: The peptide may be forming adducts with salts (e.g., sodium, potassium) from buffers or glassware.1. Use an MS-Friendly Modifier: For LC-MS analysis, replace TFA with 0.1% formic acid (FA). While peak shape may be slightly poorer, MS sensitivity will be significantly better. 2. Check for Contaminants: Use high-purity solvents and check for common adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺) in your mass spectrum.

Section 3: Key Protocols and Methodologies

Workflow for Purification and Analysis

This diagram outlines the logical flow from crude peptide to a final, verified product.

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & QC cluster_final Final Steps crude Crude Lyophilized Peptide dissolve Dissolve in Starting Mobile Phase (e.g., 5% ACN) crude->dissolve hplc RP-HPLC Purification (C18 Column, ACN/H2O/TFA Gradient) dissolve->hplc fractions Collect Fractions hplc->fractions analytical_hplc Analytical HPLC (Purity Check) fractions->analytical_hplc ms Mass Spectrometry (Identity Confirmation) analytical_hplc->ms pool Pool Pure Fractions (>95% Purity) ms->pool lyophilize Lyophilize pool->lyophilize final_product Pure, Verified Peptide lyophilize->final_product

Caption: General workflow for peptide purification and QC.

Protocol 1: Standard RP-HPLC Method Development

This protocol provides a starting point for purifying your 2-iodo-L-phenylalanine-containing peptide.

1. Materials & Equipment:

  • HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[13][17]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Sample: Crude peptide dissolved at ~1 mg/mL in Mobile Phase A

2. Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column)

  • Detection: 220 nm[17]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient of 2%/min)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B (column wash)

    • 45-50 min: 95% to 5% B (return to initial)

    • 50-60 min: 5% B (equilibration)

3. Method Optimization:

  • From the scouting run, identify the retention time of your main peak. The iodinated peptide will likely be one of the last, most retained peaks.

  • Confirm the identity of the peak using LC-MS.

  • Design a new, shallower gradient focused around the elution time of the target peptide to improve resolution from nearby impurities. For example, if the peptide elutes at 40% B (22.5 min in the scouting run), a new gradient could be:

    • 0-5 min: 5% B

    • 5-10 min: 5% to 30% B (rapid ramp to remove early impurities)

    • 10-50 min: 30% to 50% B (shallow gradient, e.g., 0.5%/min)

    • Follow with a steep wash and re-equilibration step as above.

Troubleshooting Co-Elution: A Decision Tree

When simple gradient optimization is not enough, a more systematic approach is needed.

G decision decision action action result result start Problem: Co-elution of Target Peptide and Impurity q1 Have you tried a shallower gradient? start->q1 a1 Implement shallow gradient (e.g., 0.5%/min) q1->a1 No q2 Is resolution now adequate? q1->q2 Yes a1->q2 end_ok Purification Successful q2->end_ok Yes q3 Try alternative RP selectivity. Change column (e.g., C8, Phenyl-Hexyl) or mobile phase modifier (e.g., Formic Acid). q2->q3 No q4 Is resolution now adequate? q3->q4 q4->end_ok Yes a2 Implement Orthogonal Purification. (e.g., Ion-Exchange Chromatography) q4->a2 No

Caption: Decision tree for resolving co-eluting species.

References

Instability of iodinated compounds during peptide synthesis and cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by iodinated compounds during solid-phase peptide synthesis (SPPS) and subsequent cleavage and deprotection. The inherent instability of the carbon-iodine bond under certain chemical conditions necessitates careful optimization of synthetic and cleavage protocols to ensure the integrity of the final product.

Section 1: Troubleshooting During Peptide Synthesis

This section addresses common issues encountered during the incorporation of iodinated residues and on-resin modifications.

Q1: I'm using Fmoc-3-Iodo-Tyrosine in my automated synthesis and observing low coupling efficiency. What could be the cause?

Direct Answer: Low coupling efficiency with iodinated tyrosine derivatives can stem from steric hindrance. The bulky iodine atom ortho to the hydroxyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

The Scientific Explanation (Causality): The van der Waals radius of iodine is significantly larger than that of hydrogen. This increased bulk near the reactive centers can slow down the kinetics of the coupling reaction compared to standard amino acids. Additionally, Fmoc-protected iodinated amino acids may have different solubility profiles, potentially impacting their effective concentration during the coupling step.

Troubleshooting Protocol: Optimizing Coupling

  • Extend Coupling Time: Double the standard coupling time for the iodinated residue to allow the reaction to proceed to completion.

  • Double Couple: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.

  • Use a Stronger Activation Agent: While standard activators like HBTU/HOBt are often sufficient, switching to a more potent activator such as HATU or COMU can enhance the reaction rate.

  • Monitor the Coupling: Perform a Kaiser test or other qualitative ninhydrin test after the coupling step. A positive result (blue beads) indicates incomplete coupling, confirming the need for a second coupling or extended reaction time.

Q2: I attempted an on-resin iodination of a Tyr-containing peptide using I₂ and the reaction was messy, with multiple products detected by LC-MS. What went wrong?

Direct Answer: On-resin iodination with molecular iodine (I₂) is prone to non-specific side reactions, especially if other sensitive residues like Tryptophan (Trp) or Methionine (Met) are present. Furthermore, the reaction conditions, including the solvent, can significantly influence the outcome.[1][2]

The Scientific Explanation (Causality): Molecular iodine is an oxidizing agent and an electrophile. While it can iodinate the electron-rich aromatic ring of tyrosine, it can also cause:

  • Iodination of Tryptophan: The indole side chain of Trp is highly susceptible to electrophilic attack and oxidation.[2]

  • Oxidation of Methionine: The thioether in Met can be oxidized to methionine sulfoxide.

  • Solvent-Mediated Side Reactions: Solvents like Dimethylformamide (DMF) can participate in iodination side reactions, particularly with electron-rich aromatic residues, potentially through a Vilsmeier-Haack type mechanism.[3]

Recommended Protocol: On-Resin Iodination using MTPI A more controlled method for on-resin iodination involves using methyltriphenoxyphosphonium iodide (MTPI), which provides a milder and more selective source of electrophilic iodine.[4]

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Iodination Reaction: Prepare a solution of MTPI in DCM and add it to the resin.

  • Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DCM, DMF, and Methanol to remove excess reagents.

  • Analysis: Cleave a small sample of the resin and analyze by LC-MS to confirm successful and specific iodination.

Section 2: The Critical Step - Cleavage and Deprotection

The final cleavage and deprotection step is where most issues with iodinated peptides arise. The strongly acidic conditions required can promote de-iodination and other side reactions.

Q3: What is the best "standard" cleavage cocktail for a peptide containing 3-iodo-tyrosine or 4-iodo-phenylalanine?

Direct Answer: A trifluoroacetic acid (TFA)-based cocktail with effective scavengers is essential. The most widely recommended starting point is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) . TIS is a critical scavenger for preventing de-iodination.

The Scientific Explanation (Causality): During TFA-mediated cleavage of side-chain protecting groups (like tert-butyl from Tyr or Boc from Trp), highly reactive tert-butyl cations (tBu⁺) are generated.[5] These electrophilic cations can attack the electron-rich iodinated aromatic ring, leading to the displacement of I⁺ and subsequent loss of iodine (de-iodination). Scavengers are nucleophiles added to the cleavage cocktail to trap these carbocations before they can react with the peptide. TIS is an excellent carbocation scavenger.

Workflow for Cleavage of Iodinated Peptides

Below is a diagram illustrating the critical role of scavengers during the cleavage process.

CleavageWorkflow Start Peptide-Resin (e.g., with I-Tyr(tBu)) TFA Add Cleavage Cocktail (High % TFA) Start->TFA Cations Reactive Cations Generated (e.g., tBu⁺) TFA->Cations Scavengers Scavengers Present? (e.g., TIS) Cations->Scavengers Trap Cations Trapped by TIS Scavengers->Trap  Yes SideReaction Side Reactions Occur: - De-iodination - Alkylation of Trp/Met Scavengers->SideReaction  No GoodPeptide Intact Iodinated Peptide Trap->GoodPeptide BadPeptide Mixture of Products SideReaction->BadPeptide

Caption: Cleavage workflow highlighting scavenger action.

Q4: My LC-MS analysis shows a major peak corresponding to the de-iodinated peptide ([M-126 Da]). How can I minimize this?

Direct Answer: This indicates that your scavenger system is insufficient to prevent electrophilic attack on the iodinated residue. To mitigate this, you should increase the scavenger concentration, add a soft nucleophile, and control the reaction conditions.

The Scientific Explanation (Causality): De-iodination is a classic electrophilic aromatic substitution reaction where a proton or a carbocation replaces the iodine atom. While TIS is excellent for trapping hard carbocations like tBu⁺, "softer" electrophiles may still react. Adding a soft scavenger like 1,2-ethanedithiol (EDT) can help protect sensitive residues.

Troubleshooting Protocol: Minimizing De-iodination

  • Increase Scavenger Concentration: Increase the TIS concentration in the cleavage cocktail from 2.5% to 5%.

  • Add a Thiol Scavenger: Use the cocktail TFA / TIS / Water / EDT (92.5 : 2.5 : 2.5 : 2.5) . EDT is particularly effective at protecting tryptophan but also serves as an excellent general scavenger.[6]

  • Reduce Cleavage Time: Perform a time-course study. Cleave small aliquots of resin for 30, 60, and 120 minutes. Analyze each by LC-MS to find the shortest time required for complete deprotection, which will minimize the peptide's exposure to the harsh acidic environment.[7]

  • Control Temperature: Perform the cleavage at room temperature. Avoid heating, as it will accelerate side reactions.

Comparison of Common Cleavage Cocktails for Iodinated Peptides
Cocktail NameComposition (v/v)Recommended ForPotential Issues & Considerations
Standard TFA / TIS / Water (95:2.5:2.5)Peptides without other sensitive residues (Trp, Met, Cys).[7]May be insufficient to prevent de-iodination if many tBu groups are present.
"Odorless" TFA / TIS / Water / Phenol (88:2:5:5)General use. Phenol helps scavenge cations.[8]Phenol can be difficult to remove during workup and may cause reattachment of Trp if not properly scavenged.[6]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).Highly effective but contains malodorous and toxic reagents. Thioanisole can be difficult to remove.[6]
Modified Standard TFA / TIS / Water / EDT (92.5:2.5:2.5:2.5)Recommended for iodinated peptides , especially those also containing Trp.EDT has a strong odor but is highly effective.
Section 3: Analysis and Characterization

Proper analytical methods are crucial to confirm the integrity of your final iodinated peptide.

Q5: How can I definitively confirm the presence and location of iodine in my purified peptide?

Direct Answer: High-resolution mass spectrometry (HRMS) is the primary tool. The unique isotopic signature of iodine provides a clear confirmation. For isomeric peptides, tandem MS (MS/MS) is required.

The Scientific Explanation (Causality):

  • Mass Spectrometry (MS): Iodine is monoisotopic (¹²⁷I), so an iodinated peptide will show a single, sharp peak at the expected mass. The mass shift for mono-iodination (replacing -H with -I) is +125.9 Da. Loss of iodine results in a mass shift of -126.9 Da relative to the iodinated peptide.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the peptide inside the mass spectrometer, you can generate b- and y-ions. The mass of the fragment ion containing the iodinated residue will be shifted by +125.9 Da, allowing you to pinpoint the exact location of the modification.[9]

  • HPLC Analysis: Iodinated peptides are typically more hydrophobic than their non-iodinated counterparts. Therefore, the iodinated version will have a longer retention time on a reverse-phase HPLC column.[10]

Analytical Workflow Protocol

  • Crude Analysis: After cleavage and precipitation, dissolve a small amount of crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • LC-MS Analysis: Inject the sample onto an LC-MS system.

    • Check the Total Ion Chromatogram (TIC) for the main product peak.

    • Extract the ion chromatogram for the expected mass of the iodinated peptide and the de-iodinated byproduct.

  • Purification: Purify the main peak using preparative HPLC.

  • Final QC:

    • Run the purified fraction on an analytical HPLC to confirm purity.

    • Obtain a high-resolution mass spectrum to confirm the exact mass.

    • If necessary, perform MS/MS analysis to confirm the iodine's location.

References

Technical Support Center: Minimizing Racemization of Fmoc-2-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-2-iodo-L-phenylalanine into their peptide sequences. The unique steric and electronic properties of this non-natural amino acid make it a valuable building block, but they also present challenges, most notably a heightened risk of racemization during the activation step of solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the stereochemical integrity of your peptides.

Understanding the Challenge: Why is this compound Prone to Racemization?

Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers, is a critical side reaction in peptide synthesis.[1] For most amino acids, this process is relatively slow under standard coupling conditions. However, certain residues, including this compound, are particularly susceptible.

The primary mechanism of racemization during the activation of an N-protected amino acid involves the formation of a 5(4H)-oxazolone intermediate.[2][3] This process is initiated by the activation of the carboxyl group, making the α-proton more acidic and susceptible to abstraction by a base. The resulting planar oxazolone intermediate can be re-protonated from either side, leading to a loss of stereochemical purity.

The iodine atom at the ortho-position of the phenyl ring in this compound introduces significant steric hindrance. This bulkiness can slow down the desired coupling reaction, extending the lifetime of the highly reactive activated intermediate and increasing the opportunity for oxazolone formation and subsequent racemization.[4]

Mechanism of Racemization during Activation

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_coupling Desired Coupling Pathway Fmoc_AA Fmoc-2-iodo-L-Phe-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone - Base (α-proton abstraction) Coupled_Peptide Fmoc-2-iodo-L-Phe-Peptide-Resin Activated_Ester->Coupled_Peptide + Peptide-Resin (Nucleophilic Attack) Oxazolone->Fmoc_AA + H+ D_AA Fmoc-2-iodo-D-Phe Oxazolone->D_AA + H+ Peptide_Resin H2N-Peptide-Resin Troubleshooting_Workflow Start High Racemization Detected Q_Reagent What coupling reagent and base were used? Start->Q_Reagent A_StrongBase Strong Base (e.g., DIPEA) Q_Reagent->A_StrongBase A_Carbodiimide Carbodiimide (e.g., DIC) without additive Q_Reagent->A_Carbodiimide A_Uronium Uronium/Aminium Salt (e.g., HATU/HBTU) Q_Reagent->A_Uronium Sol_Base Switch to a sterically hindered base (e.g., 2,4,6-Collidine or NMM) A_StrongBase->Sol_Base Sol_Additive Use DIC with an additive (e.g., Oxyma or HOBt) A_Carbodiimide->Sol_Additive Q_Preactivation Was there a prolonged pre-activation time? A_Uronium->Q_Preactivation Sol_Base->Q_Preactivation Sol_Additive->Q_Preactivation A_Preactivation_Yes Yes, > 5 minutes Q_Preactivation->A_Preactivation_Yes A_Preactivation_No No, minimal pre-activation Q_Preactivation->A_Preactivation_No Sol_Preactivation Minimize pre-activation time. Add coupling mixture to resin immediately. A_Preactivation_Yes->Sol_Preactivation Q_Temp Was the coupling temperature elevated? A_Preactivation_No->Q_Temp Sol_Preactivation->Q_Temp A_Temp_Yes Yes, e.g., microwave at >50°C Q_Temp->A_Temp_Yes End Racemization Minimized Q_Temp->End No Sol_Temp Reduce coupling temperature. Consider room temperature coupling. A_Temp_Yes->Sol_Temp Sol_Temp->End

References

Validation & Comparative

A Senior Application Scientist's Guide to Fmoc-Iodophenylalanine Isomers in Peptide Synthesis: A Positional Isomer Showdown

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide science and therapeutic development, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. Among these, halogenated amino acids serve as exceptionally versatile tools. This guide provides an in-depth comparison of two pivotal building blocks: Fmoc-2-iodo-L-phenylalanine and Fmoc-4-iodo-L-phenylalanine . We will move beyond a simple cataloging of properties to explore the causal relationships between isomeric structure and experimental outcomes in solid-phase peptide synthesis (SPPS) and subsequent applications.

The iodine atom is not merely a bulky substituent; it is a reactive handle of immense potential. Its presence on the phenylalanine ring opens gateways to a suite of powerful chemical modifications, including radiolabeling for diagnostic imaging and palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures.[1][2][3] However, the seemingly subtle shift of this atom from the para (4) to the ortho (2) position has profound implications for steric hindrance, electronic properties, and ultimately, the utility of the resulting peptide. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal isomer for their specific research objectives.

Section 1: Structural and Physicochemical Properties—More Than Just Location

The fundamental difference between this compound and Fmoc-4-iodo-L-phenylalanine lies in the placement of the iodine atom on the phenyl ring. This positional variance dictates the molecule's three-dimensional profile and the accessibility of the carbon-iodine (C-I) bond for subsequent chemical reactions.

G cluster_0 This compound cluster_1 Fmoc-4-iodo-L-phenylalanine 2-iodo 4-iodo

Caption: Chemical structures of the ortho- and para-iodinated Fmoc-L-phenylalanine isomers.

The ortho position (2-iodo) places the bulky iodine atom adjacent to the ethylamino backbone. This proximity can introduce significant steric hindrance, potentially influencing peptide coupling kinetics and the final conformation of the peptide. In contrast, the para position (4-iodo) places the iodine atom distal to the peptide backbone, minimizing steric interference with the core peptide structure and presenting the C-I bond in a more accessible location for post-synthetic modifications.

PropertyThis compoundFmoc-4-iodo-L-phenylalanine
Synonym Fmoc-Phe(2-I)-OHFmoc-Phe(4-I)-OH
CAS Number 205526-22-582565-68-2[4]
Molecular Formula C₂₄H₂₀INO₄[4]C₂₄H₂₀INO₄[4]
Molecular Weight 513.32 g/mol [4]513.32 g/mol [4]
Key Steric Feature Iodine is ortho to the peptide backboneIodine is para to the peptide backbone
Primary Advantage Unique conformational probe; potential for specific biological interactions[5]High reactivity in cross-coupling; minimal steric impact on peptide structure[6]

Section 2: Performance and Strategy in Solid-Phase Peptide Synthesis (SPPS)

Both isomers are designed for use in standard Fmoc-based SPPS protocols.[2][7] The core workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Caption: Standard workflow for incorporating an Fmoc-iodophenylalanine residue in SPPS.

Causality in Coupling Efficiency

While both isomers can be successfully incorporated, the steric bulk of the ortho-iodine in This compound can present challenges.

  • Fmoc-4-iodo-L-phenylalanine: This isomer generally behaves like standard Fmoc-L-phenylalanine during coupling. The distal iodine atom does not significantly impede the approach of the activated carboxyl group to the free amine of the resin-bound peptide chain. Standard coupling times using common activators like HCTU or HATU are typically sufficient.

  • This compound: The adjacent iodine atom can sterically hinder the formation of the new peptide bond. This may result in slower coupling kinetics or "difficult couplings," especially when the preceding amino acid is also sterically bulky.

Field-Proven Insight: For sequences involving this compound, it is prudent to employ a self-validating protocol. This involves performing a ninhydrin test after the initial coupling step. If the test is positive (indicating free amines), a second "double coupling" step is warranted before proceeding to the next deprotection cycle. Extending the coupling time for the initial reaction is also a viable strategy.

Stability During Synthesis

The C-I bond in both isomers is robust and stable to the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection and TFA-based cleavage from the resin.[8][9]

Section 3: Post-Synthetic Modifications: The True Point of Divergence

The primary reason for incorporating iodophenylalanine is its utility as a reactive handle for post-synthetic modifications. Here, the choice between the 2-iodo and 4-iodo isomers is critical.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Sonogashira, and Heck coupling are powerful methods for installing new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of novel peptide conjugates, stapled peptides, and peptidomimetics.[10][11]

Suzuki_Coupling cluster_0 Suzuki Cross-Coupling Peptide_I Resin-Peptide-Phe(I) Catalyst Pd(0) Catalyst + Base Peptide_I->Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Peptide_R Resin-Peptide-Phe(R) Catalyst->Peptide_R

Caption: Schematic of a Suzuki cross-coupling reaction on an iodophenylalanine-containing peptide.

  • Fmoc-4-iodo-L-phenylalanine (The Workhorse): The para-substituted isomer is the superior choice for most cross-coupling applications.[6] The C-I bond is sterically unencumbered, allowing for efficient oxidative addition to the palladium(0) catalyst, which is the rate-limiting step in many cross-coupling cycles.[12] This leads to higher reaction yields, faster kinetics, and broader substrate scope.

  • This compound (The Specialist): Cross-coupling from the ortho position is mechanistically possible but often proceeds with lower efficiency. The steric hindrance from the adjacent peptide backbone can impede the approach of the bulky palladium catalyst, requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems), which may not be compatible with sensitive peptide functionalities.

Radiolabeling Applications

Both isomers are valuable precursors for introducing iodine radioisotopes (e.g., ¹²³I, ¹²⁵I) for applications in SPECT imaging and radioimmunoassays.[3][13][14] This is often achieved through an isotope or halogen exchange reaction where a stable iodine atom is replaced with a radioactive one.[3]

  • Biological Equivalence: For many applications, the primary goal is to label the peptide without significantly altering its biological activity. In these cases, Fmoc-4-iodo-L-phenylalanine is often preferred as its modification is less likely to disrupt the peptide's native conformation and receptor binding interactions.

  • Probing Biological Systems: The choice of isomer can be a powerful tool for structure-activity relationship (SAR) studies. For instance, research on the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, has shown that 2-iodo-L-phenylalanine exhibits markedly improved affinity and selectivity for LAT1 compared to the parent phenylalanine.[5] This suggests that peptides incorporating 2-iodo-L-phenylalanine could be developed as more selective agents for targeting LAT1-expressing tumors.[15][16]

Section 4: Experimental Protocols

Protocol 4.1: Standard Coupling of Fmoc-4-iodo-L-phenylalanine in SPPS

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis vessel.

  • Resin Preparation: Start with 0.1 mmol of a suitable resin (e.g., Rink Amide) that has undergone Fmoc deprotection, exposing the free amine. Wash the resin 3x with DMF.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-4-iodo-L-phenylalanine (4 equivalents, 0.4 mmol, 205.3 mg) and HCTU (3.9 equivalents, 0.39 mmol, 161.6 mg) in 2 mL of DMF.

  • Coupling Initiation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 140 µL) to the activation solution, vortex briefly, and immediately add the entire solution to the resin.

  • Reaction: Agitate the vessel with nitrogen bubbling for 60 minutes at room temperature.

  • Validation (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser or Ninhydrin test to confirm the absence of free amines (beads should remain colorless or yellow).

  • Washing: Drain the reaction vessel and wash the resin 5x with DMF to remove excess reagents before proceeding to the next Fmoc deprotection step.

Protocol 4.2: Post-Synthetic Suzuki Coupling on a 4-Iodophenylalanine-Containing Peptide

This protocol is performed on the fully assembled, protected peptide still attached to the resin.

  • Resin Preparation: Swell the peptide-resin (containing the Phe(4-I) residue, ~0.1 mmol) in a mixture of Dioxane/Water (4:1) for 30 minutes.

  • Reagent Mixture: In a separate vial, prepare the coupling solution:

    • Aryl boronic acid (5 equivalents, 0.5 mmol)

    • Potassium Carbonate (K₂CO₃) (10 equivalents, 1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents, 0.02 mmol)

    • Add 3 mL of Dioxane/Water (4:1) and sonicate briefly to dissolve.

  • Reaction: Add the reagent mixture to the swollen resin. Seal the vessel and heat at 60-70 °C with gentle agitation for 12-16 hours.

  • Washing: Cool the vessel to room temperature. Drain the solution and wash the resin extensively: 3x with Dioxane/Water (4:1), 3x with DMF, 3x with Methanol, and 3x with DCM.

  • Cleavage and Analysis: Dry the resin under vacuum. The modified peptide can now be cleaved from the resin using a standard TFA cocktail, and the product can be analyzed by HPLC and Mass Spectrometry.

Section 5: Summary and Recommendations

The choice between this compound and Fmoc-4-iodo-L-phenylalanine is not arbitrary; it is a strategic decision that should be guided by the ultimate goal of the research.

FeatureThis compoundFmoc-4-iodo-L-phenylalanine
SPPS Coupling Potentially slower; may require double coupling or extended reaction times.Standard, efficient coupling.
Cross-Coupling Challenging due to steric hindrance; requires optimized conditions.Highly efficient and reliable; the preferred choice.
Radiolabeling Feasible; useful for specific biological probes where ortho position is key.Feasible and widely used; less likely to perturb biological function.
Use Case Specialist: Probing steric constraints in binding pockets; developing ligands with specific conformational biases (e.g., for LAT1).[5]Workhorse: General purpose handle for cross-coupling, bioconjugation, and routine radiolabeling.[1]

Final Recommendation:

  • For researchers aiming to use the iodophenylalanine residue as a versatile handle for post-synthetic diversification via palladium-catalyzed cross-coupling , Fmoc-4-iodo-L-phenylalanine is the unequivocally superior choice . Its steric accessibility ensures reliable and high-yielding reactions.

  • For researchers engaged in detailed structure-activity relationship studies, conformational analysis, or targeting specific biological systems where steric bulk near the peptide backbone is a desired feature (as in the case of LAT1 transport), This compound offers unique and powerful opportunities that cannot be replicated by its para isomer.

By understanding the fundamental chemical causality stemming from the iodine's position, scientists can leverage these powerful building blocks to their full potential, accelerating the discovery and development of novel peptides and therapeutics.

References

A Comparative Guide to the Reactivity of Fmoc-2-iodo-L-phenylalanine and Fmoc-2-bromo-L-phenylalanine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Phenylalanines

In the landscape of modern peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Halogenated phenylalanine derivatives, in particular, serve as exceptionally versatile building blocks.[1][2] The halogen atom acts as a powerful synthetic handle, enabling post-synthetic modifications through transition metal-catalyzed cross-coupling reactions. This allows for the construction of complex biaryl structures, the introduction of fluorescent probes, or the attachment of bioactive moieties.[3][4][5][6]

This guide provides an in-depth, objective comparison of two key halogenated building blocks: Fmoc-2-iodo-L-phenylalanine and Fmoc-2-bromo-L-phenylalanine . While both are structurally similar, the fundamental difference in the carbon-halogen bond (C-I vs. C-Br) dictates a significant variance in their chemical reactivity. Understanding this difference is critical for optimizing reaction conditions, maximizing yields, and designing efficient synthetic strategies for novel peptide-based therapeutics and research tools.

Physicochemical Properties: A Snapshot

Before delving into reactivity, a comparison of their fundamental properties is warranted. The primary difference lies in the atomic mass of the halogen, which directly impacts the molecular weight of the compound.

PropertyThis compoundFmoc-2-bromo-L-phenylalanineRationale
CAS Number 205526-25-6205526-24-5Unique chemical identifier.
Molecular Formula C₂₄H₂₀INO₄C₂₄H₂₀BrNO₄[]Difference in halogen atom.
Molecular Weight 513.32 g/mol 466.32 g/mol []Iodine is heavier than bromine.
Appearance White to off-white solid/powderWhite to off-white solid/powder[]Typical for protected amino acids.
Storage Store at 2-8 °C[]Store at 2-8 °C[]Standard for maintaining stability.

Core Principles of Reactivity: The Oxidative Addition Step

The utility of these compounds shines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[8][9]

The established order of reactivity for aryl halides in this step is:

Aryl-I > Aryl-Br >> Aryl-Cl

This trend is a direct consequence of bond dissociation energies. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond. Consequently, it requires less energy to break, leading to a faster rate of oxidative addition.[10][11] This fundamental principle governs the different reaction conditions required for this compound and its bromo-counterpart.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl unnatural amino acids directly from halogenated precursors.[12][13] This is invaluable for creating peptides with constrained conformations or for developing novel protein-protein interaction inhibitors.

This compound is the more reactive partner in Suzuki couplings. It typically undergoes oxidative addition to palladium(0) complexes under milder conditions, including lower temperatures and with less activated catalytic systems.[8][10]

Fmoc-2-bromo-L-phenylalanine , while a highly effective substrate, generally requires more forcing conditions to achieve comparable reaction rates and yields. This may involve higher temperatures, longer reaction times, or the use of more electron-rich and sterically bulky phosphine ligands to facilitate the more challenging oxidative addition step.[9]

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X(L₂) pd0->pdx Oxidative Addition pdb Ar-Pd(II)-R(L₂) pdx->pdb Transmetalation pdb->pd0 Reductive Elimination product Ar-R (Product) pdb->product substrate Fmoc-Phe(2-X)-OH (X = I or Br) substrate->pdx boronic R-B(OR)₂ boronic->pdb base Base base->pdb caption Fig 1: Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Fig 1: Catalytic Cycle for Suzuki-Miyaura Coupling.

Comparative Performance Data (Illustrative)

The following table illustrates the expected differences in performance under identical catalytic conditions.

ParameterThis compoundFmoc-2-bromo-L-phenylalanine
Reaction Time 2 - 6 hours12 - 24 hours
Reaction Temperature 60 - 80 °C80 - 100 °C
Typical Yield Good to Excellent (85-95%)Moderate to Good (60-85%)
Catalyst Loading Lower loading may be sufficientHigher loading may be required

Note: Data is representative and actual results depend on the specific boronic acid, catalyst, ligand, and base used.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This is a premier method for introducing alkyne handles into peptides for subsequent "click" chemistry, bioconjugation, or for creating extended, rigid side-chain structures.[14][15][16][17]

The reactivity trend observed in the Suzuki coupling is even more pronounced in the Sonogashira reaction.

This compound is highly efficient for Sonogashira couplings, often proceeding smoothly at room temperature or with gentle heating in the presence of a palladium catalyst and a copper(I) co-catalyst.[14][18] Its high reactivity allows for selective coupling; for instance, in a molecule containing both an iodo and a bromo substituent, the Sonogashira reaction can be performed selectively at the iodo position by carefully controlling the reaction temperature.[14]

Fmoc-2-bromo-L-phenylalanine is a viable substrate but almost always requires higher temperatures and longer reaction times to achieve good conversion.[19][20] The use of more robust catalytic systems or microwave irradiation can be beneficial for improving the efficiency of couplings with bromo derivatives.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X(L₂) pd0->pdx Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR(L₂) pdx->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_alkyne->product cu_x Cu-X cu_alkyne Cu-C≡CR cu_alkyne->pdx cu_alkyne->cu_x alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne substrate Fmoc-Phe(2-X)-OH (X = I or Br) substrate->pdx caption Fig 2: Catalytic Cycles for Sonogashira Coupling.

Caption: Fig 2: Catalytic Cycles for Sonogashira Coupling.

Experimental Protocols and Self-Validating Systems

The trustworthiness of a protocol lies in its robustness and the clarity of its steps. Below are generalized, self-validating protocols for Suzuki and Sonogashira couplings. A key consideration in all protocols is the base-lability of the Fmoc protecting group; reaction temperatures should ideally be kept below 80-90°C to minimize premature deprotection.[9][12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup 1. Reaction Setup - Add Fmoc-Phe(2-X)-OH, Boronic Acid, Base - Add Anhydrous Solvent (e.g., THF, Toluene) start->setup degas 2. Inert Atmosphere - Degas mixture with Argon/Nitrogen for 15-20 min setup->degas catalyst 3. Catalyst Addition - Add Pd Catalyst and Ligand under positive Argon flow degas->catalyst react 4. Reaction - Heat to 60-100°C with vigorous stirring - Monitor by TLC/LC-MS catalyst->react workup 5. Workup - Cool, dilute with Ethyl Acetate - Acid/Brine washes react->workup purify 6. Purification - Dry over Na₂SO₄, concentrate - Flash Column Chromatography workup->purify end End Product purify->end caption Fig 3: Experimental Workflow for Suzuki Coupling.

Caption: Fig 3: Experimental Workflow for Suzuki Coupling.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Fmoc-2-halo-L-phenylalanine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).[9]

  • Solvent Addition & Degassing : Add an anhydrous, degassed solvent (e.g., THF, toluene, or t-amyl alcohol) to achieve a concentration of ~0.1 M with respect to the aryl halide. Vigorously stir the suspension and degas by bubbling argon through it for 15-20 minutes.[9]

  • Catalyst Preparation & Addition : In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., DtBuPF, SPhos, 6-10 mol%). Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.

  • Reaction Execution : Seal the flask and heat the mixture with vigorous stirring. For This compound , start at 70-80°C. For Fmoc-2-bromo-L-phenylalanine , a higher temperature of 80-100°C may be necessary.[9]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-8 hours for iodo, 12-24 hours for bromo).

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash sequentially with 1N HCl and brine.[9]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add Fmoc-2-halo-L-phenylalanine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., DMF/NEt₃ mixture). Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Execution : Stir the reaction at room temperature for This compound . For Fmoc-2-bromo-L-phenylalanine , heating to 50-80°C is typically required.

  • Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours for iodo, 6-18 hours for bromo).

  • Workup & Purification : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous ammonium chloride to remove copper salts, followed by a brine wash. Dry the organic layer, concentrate, and purify by flash column chromatography.

Troubleshooting and Validation
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient degassing (O₂ present); wet solvent/reagents; insufficient temperature (esp. for bromo).Use fresh catalyst/ligand; ensure thorough degassing; use anhydrous solvents; incrementally increase temperature.[9]
Fmoc Deprotection Base is too strong; reaction temperature is too high for prolonged periods.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄); maintain temperature <80°C; shorten reaction time if possible.[12]
Side Product Formation Homocoupling of alkyne (Sonogashira) or boronic acid (Suzuki); protodeboronation (Suzuki).Ensure inert atmosphere; use anhydrous conditions; do not use excessive reaction times.[9]

Summary and Strategic Recommendations

The choice between this compound and Fmoc-2-bromo-L-phenylalanine is a strategic decision based on the specific goals of the synthesis.

FeatureThis compoundFmoc-2-bromo-L-phenylalanine
Relative Reactivity High Moderate
Reaction Conditions Milder (lower temp, shorter time)More Forcing (higher temp, longer time)
Selectivity Excellent for selective reactions over bromo/chloro sitesLess selective
Cost-Effectiveness Generally higher costGenerally lower cost
Primary Use Case Rapid synthesis, mild conditions required, selective modifications.General purpose, cost-sensitive projects, when lower reactivity is acceptable.

Recommendations for Researchers:

  • Choose this compound when:

    • Speed and efficiency are paramount.

    • The peptide contains sensitive functional groups that necessitate milder reaction conditions.

    • Selective functionalization is required in the presence of other aryl bromides or chlorides.

  • Choose Fmoc-2-bromo-L-phenylalanine when:

    • Cost is a primary consideration.

    • The synthetic target is robust enough to tolerate higher temperatures and longer reaction times.

    • A slightly less reactive handle is sufficient for the desired transformation. It remains a versatile and powerful tool for peptide modification.[3][4][]

By understanding the inherent reactivity differences grounded in fundamental organometallic principles, researchers can harness the full potential of these valuable building blocks to advance the frontiers of peptide science and drug discovery.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming Incorporation of 2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Verifying Non-Canonical Amino Acid Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities in chemical biology, drug development, and structural biology.[1][2][3] Among these, 2-iodo-L-phenylalanine (2-I-Phe), an analog of phenylalanine, is particularly valuable. Its iodine atom serves as a powerful tool for phasing X-ray diffraction data in protein crystallography, often facilitating structure determination where traditional methods fall short.[4]

However, the promise of this technology hinges on a critical analytical checkpoint: verifying that the ncAA has been incorporated into the target protein with high fidelity and efficiency. The expression systems used for ncAA incorporation are sophisticated, relying on engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs to decode a specific codon (typically an amber stop codon, TAG) as the instruction to insert the ncAA.[5] Without rigorous validation, researchers risk misinterpreting data derived from proteins that either lack the ncAA or have incorporated it at unintended locations.

Mass spectrometry (MS) has unequivocally become the gold standard for this validation process, offering the sensitivity and specificity required to confirm incorporation at the peptide level, thereby providing definitive, site-specific evidence.[6] This guide explains the causality behind the necessary experimental choices, compares common MS-based approaches, and provides a field-proven protocol for confident validation of 2-I-Phe incorporation.

The Core Experimental Workflow: A Self-Validating System

Workflow cluster_expression Protein Expression cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis expr 1. Recombinant Expression with 2-I-Phe lysis 2. Cell Lysis & Protein Purification expr->lysis Isolate Target Protein digest 3. Denaturation, Reduction, Alkylation & Digestion lysis->digest Prepare for MS cleanup 4. Peptide Desalting & Cleanup (C18) digest->cleanup Remove Interferents lcms 5. LC-MS/MS Analysis (MS1 & MS2 Scans) cleanup->lcms Separate & Fragment Peptides db 6. Database Search (with custom modification) lcms->db Identify Peptides manual 7. Manual Spectra Validation db->manual Confirm Site & Sequence

Caption: Overall workflow for validating 2-I-Phe incorporation.

Step-by-Step Methodologies & Scientific Rationale

Protein Expression and Purification

The journey begins with the expression of the target protein in a host (e.g., E. coli) equipped with the necessary genetic machinery for ncAA incorporation.

  • Causality: The choice of an orthogonal synthetase-tRNA pair is paramount. This system must efficiently charge the tRNA with 2-I-Phe while ignoring endogenous amino acids, and the engineered tRNA must recognize the amber (TAG) codon without being recognized by endogenous synthetases. This orthogonality is the foundation of site-specific incorporation. Following expression, rigorous purification (e.g., via affinity tags like His-tag or Strep-tag) is not just about purity; it's a crucial step to remove a vast excess of host cell proteins that would otherwise overwhelm the mass spectrometer and obscure the signal from your protein of interest.[7]

Sample Preparation for "Bottom-Up" Proteomics

The goal of sample preparation is to convert the purified protein into a collection of peptides that are amenable to LC-MS/MS analysis. This is the most common and reliable approach, known as "bottom-up" proteomics.

  • Denaturation, Reduction, and Alkylation: Proteins are first denatured using agents like urea or SDS to unfold them. This exposes the cleavage sites for proteolytic enzymes. Disulfide bonds are then reduced (e.g., with DTT) and subsequently alkylated (e.g., with iodoacetamide).

    • Causality: This two-step process of reduction and alkylation is critical for reproducibility. It prevents disulfide bonds from reforming, ensuring that the protein remains in an unfolded state and that the protease has complete access to all potential cleavage sites. Without this, inconsistent digestion can occur, leading to missing peptides and incomplete sequence coverage in the final analysis.[8]

  • Proteolytic Digestion: The unfolded protein is digested with a protease, most commonly trypsin. Trypsin cleaves proteins on the C-terminal side of lysine (K) and arginine (R) residues.

    • Causality: Trypsin is the enzyme of choice for several reasons. It is robust and highly specific, producing peptides of a predictable size range (typically 500-3500 Da) that are ideal for ionization and fragmentation in most mass spectrometers. Furthermore, the presence of a basic residue (K or R) at the C-terminus of each peptide promotes efficient protonation and leads to the generation of high-quality, charge-directed fragmentation spectra (MS2), which are easier to interpret.[9]

  • Peptide Cleanup: The resulting peptide mixture is desalted and concentrated.

    • Causality: Salts, detergents, and other contaminants from the digestion buffer must be removed as they can severely suppress the ionization of peptides in the mass spectrometer's source, leading to poor signal or complete signal loss.[10] Solid-phase extraction using a C18 resin is the standard method for this cleanup.

LC-MS/MS Analysis: Finding the "Smoking Gun"

This is the core analytical step where peptides are separated, measured, and fragmented.

  • Liquid Chromatography (LC): The peptide mixture is injected onto a reverse-phase HPLC column. A gradient of increasing organic solvent is used to elute the peptides based on their hydrophobicity.

    • Causality: This separation step is crucial for reducing the complexity of the sample entering the mass spectrometer at any given time. By analyzing smaller packets of co-eluting peptides, the instrument is less likely to be overwhelmed, allowing it to acquire high-quality data on lower-abundance peptides.[11]

  • Mass Spectrometry (MS1 Survey Scan): As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument performs a survey scan (MS1) to measure the mass-to-charge (m/z) ratio of all intact peptide ions.

    • The Key Signature: The incorporation of 2-I-Phe in place of a standard Phenylalanine (Phe) results in a predictable mass shift. This is the first piece of evidence we look for.

Amino AcidMonoisotopic Mass (Da)Mass Shift (Da)
L-Phenylalanine (Phe)165.07898N/A
2-iodo-L-phenylalanine (2-I-Phe)291.97561+126.89663
Table 1: Mass difference between Phenylalanine and 2-iodo-L-phenylalanine.
  • Tandem Mass Spectrometry (MS2 Fragmentation Scan): The mass spectrometer intelligently selects the most abundant peptide ions from the MS1 scan, isolates them, and fragments them by colliding them with an inert gas (a process called Collision-Induced Dissociation, or CID).[12] The instrument then measures the m/z ratios of the resulting fragment ions, generating an MS2 spectrum.

    • Causality: The MS2 spectrum is a structural fingerprint of the peptide. The fragmentation typically occurs along the peptide backbone, creating a series of "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus).[9] This fragmentation pattern is unique to the peptide's amino acid sequence. By analyzing these fragments, we can definitively confirm the peptide's sequence and, crucially, pinpoint the exact location of the 2-I-Phe modification.

Data Analysis: From Spectra to Confirmation

The raw MS data is processed using specialized software to identify the peptides.

DataAnalysis rawData Raw LC-MS/MS Data (.raw, .wiff, etc.) dbSearch Database Search Engine (e.g., MaxQuant, Mascot) rawData->dbSearch identifiedPeptides List of Identified Peptides (with confidence scores) dbSearch->identifiedPeptides proteinDB Protein Sequence Database (e.g., FASTA file) proteinDB->dbSearch modDB User-Defined Modification 2-I-Phe = +126.89663 Da on F modDB->dbSearch spectrumAnnotation Annotated MS2 Spectrum (Manual Validation) identifiedPeptides->spectrumAnnotation Inspect high-scoring hits confirmation Confirmed Incorporation (Site-Specific) spectrumAnnotation->confirmation

Caption: The data analysis workflow for confirming 2-I-Phe incorporation.

  • Database Search with Custom Modification: The experimental MS2 spectra are compared against theoretical spectra generated from a protein sequence database.

    • Trustworthiness: This is the most critical step for a self-validating system. The search parameters must be configured to include the mass of 2-I-Phe (+126.89663 Da) as a variable modification on phenylalanine (F).[6] The software will then consider both the wild-type and the 2-I-Phe-containing versions of each phenylalanine-containing peptide when trying to match the experimental data.

  • Manual Validation: While software provides scores and identifications, final confirmation requires expert human inspection of the MS2 spectrum. An analyst must verify that the major fragment ion peaks (the b- and y-ions) in the experimental spectrum match the theoretical fragments for the peptide sequence containing 2-I-Phe. This manual check confirms that the mass shift is not due to an unexpected modification or an incorrect peptide identification. The loss of iodine (+127 Da) can sometimes be observed as a neutral loss from the precursor or fragment ions, providing an additional diagnostic marker.[11]

Comparison of Mass Spectrometry Strategies

While bottom-up proteomics is the workhorse, other MS methods exist, each with distinct advantages and disadvantages.

MethodPrincipleProsConsBest For
Bottom-Up Proteomics (LC-MS/MS) Analysis of peptides after protein digestion.- Gold standard for site-specificity. - High sensitivity and sequence coverage.- Compatible with most MS instruments.[13]- Indirect analysis of the protein.- Sample preparation is multi-step and can introduce variability.[8]Definitive, site-specific confirmation of incorporation in purified proteins.
Top-Down Proteomics Analysis of the intact protein and its fragments.- Provides a complete view of the protein with all modifications.- Confirms co-occurrence of different modifications.- Technically challenging, especially for large proteins (>30 kDa).- Requires high-resolution instruments (e.g., FT-ICR, Orbitrap).- Data analysis is highly complex.Characterizing multiple modifications on smaller proteins or confirming overall incorporation patterns.
Intact Mass Analysis Measurement of the intact protein's mass without fragmentation.- Very fast analysis.- Minimal sample preparation required.- Does not provide site-specific information. - Cannot distinguish incorporation from non-covalent binding.- Insensitive to low incorporation efficiency.A quick, preliminary check to see if any incorporation has occurred, but insufficient for definitive validation.

Detailed Experimental Protocol: Bottom-Up LC-MS/MS

This protocol outlines the standard workflow for preparing a 2-I-Phe-containing protein for definitive analysis.

A. In-Solution Digestion

  • Quantify: Determine the concentration of your purified protein solution (e.g., by BCA assay).

  • Denature: To 50 µg of protein in a microcentrifuge tube, add 8 M Urea in 50 mM Ammonium Bicarbonate to a final volume of 100 µL.

  • Reduce: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylate: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 45 minutes at room temperature in the dark.

  • Dilute & Digest: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

B. Peptide Desalting (C18 Spin Column)

  • Activate: Add 200 µL of 50% acetonitrile/0.1% formic acid to the C18 column. Centrifuge to pass the solvent through.

  • Equilibrate: Add 200 µL of 0.1% formic acid to the column. Centrifuge. Repeat this step.

  • Bind: Load the acidified peptide sample onto the column. Centrifuge. Retain the flow-through to reload and maximize binding.

  • Wash: Add 200 µL of 0.1% formic acid. Centrifuge. Repeat this step twice to remove all salts.

  • Elute: Place a clean collection tube under the column. Add 50-100 µL of 50% acetonitrile/0.1% formic acid. Centrifuge to elute the purified peptides.

  • Dry: Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis. Resuspend in 0.1% formic acid before injection.

Conclusion

Verifying the site-specific incorporation of 2-iodo-L-phenylalanine is not merely a quality control step; it is a prerequisite for the valid application of this powerful technology. While a simple intact mass measurement can provide a preliminary hint, it lacks the necessary rigor. The bottom-up LC-MS/MS workflow, when executed with care and interpreted correctly, provides an unassailable, self-validating system. By modifying the database search to include the unique mass of 2-I-Phe and manually validating the resulting MS2 spectra, researchers can achieve the highest level of confidence, ensuring that their downstream structural or functional studies are built on a solid analytical foundation.

References

A Senior Scientist's Guide to NMR Characterization of Peptides with 2-Iodo-L-Phenylalanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate three-dimensional structure and dynamic behavior of peptides is paramount to unlocking their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering atomic-level insights into peptides in a solution state that mimics their physiological environment[1]. The strategic incorporation of unnatural amino acids (UAAs) has further expanded the power of NMR, providing unique spectroscopic probes to investigate protein conformation, dynamics, and interactions[2].

Among these probes, halogenated amino acids are particularly valuable. This guide provides an in-depth technical comparison of using 2-iodo-L-phenylalanine as a specialized NMR probe. We will delve into the causality behind its selection, provide field-proven experimental protocols, and objectively compare its performance against other common alternatives, supported by the underlying principles of NMR spectroscopy.

The Rationale for Halogenated Phenylalanine Probes in NMR

The introduction of a halogen atom onto the phenylalanine ring serves as a subtle yet powerful modification. It introduces a reporter group whose NMR parameters are exquisitely sensitive to its local electronic environment without drastically altering the overall peptide structure. The choice of halogen (F, Cl, Br, I) and its position on the ring (ortho, meta, para) dictates its utility.

Iodine, as the largest and most polarizable of the common halogens, offers a unique "heavy-atom effect." This effect, formally known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect, can cause significant changes in the NMR chemical shifts of nearby nuclei, both on the aromatic ring itself and on spatially close atoms[3]. This makes iodine an exceptionally sensitive reporter for subtle conformational changes or binding events that alter its local environment.

2-Iodo-L-Phenylalanine: A Unique Spectroscopic Tool

While para-substituted phenylalanines are more commonly used, the ortho-substituted 2-iodo-L-phenylalanine (2-iodo-Phe) presents a distinct set of advantages and considerations.

  • Steric Influence: The placement of a bulky iodine atom at the ortho position, adjacent to the peptide backbone, can restrict the rotational freedom (χ1 and χ2 dihedral angles) of the side chain. This restriction can be a powerful tool to stabilize a particular conformation or to probe interactions near the peptide backbone.

  • Enhanced Spectroscopic Sensitivity: The proximity of the heavy iodine atom to the backbone and other residues in a folded structure can amplify the SO-HALA effect on their respective nuclei. This makes 2-iodo-Phe a highly localized and sensitive probe for detecting structural perturbations.

  • Distinct Chemical Shift Signature: The unique electronic and steric environment of the 2-iodo-Phe ring results in a well-dispersed set of aromatic proton signals in the 1D and 2D NMR spectra, simplifying resonance assignment in an otherwise crowded region.

Comparative Analysis: 2-Iodo-Phe vs. Alternative Probes

The selection of a specific probe is a critical experimental choice driven by the scientific question at hand. The following table provides a comparative overview of 2-iodo-Phe against other common alternatives.

Feature2-Iodo-L-Phenylalanine4-Iodo-L-Phenylalanine4-Fluoro-L-PhenylalanineUnlabeled L-Phenylalanine
Primary NMR Advantage Strong, localized heavy-atom (SO-HALA) effect; steric influence on backbone conformation.[3]Heavy-atom effect with minimal steric clash with the backbone.Access to highly sensitive 19F NMR; large chemical shift dispersion.[4]Native structure and dynamics; baseline for comparison.
Key Application Probing conformational changes near the backbone; mapping binding interfaces with high sensitivity.General structural probe; phasing in X-ray crystallography.[5]Ligand screening, protein-protein interactions, and conformational exchange via 19F NMR.Standard 3D structure determination via 1H/13C/15N NMR.
Potential Perturbation Moderate; steric bulk may influence local side-chain packing and dihedral angles.Low; minimal perturbation to the native structure.Very low; fluorine is a small atom (a "super-hydrogen").None (native residue).
Relative Cost & Availability Moderate; requires custom synthesis or specialized vendors.[6][7]Moderate; more commonly available than the 2-iodo isomer.[8]Low; commercially available and widely used.Low; standard reagent.

The primary trade-off involves the degree of perturbation versus the desired spectroscopic signal. While 4-Fluoro-Phe opens the door to the powerful technique of 19F NMR, 2-Iodo-Phe provides a unique heavy-atom-induced sensitivity within the standard 1H/13C/15N NMR toolkit, making it an excellent choice for detailed structural and interaction studies without the need for a specific 19F probe on the spectrometer.

The Experimental Workflow: From Peptide to Spectrum

The successful characterization of a 2-iodo-Phe-containing peptide requires a systematic and well-controlled workflow. Each step is critical for ensuring the quality of the final NMR data.

G cluster_prep Phase 1: Peptide & Sample Preparation cluster_nmr Phase 2: NMR Data Acquisition & Processing cluster_analysis Phase 3: Data Analysis & Interpretation peptide_prep Peptide Preparation (SPPS or Expression) qc1 Purity & Identity QC (HPLC, Mass Spec) peptide_prep->qc1 sample_prep NMR Sample Preparation (Buffer, pH, Conc.) qc1->sample_prep acq 2D NMR Data Acquisition (HSQC, TOCSY, NOESY) sample_prep->acq proc Data Processing (Fourier Transform, Phasing) acq->proc assign Resonance Assignment proc->assign interp Structural Interpretation (NOEs, CSPs) assign->interp model 3D Structure Calculation / Interaction Model interp->model

Caption: Workflow for NMR analysis of a 2-iodo-Phe labeled peptide.

Detailed Experimental Protocols

The following protocols represent a self-validating system, with integrated quality control steps to ensure the integrity of the results.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the synthesis of a model 10-mer peptide (e.g., Tyr-Gly-Gly-Phe(2-I) -Leu-Arg-Lys-Tyr-Gly-Gly) using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids and Fmoc-2-iodo-L-phenylalanine

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • First Amino Acid Deprotection: Drain the DMF, add 20% piperidine/DMF, and react for 20 minutes to remove the Fmoc group from the resin linker. Wash thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.98 eq) and DIPEA (8 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. React for 2 hours. c. Confirm completion with a Kaiser test. Wash the resin with DMF.

  • Iterative Cycles: Repeat steps of Fmoc deprotection (using 20% piperidine/DMF) and coupling for each subsequent amino acid, including this compound, according to the desired sequence.[9][10]

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine/DMF.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and react for 3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide using reverse-phase HPLC.

  • Quality Control: Confirm the identity and purity (>95%) of the final product by analytical HPLC and LC-MS.

Protocol 2: NMR Resonance Assignment Strategy

Sample Preparation:

  • Dissolve the lyophilized, purified peptide in 90% H₂O / 10% D₂O to a final concentration of 0.5-1.0 mM.[11]

  • Adjust the pH to a value where amide proton exchange is slow (typically pH 4.0-6.0) using dilute HCl or NaOH.[11]

  • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Experiments:

  • 1H-15N HSQC: Acquire a 1H-15N HSQC spectrum (if 15N labeling is used). This provides the "fingerprint" of the peptide, with one peak for each backbone and side-chain amide.[12]

  • 1H-1H TOCSY: Acquire a TOCSY spectrum with a mixing time of ~60-80 ms. This experiment correlates all protons within a single amino acid's spin system.[1][11] For example, starting from an amide (NH) proton, you can trace correlations to the alpha (Hα), beta (Hβ), and other side-chain protons of that same residue.

  • 1H-1H NOESY: Acquire a NOESY spectrum with a mixing time of ~150-250 ms. This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are in the same residue.[13]

Assignment Logic:

  • Spin System Identification: Use the TOCSY spectrum to identify groups of correlated protons belonging to individual amino acid spin systems. The pattern of cross-peaks is characteristic of each amino acid type.

  • Sequential Walking: Use the NOESY spectrum to link the identified spin systems together. Look for NOEs between the Hα proton of residue i and the NH proton of the next residue (i+1). This through-space connection allows you to "walk" along the peptide backbone, assigning each spin system to a specific position in the sequence.

  • 2-Iodo-Phe Assignment: The 2-iodo-Phe residue will have a characteristic aromatic spin system in the TOCSY and NOESY spectra, with chemical shifts influenced by the iodine substituent. Strong NOEs between the aromatic protons and the Hβ protons will confirm the side-chain assignment.

Application Showcase: Mapping Ligand Binding with Chemical Shift Perturbation (CSP)

A primary application for incorporating a probe like 2-iodo-Phe is to study peptide-ligand interactions. Chemical Shift Perturbation (CSP) is an elegant method for identifying the binding interface and estimating binding affinity.[14][15]

Principle: When a ligand binds to a peptide, the chemical environment of the nuclei at the binding interface changes, causing their corresponding peaks in the NMR spectrum to shift. By monitoring these shifts during a titration, one can map the binding site.

G cluster_input Inputs cluster_exp Experiment cluster_analysis Analysis cluster_output Outputs peptide 15N-labeled Peptide (with 2-iodo-Phe) titration Titrate Ligand into Peptide peptide->titration ligand Unlabeled Ligand ligand->titration hsqc Acquire 1H-15N HSQC at each titration point titration->hsqc overlay Overlay HSQC Spectra hsqc->overlay calc_csp Calculate Weighted Chemical Shift Perturbations overlay->calc_csp plot_csp Plot CSP vs. Residue Number calc_csp->plot_csp binding_site Identify Binding Site (Residues with large CSPs) plot_csp->binding_site kd_fit Fit CSPs to determine Kd plot_csp->kd_fit

Caption: Logical workflow for a Chemical Shift Perturbation (CSP) experiment.

The 2-iodo-Phe residue serves as a highly sensitive reporter in this experiment. Due to its unique electronic properties, its amide and side-chain proton signals, as well as those of spatially adjacent residues, may exhibit larger and more easily interpretable perturbations upon ligand binding compared to a standard phenylalanine. This allows for a more precise delineation of the binding interface.

Conclusion

The incorporation of 2-iodo-L-phenylalanine into peptides provides a powerful and nuanced tool for NMR-based structural biology. Its unique combination of steric influence and a pronounced heavy-atom effect makes it an exquisitely sensitive probe for characterizing peptide conformation, dynamics, and intermolecular interactions. While alternatives like 4-fluoro-phenylalanine offer the advantage of 19F NMR, 2-iodo-Phe enhances the information content derived from standard and widely accessible 1H/13C/15N experiments. By carefully selecting the appropriate probe and employing the robust, self-validating protocols outlined in this guide, researchers can gain deeper, more precise insights into the molecular mechanisms that govern peptide function.

References

Introduction: The Critical Role of Purity in Iodinated Peptide Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purification and Analysis of Iodinated Peptides by High-Performance Liquid Chromatography

Iodinated peptides are indispensable tools in biomedical research, serving as radiolabeled tracers in radioimmunoassays (RIAs), receptor binding studies, and in vivo pharmacokinetic analyses.[1][2] The covalent attachment of an iodine atom—often the radioisotope ¹²⁵I—to a tyrosine or histidine residue provides a sensitive tag for tracking and quantification. However, the iodination reaction rarely proceeds to 100% completion, yielding a heterogeneous mixture of the desired mono-iodinated peptide (MIP), unreacted non-iodinated peptide (NIP), and often, di-iodinated peptide (DIP) byproducts.[3][4]

The presence of these impurities can severely compromise experimental results. For instance, in receptor binding assays, the unlabeled NIP competes with the radiolabeled MIP for the receptor, leading to an underestimation of binding affinity and transport properties.[2] Furthermore, multiple iodinations can alter the peptide's secondary structure and hydrophobicity, potentially changing its biological activity and pharmacokinetic profile.[2][3]

Consequently, robust purification and stringent analysis are not merely procedural steps but prerequisites for generating reliable and reproducible data. Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the gold standard for this purpose, offering the high resolution required to separate these closely related molecular species.[5][6][7] This guide provides a comprehensive comparison of HPLC methodologies, explains the rationale behind key experimental parameters, and presents detailed protocols for the successful purification and analysis of iodinated peptides.

The Workhorse of Peptide Purification: Reversed-Phase HPLC

RP-HPLC separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (typically silica particles modified with alkyl chains) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile). Peptides are injected onto the column in a low-organic-content mobile phase, where they bind to the stationary phase. As the concentration of the organic solvent is gradually increased, peptides desorb and elute in order of increasing hydrophobicity.[8]

The addition of an iodine atom to a peptide significantly increases its hydrophobicity. This fundamental change is the key to their separation via RP-HPLC. The typical elution order from a reversed-phase column is:

  • Non-iodinated Peptide (NIP) - Least hydrophobic

  • Mono-iodinated Peptide (MIP)

  • Di-iodinated Peptide (DIP) - Most hydrophobic

This predictable elution pattern allows for the effective isolation of the desired mono-iodinated product.[3][4][9]

Method Development: A Strategic Comparison of Key Parameters

Optimizing an HPLC method is crucial for achieving baseline separation of the NIP, MIP, and DIP species. This involves a careful selection of the stationary phase, mobile phase additives, and gradient conditions.

Stationary Phase Selection: C18 vs. C8 Columns

The most common stationary phases for peptide separation are C18 (octadecyl) and C8 (octyl) columns. The choice between them depends on the overall hydrophobicity of the peptide.

FeatureC18 (Octadecylsilane)C8 (Octylsilane)Rationale & Recommendation
Alkyl Chain Length 18 carbons[10][11]8 carbons[10][11]The longer C18 chains create a more hydrophobic stationary phase.
Hydrophobicity More hydrophobic[11][12]Less hydrophobic[10][11]C18 provides stronger retention for a wide range of peptides.
Retention Higher retention, longer run times[13]Lower retention, faster analysis[12][13]Iodinated peptides are already more hydrophobic; a C8 can prevent excessively long retention times.
Primary Application General purpose; ideal for small to medium-sized peptides (5-50 amino acids).[14]Best for larger or more hydrophobic peptides where C18 might cause irreversible binding or poor peak shape.[14][15]Start with a C18 column for initial method development. If the iodinated peptide is strongly retained (eluting at >60% acetonitrile) or shows significant peak broadening, switching to a C8 column is a logical next step to reduce retention and improve peak shape.[11]

Note: Other factors like particle size, pore size (300 Å is recommended for peptides), and end-capping also significantly impact performance.[8]

Mobile Phase Additives: TFA vs. Formic Acid

Mobile phase additives, or ion-pairing agents, are essential for achieving sharp, symmetrical peaks in peptide chromatography. They work by forming neutral ion pairs with charged residues on the peptide, minimizing undesirable interactions with the silica backbone of the stationary phase.[16][17]

AdditiveConcentrationAdvantagesDisadvantagesRecommendation
Trifluoroacetic Acid (TFA) 0.1% (v/v)[15][16]Excellent ion-pairing agent, results in sharp peaks and high resolution with UV detection.[16] Highly volatile, easy to remove post-purification.[18][19]Strong ion suppression effect, making it unsuitable for direct LC-Mass Spectrometry (LC-MS) analysis.[16][18]Use 0.1% TFA for purification and analytical HPLC with UV detection. It provides the best chromatographic performance for resolving closely related peptide species.[15] For peptides with multiple positive charges, increasing TFA to 0.2-0.25% may improve resolution.[17][20]
Formic Acid (FA) 0.1% (v/v)[3]Fully compatible with mass spectrometry (does not cause significant ion suppression).[3]Weaker ion-pairing agent than TFA, may result in broader peaks and reduced resolution for some peptides.[21]Use 0.1% Formic Acid when the primary analysis method is LC-MS. While resolution might be slightly compromised compared to TFA, it is essential for obtaining high-quality mass spectra.[3]

Workflow and Methodologies

A typical workflow for producing and verifying a purified iodinated peptide involves several key stages, from the initial reaction to final purity assessment.

Iodinated_Peptide_Workflow cluster_prep Preparation & Reaction cluster_purify Purification cluster_analysis Analysis & Validation Iodination Peptide Iodination (e.g., Iodo-Gen® or Chloramine-T) Quench Quench Reaction (e.g., Sodium Metabisulfite) Iodination->Quench SPE Optional: Solid Phase Extraction (e.g., Sep-Pak C18) Desalting & initial cleanup Quench->SPE Crude Mixture Prep_HPLC Preparative RP-HPLC (0.1% TFA, C18 Column) Isolate NIP, MIP, DIP fractions SPE->Prep_HPLC Fraction_Collection Fraction Collection (Based on UV or Radioactivity) Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC (Shallow Gradient) Assess purity of MIP fraction Fraction_Collection->Analytical_HPLC MIP Fraction LCMS LC-MS Analysis (0.1% Formic Acid) Confirm Mass (+126 Da shift) Fraction_Collection->LCMS MIP Fraction Final_Product Purified & Verified Mono-iodinated Peptide Analytical_HPLC->Final_Product LCMS->Final_Product

Caption: Workflow for Iodinated Peptide Purification and Analysis.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of Crude Iodination Mixture

This protocol is designed to separate the components of a typical iodination reaction mixture.

  • System Preparation:

    • Column: C18 Preparative Column (e.g., 10 mm ID x 250 mm length, 5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[22]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[22]

    • Flow Rate: 4.0 mL/min (adjust based on column diameter).

    • Detection: UV at 214 nm (for peptide backbone) and/or 280 nm (for aromatic residues).[23] If radioiodinated, use an in-line gamma detector.

  • Sample Preparation:

    • After quenching the iodination reaction, acidify the crude mixture by adding a small volume of 10% TFA to ensure compatibility with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Method:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient. A typical starting point would be from 5% B to 65% B over 40 minutes.

    • Rationale: This gradient is broad enough to elute the NIP, MIP, and DIP species. The NIP will elute first, followed by the MIP and then the DIP.

  • Fraction Collection:

    • Collect fractions (e.g., 2.0 mL) across the elution profile, paying close attention to the peaks corresponding to NIP, MIP, and DIP.

    • Combine the fractions corresponding to the pure mono-iodinated peak based on the chromatogram.

  • Post-Purification:

    • Immediately freeze the collected pure fractions and lyophilize to remove the water, acetonitrile, and volatile TFA.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is used to confirm the purity of the collected MIP fraction.

  • System Preparation:

    • Column: C18 Analytical Column (e.g., 4.6 mm ID x 150 mm length, 3.5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Sample Preparation:

    • Reconstitute a small amount of the lyophilized MIP product in Mobile Phase A.

  • Chromatographic Method:

    • Equilibrate the column in the starting conditions of your gradient.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run a shallow gradient around the elution point of the MIP determined during preparative HPLC. For example, if the MIP eluted at 40% B, run a gradient of 35% B to 45% B over 20 minutes.

    • Rationale: A shallow gradient increases the separation between closely eluting species, providing a more accurate assessment of purity and revealing any minor contaminants hidden under the main peak in the preparative run.[15][17]

  • Data Analysis:

    • Integrate the peak area of the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >95% is typically required for most applications.

Alternative and Complementary Technologies

While RP-HPLC is the primary tool, other techniques provide orthogonal data that is crucial for comprehensive characterization.

TechnologyPrincipleApplication in Iodinated Peptide WorkflowComparison to RP-HPLC
LC-Mass Spectrometry (LC-MS) Separates by hydrophobicity (LC) and then measures mass-to-charge ratio (MS).Absolute confirmation of identity. Verifies the mass shift corresponding to iodination (+125.9 Da for a single iodine atom).[3] Essential for distinguishing between MIP and DIP.Complementary, not a replacement. RP-HPLC provides purification and purity assessment; MS provides definitive identification. MS requires volatile buffers like formic acid, which can reduce chromatographic resolution.[3][16]
Ion-Exchange Chromatography (IEX) Separates based on net charge at a given pH.[24]Can be used as an orthogonal purification step if iodination alters the charge state of the peptide (e.g., iodination of histidine).Provides a different selectivity mechanism. Less universally applicable than RP-HPLC for this specific task, as iodination of tyrosine does not change the peptide's net charge.
Capillary Electrophoresis (CE) Separates based on mass-to-charge ratio in an electric field.[24]Offers extremely high-resolution analysis and can sometimes separate isomers that are difficult to resolve by HPLC.[24]High-resolution analytical tool. Not suitable for preparative scale. It is an excellent complementary technique for assessing purity.[25]

Conclusion

The successful application of iodinated peptides hinges on the purity of the final product. Reversed-phase HPLC offers an unparalleled combination of resolution, versatility, and scalability, making it the definitive method for both the purification and analysis of these critical research tools. A systematic approach to method development—starting with a C18 column and a TFA-based mobile phase, and optimizing the gradient slope—will reliably yield mono-iodinated peptides of high purity. The subsequent validation of this purity by analytical HPLC and confirmation of identity by mass spectrometry constitutes a robust, self-validating workflow. By understanding the principles behind the separation and strategically selecting chromatographic parameters, researchers can ensure the integrity of their experiments and the validity of their data.

References

A Senior Application Scientist's Guide to Functional Assays of Proteins Modified with 2-Iodo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to dissect protein function with precision is paramount. The site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for this purpose, offering a chemical handle to probe, modify, and control protein behavior in ways not possible with traditional mutagenesis. Among the diverse repertoire of ncAAs, 2-iodo-L-phenylalanine stands out for its unique combination of properties, enabling a range of functional assays that provide deep insights into protein structure, dynamics, and interactions.

This guide provides an in-depth comparison of functional assays for proteins modified with 2-iodo-L-phenylalanine against alternative methods. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to design and execute robust experiments in your own laboratory.

The Power of a Single Iodine Atom: Why 2-Iodo-L-Phenylalanine?

2-Iodo-L-phenylalanine is a structural analog of the canonical amino acid phenylalanine, featuring an iodine atom at the ortho position of the phenyl ring.[1] This seemingly subtle modification imparts several advantageous properties for protein research:

  • Minimal Perturbation: The iodo- group is relatively small and sterically similar to a methyl group, often leading to minimal perturbation of the protein's overall structure and function.[2] This is a critical consideration for ensuring that any observed functional changes are a direct result of the intended modification, not a consequence of protein misfolding.

  • Bio-orthogonal Reactivity: The carbon-iodine bond provides a unique chemical handle for site-specific labeling and cross-linking reactions that are bio-orthogonal, meaning they do not interfere with native biochemical processes.[3][4]

  • Heavy Atom for Structural Biology: The iodine atom is an excellent anomalous scatterer of X-rays, making it a valuable tool for phasing in X-ray crystallography to determine protein structures.[2]

  • Tumor Imaging Potential: Radiolabeled 2-iodo-L-phenylalanine has shown promise as a tumor diagnostic agent in SPECT imaging.[5][6][7]

The site-specific incorporation of 2-iodo-L-phenylalanine is typically achieved through genetic code expansion, utilizing an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, such as the amber stop codon (UAG).[2][3][8][9] This technique allows for the precise placement of the ncAA at any desired position within the protein sequence.

Comparative Analysis of Functional Assays

The choice of a functional assay depends on the specific biological question being addressed. Here, we compare key functional assays for proteins modified with 2-iodo-L-phenylalanine against common alternatives.

Probing Protein-Protein Interactions

Understanding how proteins interact is fundamental to deciphering cellular signaling pathways.

Method 1: Photo-Cross-linking with 2-Iodo-L-Phenylalanine

The iodine atom on 2-iodo-L-phenylalanine can be exploited for photo-cross-linking studies to capture transient protein-protein interactions. Upon UV irradiation, the carbon-iodine bond can be cleaved to generate a reactive radical that forms a covalent bond with a nearby interacting partner.

Alternative Method: Photo-Cross-linking with p-Azido-L-phenylalanine (azF)

p-Azido-L-phenylalanine is another popular ncAA for photo-cross-linking. Upon UV activation, it forms a highly reactive nitrene intermediate.

Feature2-Iodo-L-Phenylalaninep-Azido-L-phenylalanine (azF)
Activation Wavelength Shorter UV wavelengths (e.g., 254 nm)Longer UV wavelengths (e.g., 365 nm)
Reactivity Forms a radical intermediateForms a nitrene intermediate
Cross-linking Efficiency Generally lower than azFGenerally higher than azF
Potential for Damage Higher potential for protein damage due to shorter wavelength UVLower potential for protein damage
In-Text Citation [10][10]

Experimental Workflow: Photo-Cross-linking

G cluster_0 Step 1: Protein Expression & Purification cluster_1 Step 2: Interaction & Cross-linking cluster_2 Step 3: Analysis P1 Express protein with site-specifically incorporated 2-iodo-L-phenylalanine or azF P2 Purify the modified protein P1->P2 I1 Incubate modified protein with potential interacting partner(s) P2->I1 I2 Expose the mixture to UV light (254 nm for iodoPhe, 365 nm for azF) I1->I2 A1 Separate proteins by SDS-PAGE I2->A1 A2 Analyze for higher molecular weight cross-linked products by Western blot or mass spectrometry A1->A2

Caption: Workflow for Photo-Cross-linking Assay.

Protocol: Photo-Cross-linking to Identify Protein Interaction Partners

  • Protein Expression and Purification:

    • Co-transform E. coli cells with a plasmid encoding the protein of interest containing an amber (TAG) codon at the desired site and a plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair for 2-iodo-L-phenylalanine.

    • Grow the cells in minimal media supplemented with 2-iodo-L-phenylalanine.

    • Induce protein expression and purify the modified protein using standard chromatography techniques.

  • Interaction and Cross-linking:

    • Incubate the purified, modified protein with a cell lysate or a purified potential binding partner.

    • Transfer the mixture to a quartz cuvette or a 96-well UV-transparent plate.

    • Expose the sample to UV light (e.g., 254 nm for 2-iodo-L-phenylalanine) on ice for a specified duration (optimization is required).

  • Analysis:

    • Denature the samples and separate the proteins by SDS-PAGE.

    • Visualize the cross-linked products by Coomassie staining, silver staining, or Western blotting using an antibody against the protein of interest or its interaction partner.

    • For identification of unknown partners, the cross-linked band can be excised from the gel and analyzed by mass spectrometry.

Assessing Enzyme Activity and Kinetics

Introducing a non-canonical amino acid can subtly alter an enzyme's active site, providing insights into its catalytic mechanism.

Method 1: Kinetic Analysis of 2-Iodo-L-Phenylalanine Modified Enzymes

By replacing a key active site residue with 2-iodo-L-phenylalanine, one can assess its impact on substrate binding (Km) and catalytic turnover (kcat).

Alternative Method: Alanine Scanning Mutagenesis

A traditional method where active site residues are systematically mutated to alanine to determine their contribution to catalysis.

Feature2-Iodo-L-Phenylalanine SubstitutionAlanine Scanning
Nature of Change Introduces a bulky, hydrophobic, and iodinated side chain.Removes the side chain beyond the β-carbon.
Information Gained Probes the importance of steric bulk, hydrophobicity, and potential halogen bonding at a specific position.Primarily assesses the role of the side chain's functional group.
Potential for Disruption Can be more disruptive than alanine if the active site is sterically constrained.Generally considered a "minimalist" mutation.
In-Text Citation [11][12]

Experimental Workflow: Enzyme Kinetic Analysis

G cluster_0 Step 1: Enzyme Preparation cluster_1 Step 2: Activity Assay cluster_2 Step 3: Data Analysis E1 Express and purify wild-type and 2-iodo-L-phenylalanine modified enzyme A1 Set up reactions with varying substrate concentrations E1->A1 A2 Monitor product formation over time using a spectrophotometer or other detection method A1->A2 D1 Plot initial reaction velocities against substrate concentration D2 Fit the data to the Michaelis-Menten equation to determine Km and Vmax D1->D2 D3 Calculate kcat D2->D3

Caption: Workflow for Enzyme Kinetic Analysis.

Protocol: Determining Kinetic Parameters of a Modified Enzyme

  • Enzyme Preparation:

    • Express and purify both the wild-type enzyme and the 2-iodo-L-phenylalanine modified variant to high homogeneity.

    • Determine the accurate concentration of both enzyme preparations.

  • Enzyme Assay:

    • Prepare a series of substrate solutions at different concentrations.

    • Initiate the enzymatic reaction by adding a known amount of enzyme to each substrate solution.

    • Monitor the rate of product formation or substrate depletion over time using a suitable assay (e.g., spectrophotometry, fluorometry, HPLC).

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

Site-Specific Labeling for Biophysical Characterization

The unique reactivity of the iodo-group allows for the attachment of fluorescent probes or other labels at a specific site for biophysical studies.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura or Sonogashira coupling can be used to attach a variety of probes to the 2-iodo-L-phenylalanine residue.[13]

Alternative Method: Cysteine-Maleimide Chemistry

A widely used method for labeling proteins by introducing a unique cysteine residue and reacting it with a maleimide-functionalized probe.

Feature2-Iodo-L-Phenylalanine + Cross-CouplingCysteine-Maleimide
Site-Specificity High, determined by the position of the ncAA.High, determined by the position of the unique cysteine.
Reaction Conditions Requires a palladium catalyst, which can sometimes be harsh on proteins.Milder reaction conditions.
Probe Diversity A wide range of boronic acids and terminal alkynes can be coupled.Limited to maleimide-functionalized probes.
Potential for Disruption The introduced probe can be large. The native function of a cysteine might be important.Cysteine is highly reactive and can form disulfide bonds.
In-Text Citation [13][14]

Experimental Workflow: Site-Specific Protein Labeling

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Labeling Reaction cluster_2 Step 3: Purification & Characterization P1 Express and purify protein with site-specifically incorporated 2-iodo-L-phenylalanine L1 Perform Suzuki-Miyaura or Sonogashira cross-coupling with a functionalized probe (e.g., fluorescent boronic acid) P1->L1 C1 Remove excess probe and catalyst by size-exclusion chromatography or dialysis L1->C1 C2 Confirm labeling efficiency and site-specificity by mass spectrometry C1->C2 C3 Perform biophysical measurements (e.g., fluorescence spectroscopy, FRET) C2->C3

Caption: Workflow for Site-Specific Protein Labeling.

Protocol: Suzuki-Miyaura Cross-Coupling for Fluorescent Labeling

  • Protein Preparation:

    • Express and purify the 2-iodo-L-phenylalanine-containing protein and buffer-exchange into a suitable reaction buffer (e.g., phosphate buffer, pH 8.0).

  • Labeling Reaction:

    • In a controlled environment (e.g., a glovebox to exclude oxygen), add the fluorescent boronic acid probe, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., SPhos) to the protein solution.

    • Incubate the reaction at room temperature or a slightly elevated temperature for several hours.

  • Purification and Characterization:

    • Remove unreacted probe and catalyst by size-exclusion chromatography.

    • Confirm the successful labeling and determine the labeling efficiency using UV-Vis spectroscopy and mass spectrometry.

    • The labeled protein is now ready for use in biophysical assays such as fluorescence polarization, FRET, or single-molecule spectroscopy.

Conclusion: A Versatile Tool for Unraveling Protein Function

2-Iodo-L-phenylalanine offers a unique and powerful addition to the molecular biologist's toolkit. Its ability to be site-specifically incorporated into proteins with minimal structural perturbation, coupled with its versatile reactivity, opens the door to a wide range of functional assays. By carefully considering the experimental question and the pros and cons of alternative methods, researchers can leverage the properties of this non-canonical amino acid to gain unprecedented insights into the intricate world of protein function. The detailed protocols and workflows provided in this guide serve as a starting point for designing and implementing these powerful techniques in your own research endeavors.

References

A Comparative Guide to the Cellular Uptake of 2-Iodo-L-phenylalanine and 2-Iodo-D-phenylalanine in Tumor Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncological research and clinical practice, radiolabeled amino acids have emerged as powerful tools for the diagnosis and therapy of malignant tumors.[1] Unlike glucose analogs such as 18F-FDG, which can show uptake in inflammatory lesions, amino acid tracers often provide higher tumor specificity due to the elevated rates of protein synthesis and transport characteristic of neoplastic cells.[1][2] Among these, radioiodinated phenylalanine analogs have shown significant promise.[3] This guide provides an in-depth comparison of the cellular uptake of two stereoisomers: 2-iodo-L-phenylalanine (L-IPA) and 2-iodo-D-phenylalanine (D-IPA), offering experimental data and procedural insights for researchers in the field.

The core difference between these molecules lies in their stereochemistry, a seemingly subtle variation that can have profound implications for their interaction with cellular transport machinery. This comparison will explore how this difference dictates their uptake mechanisms, biodistribution, and ultimate utility as diagnostic or therapeutic agents.

Mechanisms of Cellular Uptake: The Central Role of LAT1

The primary gateway for large neutral amino acids into tumor cells is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[4][5][6] LAT1 is a sodium- and pH-independent exchanger that is frequently overexpressed in a wide variety of cancers to meet the high metabolic demand of proliferating cells.[5][6][7] It functions as a heterodimer with the glycoprotein 4F2hc (SLC3A2) and is responsible for importing essential amino acids like leucine and phenylalanine.[4][5]

2-Iodo-L-phenylalanine (L-IPA): A Classic Substrate

As a close analog of L-phenylalanine, L-IPA is readily recognized and transported by LAT1. In vitro studies have consistently demonstrated that the uptake of L-IPA in various tumor cell lines is mediated by this transporter.[8][9] This transport is specific and saturable, a hallmark of carrier-mediated processes. The affinity of L-IPA for LAT1 makes it an effective agent for imaging tumors that overexpress this transporter.

2-Iodo-D-phenylalanine (D-IPA): An Unconventional Substrate

Historically, LAT1 was considered highly stereoselective for L-amino acids.[7] However, emerging evidence challenges this dogma, suggesting that the transporter can accommodate certain D-isomers, albeit with potentially different kinetics.[4][5] Studies have shown that D-IPA is also taken up by tumor cells, and remarkably, this uptake is also mediated by the LAT system. While the initial uptake rate of D-IPA may be slower than its L-counterpart, it demonstrates a comparable accumulation over time. This suggests that while binding affinity might differ, the overall transport capacity for both isomers can be substantial in tumor cells.[5][6] Some research indicates that while binding may be stereoselective, the actual transport rate (Vmax) can be similar for L- and D-enantiomers.[5][6]

Visualizing the Uptake Pathways

The following diagram illustrates the differential transport of L-IPA and D-IPA into a tumor cell, highlighting the key role of the LAT1/4F2hc transporter complex.

Uptake_Mechanisms Fig 1: Differential Transport of IPA Isomers cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space (Tumor Cell) L-IPA 2-Iodo-L-phenylalanine (L-IPA) LAT1 LAT1 4F2hc L-IPA->LAT1:f0 High Affinity D-IPA 2-Iodo-D-phenylalanine (D-IPA) D-IPA->LAT1:f0 Moderate Affinity L-IPA_in L-IPA LAT1->L-IPA_in D-IPA_in D-IPA LAT1->D-IPA_in Metabolism Minimal Incorporation L-IPA_in->Metabolism D-IPA_in->Metabolism Uptake_Assay_Workflow Fig 2: Workflow for In Vitro Cell Uptake Assay start Start: Seed Cells culture Culture cells to confluence (e.g., 12-well plates, 2-3 days) start->culture wash1 Wash cells twice with pre-warmed PBS (37°C) culture->wash1 wash2 Wash once with pre-warmed KRH buffer (37°C) wash1->wash2 incubate Incubate with radiolabeled tracer (L-IPA or D-IPA in KRH buffer) for a defined time (e.g., 5 min) wash2->incubate terminate Terminate uptake by washing 3x with ice-cold PBS incubate->terminate lyse Lyse cells with 1% SDS solution terminate->lyse measure Measure radioactivity in lysate (Scintillation Counter) lyse->measure normalize Normalize radioactivity to protein content or cell number measure->normalize end End: Data Analysis normalize->end Clinical_Application_Logic Fig 3: Isomer Selection Logic for Clinical Use start Select Isomer for Oncological Application diagnostic Goal: Diagnostic Imaging (SPECT/PET) start->diagnostic therapeutic Goal: Radionuclide Therapy start->therapeutic req_diag Requirement: High Tumor-to-Background Ratio Low Non-Target Radiation Dose diagnostic->req_diag choice_d Choice: 2-Iodo-D-phenylalanine diagnostic->choice_d req_ther Requirement: High Tumor Retention Sufficient Radiation Dose to Tumor therapeutic->req_ther choice_l Choice: 2-Iodo-L-phenylalanine (or D-isomer) therapeutic->choice_l req_diag->choice_d req_ther->choice_l reason_d Reason: Faster blood clearance improves contrast and lowers dose to healthy organs. choice_d->reason_d reason_l Reason: Both show high tumor uptake and retention. D-isomer may still be preferable due to favorable dosimetry. choice_l->reason_l

References

A Senior Application Scientist’s Guide to Peptide 2-Iodination: Evaluating Impacts on Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Radiolabeling - The Strategic Role of Iodination in Peptide Science

To the dedicated researcher, a peptide is more than a sequence of amino acids; it is a tool of exquisite specificity. Modifying this tool, therefore, is an act of precision engineering. Among the arsenal of modifications, iodination—specifically the introduction of iodine at the 2-position of histidine or the 3- and 5-positions of tyrosine—is often viewed through the narrow lens of radiolabeling for binding assays or in vivo imaging.[1][2] While this application is undeniably powerful, its utility dating back to the foundational days of radioimmunoassays, such a perspective overlooks the profound and often predictable ways iodination can sculpt a peptide's very structure and, consequently, its biological function.[2]

This guide moves beyond the basics of radioiodine incorporation. It is designed for the scientist who asks not just "How do I label my peptide?" but "What does this label do to my peptide?". We will dissect the causal chain, starting from the introduction of a single, heavy halogen atom and tracing its impact through physicochemical properties, conformational stability, receptor affinity, and metabolic fate. Here, we compare the native peptide not just as a precursor but as a distinct biological entity against its iodinated counterpart, providing the experimental framework and field-proven insights necessary to leverage iodination as a strategic tool in peptide design and drug development.

Pillar 1: The Chemistry of Electrophilic Iodination - A Tale of Two Residues

The direct incorporation of iodine into a peptide is an electrophilic aromatic substitution reaction, targeting the electron-rich side chains of Tyrosine (Tyr) and, to a lesser extent, Histidine (His).[1][2] The choice of residue and the method of iodination are the first critical decisions that dictate the outcome.

Tyrosine vs. Histidine:

  • Tyrosine: The phenolic ring of tyrosine is highly activated by the hydroxyl group, making the ortho positions (3 and 5) prime targets for electrophilic attack.[1] This reaction is generally rapid and efficient, making Tyr the preferred site for iodination.[3]

  • Histidine: The imidazole ring of histidine is less reactive and requires slightly more stringent conditions, such as a higher pH, to facilitate iodination, which typically occurs at the C2 or C5 position.[1][3][4] The reaction is often slower and may result in lower yields compared to tyrosine.[2][3]

The Oxidizing Agents: A Comparison of Common Alternatives

The crux of the reaction is the oxidation of the relatively inert iodide anion (I⁻) into a reactive electrophilic species (I⁺).[2] The choice of oxidizing agent is a trade-off between reaction efficiency and the potential for damaging the peptide.

Method Oxidizing Agent Advantages Disadvantages Best For
Chloramine-T Soluble N-chloro-p-toluenesulfonamideHigh efficiency, rapid reaction (5-10 min).[2]Harsh oxidant; can cause oxidation of sensitive residues (Met, Cys, Trp) or peptide bond hydrolysis.[2] Reaction must be quenched (e.g., with sodium metabisulfite).[2]Robust peptides without easily oxidized residues.
Iodo-Gen® 1,3,4,6-tetrachloro-3α,6α-diphenylglycolurilMild; insoluble reagent coated on vials or beads, allowing easy reaction termination by simple removal of the solution.[1][2] Reduces damage to sensitive peptides.[1]Slower reaction time (2-30 min) compared to Chloramine-T.[1]Sensitive peptides, proteins, and when control over the reaction is paramount.[1]
Lactoperoxidase Enzymatic (Lactoperoxidase and H₂O₂)Extremely mild; minimizes damage to peptide structure and function.[5]More complex setup; requires careful control of enzyme and substrate concentrations.Highly sensitive biomolecules where maintaining biological integrity is the absolute priority.[5]
N-Iodosuccinimide (NIS) NIS, often with an acid catalystAllows for high-yield synthesis under mild conditions.[6] Can be optimized to favor mono-iodination by controlling stoichiometry.[6]Requires careful optimization of solvent systems and stoichiometry to control mono- vs. di-iodination.[6]Solution-phase synthesis where precise control over the degree of iodination is needed.

The causality is clear: a harsh, rapid method like Chloramine-T risks creating a heterogeneous mixture of desired product and damaged side-products. For preserving peptide integrity, a solid-phase oxidant like Iodo-Gen® is often the superior choice, as it localizes the oxidative chemistry to a surface, minimizing exposure of the peptide in solution.[1][7]

Visualizing the Iodination Workflow

The following diagram outlines the critical decision points and steps in a typical direct iodination experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Peptide Stock (Tyr/His-containing) React Add Peptide Incubate (2-15 min, RT) Peptide->React Buffer Select Buffer (e.g., PBS, pH 7.2-7.5) Activate Activate Oxidant (e.g., pre-incubate bead with NaI) Buffer->Activate Oxidant Choose Oxidant (e.g., Iodo-Gen® Bead) Oxidant->Activate Iodide NaI Solution (Radioactive or Cold) Iodide->Activate Activate->React Initiate Iodination Terminate Terminate Reaction (e.g., remove solution from bead) React->Terminate Purify Purify Product (e.g., RP-HPLC, SPE) Terminate->Purify Crude Product Analyze Analyze Purity & Identity (LC-MS, Gamma Counter) Purify->Analyze Final Lyophilize Pure Product Analyze->Final Verified Product

Caption: General workflow for direct peptide iodination using a solid-phase oxidant.

Pillar 2: The Physicochemical Ripple Effect of an Iodine Atom

Introducing an iodine atom—with a van der Waals radius of 1.98 Å—is not a subtle modification. It fundamentally alters the local environment and the peptide's overall physicochemical properties.

  • Increased Lipophilicity: Iodine is significantly more lipophilic than hydrogen. This change predictably increases the hydrophobicity of the peptide, which is most readily observed as an increased retention time during reverse-phase HPLC (RP-HPLC) analysis.[8] Non-iodinated peptides elute first, followed by mono- and then di-iodinated species.[8]

  • Altered Acidity (pKa): The electron-withdrawing nature of iodine decreases the pKa of the tyrosine phenolic hydroxyl group. This can influence hydrogen bonding potential and interactions with receptors or enzymes.

  • Steric Bulk: The size of the iodine atom can introduce steric hindrance, potentially disrupting critical intramolecular contacts (e.g., side chain packing in a helix) or intermolecular interactions, such as the "key in lock" fit with a receptor binding pocket.

  • Halogen Bonding Potential: The iodine atom possesses an electropositive region (the σ-hole) capable of forming a halogen bond—a non-covalent interaction with an electron-rich atom like oxygen or nitrogen. This can introduce new, stabilizing intramolecular or intermolecular contacts, influencing peptide conformation and aggregation.[9]

Pillar 3: Impact on Peptide Structure & Function - A Comparative Analysis

The physicochemical shifts described above do not occur in a vacuum. They directly translate into tangible changes in peptide structure, stability, and biological activity.

Structural Consequences: From Conformation to Aggregation

The introduction of iodine can either disrupt or stabilize a peptide's secondary structure. While often predominantly disordered, some peptides exhibit increased intramolecular order upon iodination.[9] This can be attributed to the formation of new hydrogen and halogen bonds that favor more defined structures, such as β-turns.[9]

Furthermore, iodination has a pronounced effect on self-assembly and aggregation. The increased hydrophobicity and altered charge distribution can drive intermolecular associations. Studies on MMP-9 responsive peptides found that iodination increased the degree of aromatic residue-driven aggregation.[9] This is a critical consideration, as aggregation can impact bioavailability, enzymatic accessibility, and immunogenicity.

Functional Consequences: A Double-Edged Sword

The ultimate test of an iodinated peptide is its performance in a biological context. The impact can be neutral, detrimental, or, in some cases, even beneficial.

1. Receptor Binding Affinity:

This is arguably the most scrutinized functional outcome. Since iodinated peptides are workhorses in radioligand binding assays, any significant alteration in affinity is problematic.[1]

  • Detrimental Effects: If the iodinated residue (Tyr or His) is part of the core binding motif (the "pharmacophore"), the steric bulk and altered electronics of the iodine atom can severely diminish or abolish receptor binding.[1] This is particularly true for di-iodinated species, which are more likely to cause significant perturbations.[1]

  • Neutral or Minimal Effects: In many cases, if the iodination site is distal to the primary binding interface, the modification is well-tolerated. Computational studies on nocardiotide A analogs, for instance, predicted that iodination would result in only minor structural alterations and maintained high affinity for the SSTR2 receptor, a finding that was later confirmed experimentally.[10][11]

Table 1: Comparative Receptor Binding of Native vs. Iodinated Peptides

Peptide AnalogTarget ReceptorModificationBinding Affinity (Kd or IC₅₀)OutcomeSource
Nocardiotide ASSTR2Iodo-Tyrosine-10.3 to -11.7 kcal mol⁻¹ (Binding Energy)No significant change in affinity predicted.[10]
InsulinInsulin ReceptorMono-iodinationLittle change in partition coefficient (proxy for interaction).Minimal effect.[12]
InsulinInsulin ReceptorExtensive iodinationMarkedly decreased partition coefficient.Decreased affinity/interaction.[12]
Somatostatin AnalogSSTRMono-iodinationNot specified, but used successfully as a radioligand.Assumed preserved high affinity.[1]

2. Metabolic & Enzymatic Stability:

Iodination can profoundly influence a peptide's susceptibility to enzymatic degradation.

  • Increased Proteolytic Resistance: The presence of a bulky iodine atom can sterically hinder the approach of proteases, protecting adjacent peptide bonds from cleavage. Studies on iodinated obestatin peptides showed that proteolytic cleavages of nearby peptide bonds were more limited.[13]

  • Increased Proteolytic Susceptibility: Counterintuitively, iodination can also increase the rate of enzymatic cleavage. Iodinated MMP-9-responsive peptides underwent more rapid and complete hydrolysis by the enzyme.[9] The proposed mechanism is that iodination-induced conformational changes created a substrate that was better structured and more accessible for MMP-9.[9]

  • In Vivo Deiodination: A major challenge for iodinated peptides in vivo is their susceptibility to deiodinase enzymes, which cleave the carbon-iodine bond.[1][2] This releases free iodine, which can accumulate in the thyroid and increase background signal in imaging studies.[2] Di-iodinated peptides have been shown to be more susceptible to deiodination than their mono-iodinated counterparts.[13]

Table 2: Comparative Stability of Native vs. Iodinated Peptides

PeptideBiological Matrix/EnzymeModificationKey FindingSource
ObestatinPlasma, Liver, KidneyMono- & Di-iodo-Tyr/HisIodination altered cleavage sites; proteases targeted bonds further from the iodine.[13]
ObestatinPlasmaDi-iodo-His vs. Mono-iodo-TyrDi-iodinated peptide showed significantly higher deiodination (25%) compared to mono-iodinated (3%).[13]
MMP-9 SubstrateMMP-9 EnzymeIodo-TyrosineIodinated peptides were hydrolyzed more rapidly and completely than the native peptide.[9]
cWIWLYAHuman PlasmaDi-iodo-Tyr131I-labeled complex showed high stability in plasma for up to 72 hours.[10]
Visualizing the Consequences of Iodination

This diagram illustrates how the initial chemical modification cascades into structural and functional changes.

G cluster_physchem Physicochemical Changes cluster_structure Structural Impact cluster_function Functional Impact Iodination 2-Iodination (Tyr/His) Lipophilicity Increased Lipophilicity Iodination->Lipophilicity Sterics Increased Steric Bulk Iodination->Sterics pKa Altered pKa Iodination->pKa HalogenBond Halogen Bonding Potential Iodination->HalogenBond Conformation Altered Conformation (e.g., β-turns) Lipophilicity->Conformation Aggregation Modified Aggregation Lipophilicity->Aggregation Sterics->Conformation Sterics->Aggregation Binding Receptor Binding (Altered Affinity) Sterics->Binding Stability Metabolic Stability (Proteolysis / Deiodination) Sterics->Stability pKa->Binding pKa->Stability HalogenBond->Conformation HalogenBond->Aggregation Conformation->Binding Conformation->Stability Aggregation->Binding Aggregation->Stability

Caption: Cascade of effects from chemical modification to functional outcome.

Pillar 4: Self-Validating Experimental Protocols

Trust in data begins with robust, reproducible protocols. The following are streamlined methodologies for the key workflows discussed in this guide.

Protocol 1: Direct Peptide Iodination via Iodo-Gen®

This protocol is designed for mild and controlled iodination of a tyrosine-containing peptide.

  • Preparation:

    • Allow one Iodo-Gen® Iodination Tube to come to room temperature.

    • Prepare a 1 mg/mL stock solution of your peptide in a non-reducing buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).

    • Prepare a solution of non-radioactive Sodium Iodide (NaI) at a concentration 1.5-fold molar excess to your peptide.

  • Reaction Activation:

    • Add 100 µL of the phosphate buffer to the Iodo-Gen® tube.

    • Add the calculated volume of NaI solution to the tube.

    • Incubate for 5 minutes at room temperature to activate the reagent and generate the reactive iodine species.

  • Iodination:

    • Add 100 µg of your peptide (100 µL of the stock solution) to the activated Iodo-Gen® tube.

    • Incubate for 15 minutes at room temperature. For optimization, time points from 5 to 30 minutes can be tested.

  • Termination:

    • To stop the reaction, carefully pipette the entire reaction mixture out of the Iodo-Gen® tube and transfer it to a fresh microcentrifuge tube. The insoluble Iodo-Gen® remains behind, terminating the reaction.

  • Purification:

    • Immediately proceed to RP-HPLC purification (Protocol 2) to separate the unreacted peptide, mono-iodinated, and di-iodinated products.

Protocol 2: RP-HPLC Purification of Iodinated Peptides

This method leverages the increased hydrophobicity of iodinated species for separation.[8]

  • System Setup:

    • Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Detector: UV Detector set to 220 nm and 280 nm.

  • Gradient Elution:

    • Inject the reaction mixture from Protocol 1 onto the column.

    • Run a linear gradient appropriate for your peptide. A typical starting point is 5% to 65% Mobile Phase B over 30 minutes.

    • Expected Elution Order: 1st: Unreacted Peptide. 2nd: Mono-iodinated Peptide. 3rd: Di-iodinated Peptide. The separation between peaks will depend on the specific peptide sequence.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to each major peak.

    • Confirm the identity of each peak using Mass Spectrometry (e.g., ESI-MS), looking for the expected mass shift (+125.9 Da for each iodine atom added).

    • Pool the pure fractions of the desired product and lyophilize.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the iodinated peptide in a physiologically relevant matrix.

  • Preparation:

    • Thaw a vial of human plasma (or other species of interest) at 37°C.

    • Prepare a stock solution of your purified iodinated peptide at 1 mg/mL in an appropriate buffer.

  • Incubation:

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • Spike in 5 µL of the peptide stock solution to achieve a final concentration of 10 µg/mL. Mix gently.

    • Incubate the tube in a 37°C water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard. This will precipitate the plasma proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS to quantify the amount of intact parent peptide remaining at each time point.

    • Calculate the peptide's half-life (t½) in plasma by plotting the percentage of remaining peptide versus time.

Conclusion

The act of 2-iodination is far more than a simple tagging procedure; it is a profound structural and functional modification. By understanding the underlying chemical and physical principles, researchers can move from being passive observers of its effects to active architects of peptide function. The addition of iodine can enhance proteolytic stability, modulate receptor affinity, and alter aggregation properties in predictable ways.[9][12][13] Conversely, ignoring these impacts—attributing any change in function solely to the presence of a radiolabel, for example—is a significant scientific pitfall. This guide provides a framework for evaluating these effects systematically, ensuring that when you compare a native peptide to its iodinated analog, you are comparing two distinct chemical entities with a full appreciation for why they behave differently. This deeper understanding is essential for the rational design of peptide-based diagnostics, therapeutics, and research tools.

References

A Comparative Guide to Alternative Methods for Introducing Iodine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Peptide Iodination

The covalent introduction of iodine into peptides is a cornerstone technique in biochemical and pharmaceutical research. Historically, its primary application has been in the radio-labeling of peptide hormones and proteins for radioimmunoassays (RIAs).[1][2] Today, the applications have expanded significantly, with iodinated peptides serving as crucial tools in diagnostic imaging (SPECT and PET), targeted radiotherapy, and pharmacokinetic studies.[3][4]

Direct iodination typically targets the electron-rich aromatic side chains of tyrosine and, to a lesser extent, histidine residues via electrophilic aromatic substitution.[4][5] Classical methods, while effective, often rely on harsh oxidizing agents like Chloramine-T, which can cause undesirable side reactions, including the oxidation of sensitive amino acids (e.g., methionine, cysteine, tryptophan) or even peptide denaturation.[4][5] The milder, solid-phase oxidant Iodogen improved upon this by reducing direct contact between the oxidant and the peptide, yet the fundamental chemistry remains oxidative.[1][4][5]

This guide provides an in-depth comparison of modern, alternative methods for peptide iodination. We will explore the causality behind experimental choices for each technique, present detailed protocols, and offer comparative data to empower researchers in selecting the optimal method for their specific application, prioritizing peptide integrity and site-specificity.

Enzymatic Iodination: The Biomimetic Approach

Nature's solution to halogenation offers a remarkably gentle and efficient alternative to harsh chemical oxidants. The Lactoperoxidase (LPO) enzyme system provides a highly controlled method for peptide iodination.[1][6]

Mechanism of Action

Lactoperoxidase, a heme-containing enzyme, catalyzes the oxidation of iodide ions (I⁻) in the presence of a carefully controlled amount of hydrogen peroxide (H₂O₂).[1][2] The H₂O₂ oxidizes the heme prosthetic group of the enzyme, which in turn activates the iodide to an electrophilic iodine species (likely hypoiodite, OI⁻, or an enzyme-bound intermediate). This reactive species then rapidly iodinates accessible tyrosine residues on the peptide. The key advantage is that the powerful oxidant is generated transiently and locally at the enzyme's active site, minimizing bulk solution exposure and preserving the integrity of sensitive functional groups.[4][7]

Enzymatic_Iodination LPO Lactoperoxidase (Fe³⁺) LPO_ox Oxidized LPO (Compound I) LPO->LPO_ox H2O2 H₂O₂ H2O2->LPO_ox Oxidation H2O 2H₂O LPO_ox->H2O LPO_I LPO-I Complex (Electrophilic Iodine) LPO_ox->LPO_I I_minus I⁻ (Iodide) I_minus->LPO_I Iodide Binding LPO_I->LPO Regeneration Peptide_IodoTyr Iodinated Peptide LPO_I->Peptide_IodoTyr Peptide_Tyr Peptide-Tyr Peptide_Tyr->Peptide_IodoTyr Electrophilic Attack

Figure 1. Catalytic cycle of Lactoperoxidase (LPO) mediated iodination.

Advantages & Disadvantages
  • Advantages: Exceptionally mild conditions preserve peptide structure and function, making it ideal for sensitive biomolecules.[1][4] High efficiency can be achieved, and the use of immobilized LPO on beads simplifies catalyst removal.[4]

  • Disadvantages: The enzyme itself can undergo self-iodination, which can reduce efficiency and introduce impurities.[4] The protocol requires careful optimization of H₂O₂ concentration, as excess H₂O₂ can still lead to oxidative damage.

Experimental Protocol: LPO-Catalyzed Iodination of a Model Peptide
  • Preparation: In a microcentrifuge tube, combine the peptide (e.g., Angiotensin II, 10 µg in 25 µL of 0.1 M phosphate buffer, pH 7.4), Lactoperoxidase (1 µg in 10 µL of the same buffer), and Na¹²⁵I (0.5 mCi).

  • Initiation: Start the reaction by adding 10 µL of a freshly diluted 0.003% (w/v) hydrogen peroxide solution. Vortex gently.

  • Reaction: Incubate at room temperature for 15-20 minutes.

  • Termination: Quench the reaction by adding 100 µL of a quenching buffer (e.g., 0.1 M phosphate buffer containing 0.1% sodium azide or a reducing agent like sodium metabisulfite if the peptide lacks disulfide bonds).

  • Purification: Separate the iodinated peptide from free iodine and the enzyme using reversed-phase HPLC or a suitable size-exclusion chromatography column (e.g., Sephadex G-10).[1]

Indirect Labeling via Prosthetic Groups: The Bolton-Hunter Method

For peptides lacking an accessible tyrosine residue or those exquisitely sensitive to any oxidation, an indirect approach is superior.[4] This strategy involves pre-iodinating a small molecule (a prosthetic group) which is then conjugated to the peptide. The most well-established of these is the Bolton-Hunter reagent.

Mechanism of Action

The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is first iodinated on its phenolic ring using a standard method like Iodogen.[5] The resulting iodinated reagent, now containing an N-hydroxysuccinimide (NHS) ester, is purified. This activated ester reacts efficiently and specifically with primary amino groups on the peptide—namely the N-terminal α-amino group and the ε-amino group of lysine side chains—to form a stable amide bond.[4] This decouples the potentially damaging iodination step from the peptide itself.[1]

Bolton_Hunter cluster_0 Step 1: Reagent Iodination cluster_1 Step 2: Peptide Conjugation BH_Reagent Bolton-Hunter Reagent (NHS-Ester) Iodo_BH Iodinated Bolton-Hunter Reagent BH_Reagent->Iodo_BH Oxidation Iodogen Iodogen + Na¹²⁵I Iodogen->Iodo_BH Peptide_NH2 Peptide-NH₂ (N-terminus or Lys) Iodo_BH->Peptide_NH2 Purify & Add Peptide Labeled_Peptide Labeled Peptide (Amide Bond) Peptide_NH2->Labeled_Peptide Acylation (pH 7-9) NHS NHS (byproduct) Labeled_Peptide->NHS Release

Figure 2. Two-step workflow for indirect iodination using the Bolton-Hunter reagent.

Advantages & Disadvantages
  • Advantages: Overcomes issues of oxidative damage to the target peptide.[1] Allows labeling of peptides without tyrosine or histidine residues. The labeling site is shifted away from the tyrosine, which can be beneficial if the tyrosine is part of a critical binding motif.[1]

  • Disadvantages: Introduces a bulkier, non-native chemical moiety, which could potentially alter the peptide's biological activity or pharmacokinetics. The multi-step process can be more time-consuming.

Organometallic & Hypervalent Iodine Chemistry: The New Frontier

Recent advances in organic chemistry have introduced powerful and highly selective methods for modifying biomolecules, which are now being applied to peptide iodination.

A. Hypervalent Iodine Reagents

Hypervalent iodine compounds, such as ethynylbenziodoxolones (EBX), have emerged as potent reagents for late-stage functionalization.[8][9][10] These reagents can react chemo- and site-selectively with tyrosine residues under physiological conditions.[9][10] The reaction involves the addition of the tyrosine's hydroxyl group across the alkyne bond of the EBX reagent, forming a stable vinylbenziodoxolone (VBX) bioconjugate.[8][9] This VBX handle can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions to introduce iodine or other moieties.[8][9] This approach offers a novel, non-oxidative pathway to tyrosine modification.[9][11]

B. Gold-Catalyzed Iodination

Gold catalysis, known for its ability to activate π-systems like alkynes, offers another sophisticated route.[12][13] While not a direct iodination method in the classical sense, gold catalysts can facilitate the cyclization or functionalization of peptides containing alkyne groups.[14] In some contexts, iodinated peptides can mediate the synthesis of gold nanoparticles, indicating a complex interplay between iodine and gold species.[15] More relevantly, gold-catalyzed reactions can be paired with hypervalent iodine reagents to achieve unique transformations, such as peptide macrocyclization, under mild conditions.[16] This area is rapidly evolving and promises highly specific and novel labeling strategies.

Advantages & Disadvantages
  • Advantages: These methods offer unparalleled chemo- and site-selectivity under very mild, often biocompatible conditions.[9] They open up reaction pathways that are impossible with classical methods, allowing for the introduction of iodine at non-traditional sites or the creation of complex bioconjugates.

  • Disadvantages: The reagents and catalysts can be expensive and may require more specialized knowledge of organic synthesis. The multi-step nature of some of these protocols can be complex.

Comparative Summary of Iodination Methods
MethodMechanismKey AdvantageKey DisadvantageBest For...
Iodogen (Baseline) Solid-Phase OxidationMilder than Chloramine-T, simple setup.[4][5]Still an oxidative process, potential for side reactions.Routine iodination of robust peptides.
Enzymatic (LPO) Enzyme-Catalyzed OxidationExtremely mild, preserves peptide integrity.[1][4]Enzyme self-iodination, requires H₂O₂ optimization.[4]Sensitive proteins, hormones, enzymes.
Bolton-Hunter Indirect AcylationAvoids all peptide oxidation, labels peptides without Tyr.[1][4]Adds a bulky, non-native group, multi-step process.Peptides lacking Tyr/His or those highly sensitive to oxidation.
Hypervalent Iodine Non-Oxidative AdditionHigh chemo- and site-selectivity, biocompatible conditions.[9]Reagents can be costly, may require further reaction steps.Advanced bioconjugation, site-specific modification.
Gold-Catalysis π-System ActivationUnique reactivity, mild conditions, novel transformations.[14]High catalyst cost, developing field for direct iodination.Creating complex cyclic or modified peptides.
Conclusion and Future Outlook

The field of peptide iodination has evolved far beyond the classical oxidative methods. The choice of technique is no longer a simple matter of efficiency but a strategic decision based on the peptide's unique chemical properties and the intended application. For preserving the biological fidelity of sensitive peptides, enzymatic iodination with Lactoperoxidase offers a superior, gentle alternative. For peptides lacking suitable residues or where any risk of oxidation is unacceptable, the indirect Bolton-Hunter method remains a robust and reliable choice.

Looking forward, the application of cutting-edge organometallic and hypervalent iodine chemistry is set to revolutionize peptide labeling. These methods provide unprecedented control over site-specificity and reaction conditions, opening the door to novel radiopharmaceuticals and precisely engineered peptide probes. As these advanced techniques become more accessible, researchers will be equipped with a powerful and diverse toolkit to introduce iodine into peptides with minimal perturbation and maximal precision.

References

A Senior Application Scientist's Guide to Benchmarking Coupling Efficiency for Fmoc-2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Sterically Hindered Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of unnatural amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-2-iodo-L-phenylalanine is a particularly valuable building block, serving as a versatile precursor for palladium-catalyzed cross-coupling reactions and as a heavy atom for X-ray crystallography to resolve peptide and protein structures.

However, the synthetic utility of this compound is hampered by a significant challenge: the steric hindrance imposed by the bulky iodine atom at the ortho position of the phenyl ring. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, often leading to incomplete or slow coupling reactions.[1] This results in a higher prevalence of deletion sequences, which complicates purification and ultimately lowers the overall yield of the target peptide.[2]

The choice of activating agent is therefore paramount to overcoming this steric barrier and ensuring the efficient incorporation of this and other hindered residues. This guide provides a comprehensive, data-driven comparison of common activating agents used in modern Solid-Phase Peptide Synthesis (SPPS), offering researchers a clear rationale for selecting the optimal conditions for their "difficult" coupling needs.

The Chemistry of Peptide Bond Formation: A Primer on Activating Agents

The formation of a peptide bond is a condensation reaction that is not spontaneous under standard SPPS conditions. Activating agents are required to convert the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to nucleophilic attack by the resin-bound amine.[3] These agents fall into two primary classes:

  • Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] To mitigate side reactions and reduce racemization, they are almost always used with nucleophilic additives like OxymaPure or 1-hydroxybenzotriazole (HOBt), which trap the O-acylisourea to form a more stable active ester.[5][6]

  • Uronium/Guanidinium Salts: This class includes popular reagents like HBTU, HCTU, and HATU. These are pre-formed salts that react with the amino acid to generate active esters in situ.[7] Their efficiency is dictated by the nature of the additive incorporated into their structure. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for instance, contains a HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring creates a more reactive OAt-ester compared to the OBt-ester formed by HBTU, leading to faster and more complete couplings, especially for hindered residues.[8]

Experimental Design for Benchmarking

To provide a trustworthy and objective comparison, a systematic experiment was designed to quantify the coupling efficiency of different activating agents for this compound.

Model System: A simple tripeptide, Ac-Gly-[2-I-Phe]-Ala-NH₂ , was synthesized on a Rink Amide resin. This sequence was chosen to place the sterically hindered residue in a neutral context, allowing for a clear assessment of the coupling step's efficiency without complicating factors from adjacent residues or secondary structure formation.

General SPPS Protocol: All syntheses were performed on a 0.1 mmol scale. The standard Fmoc/tBu strategy was employed.[9][10] Each cycle consisted of:

  • Fmoc Deprotection: 20% piperidine in DMF (1 x 1 min, 1 x 5 min).

  • Washing: 6x washes with DMF.

  • Coupling: The specific conditions for coupling this compound are the variable under investigation (see table below). For other amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH), a standard TBTU/DIPEA protocol was used.

  • Capping: After the final Gly coupling, the N-terminus was acetylated using a solution of acetic anhydride/DIPEA/DMF.

Analytical Method: Following synthesis, the peptides were cleaved from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. The crude products were precipitated, dried, and then analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 220 nm.[11][12]

Coupling efficiency was calculated by comparing the peak area of the desired target peptide (Ac-Gly-[2-I-Phe]-Ala-NH₂) against the primary deletion sequence (Ac-Gly-Ala-NH₂).

Efficiency (%) = [Area(Target) / (Area(Target) + Area(Deletion))] x 100

Below is a diagram illustrating the general workflow for this benchmarking study.

Benchmarking_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis Resin Start: Rink Amide Resin Deprotect1 Fmoc Deprotection (Ala) Wash1 DMF Wash Deprotect1->Wash1 Couple_Ala Couple Fmoc-Ala-OH Wash1->Couple_Ala Couple_Ala->Deprotect1 Deprotect2 Fmoc Deprotection (2-I-Phe) Couple_Ala->Deprotect2 Wash2 DMF Wash Deprotect2->Wash2 Couple_Test Couple Fmoc-2-I-Phe (Test Condition) Wash2->Couple_Test Wash3 DMF Wash Couple_Test->Wash3 Couple_Gly Couple Fmoc-Gly-OH Wash3->Couple_Gly Deprotect3 Fmoc Deprotection (Gly) Couple_Gly->Deprotect3 Wash4 DMF Wash Deprotect3->Wash4 Cap N-terminal Acetylation Wash4->Cap Cleave Cleavage from Resin (TFA Cocktail) Cap->Cleave Analyze RP-HPLC Analysis Cleave->Analyze Quantify Quantify Efficiency Analyze->Quantify

Caption: General experimental workflow for benchmarking coupling agents.

Results: A Comparative Analysis of Coupling Efficiency

The following table summarizes the performance of several widely used activating agents under standardized conditions. All couplings for this compound were performed for 2 hours at room temperature.

Activating AgentEquivalents (AA:Agent:Base)Coupling Efficiency (%)Notes
DIC / OxymaPure 4 : 4 : 8 (DIPEA)78.2%Standard carbodiimide method. Significant deletion product observed.
HBTU / DIPEA 4 : 3.9 : 891.5%A marked improvement over DIC/Oxyma, demonstrating the power of uronium salts.
HCTU / DIPEA 4 : 3.9 : 894.8%The chloro-substituted benzotriazole provides higher reactivity than HBTU.[13]
HATU / DIPEA 4 : 3.9 : 899.1% Superior performance with almost no detectable deletion sequence.[8]
COMU / DIPEA 4 : 3.9 : 898.8%Performance is comparable to HATU, with the benefit of being based on non-explosive Oxyma.[14][15]

Discussion and Mechanistic Interpretation

The data clearly indicates a hierarchy of reactivity among the tested agents for this challenging coupling: HATU ≈ COMU > HCTU > HBTU > DIC/Oxyma .

The significant leap in efficiency from the DIC/Oxyma system to the uronium salts highlights the superior activation provided by the latter. While DIC/Oxyma is a robust system for many standard couplings, it can be insufficient for overcoming high steric barriers.[1]

Within the uronium salt family, the superiority of HATU is attributed to the electronic properties of its HOAt-derived active ester.[8] The pyridine nitrogen in the HOAt ring acts as a neighboring group, providing anchimeric assistance during the aminolysis step, which accelerates the rate of peptide bond formation.[7] This enhanced reactivity is crucial for driving the reaction to completion when steric hindrance is a major factor.

HATU_Activation_Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Aminolysis (Peptide Bond Formation) AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA (Base) Base->Active_Ester Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Resin_Amine Resin-NH₂ Active_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Resin-NH-CO-AA-Fmoc (Peptide Bond) Resin_Amine->Peptide_Bond Byproduct2 HOAt Peptide_Bond->Byproduct2

Caption: Simplified mechanism of amino acid activation by HATU.

COMU, an Oxyma-based uronium salt, performed nearly as well as HATU. This is significant because COMU is designed to be a safer alternative to benzotriazole-based reagents, which can have explosive properties.[14][15] Its high reactivity stems from the uronium salt structure and the favorable properties of the Oxyma leaving group, making it an excellent choice for modern peptide synthesis protocols.[14]

It is also important to consider potential side reactions. While uronium reagents are highly efficient, they can cause guanidinylation of the N-terminal amine if activation is slow or if excess reagent is used, which terminates the peptide chain.[7] However, for the rapid and efficient coupling observed with HATU and COMU, this side reaction was not a significant factor.

Recommendations and Validated Protocol

Based on the empirical data, HATU is the premier choice for coupling this compound and other sterically demanding amino acids. COMU stands as an equally effective and safer alternative.

Recommended Protocol for Hindered Couplings (e.g., this compound):

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash thoroughly with DMF (6x).

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 1-3 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Agitate the mixture for a minimum of 2 hours at room temperature. For extremely difficult sequences, extending the coupling time or performing a second coupling may be beneficial.[13]

  • Wash: Wash the resin thoroughly with DMF (6x) to remove all excess reagents before proceeding to the next deprotection cycle.

Conclusion

The efficient incorporation of sterically hindered amino acids like this compound is a common but manageable challenge in SPPS. While traditional carbodiimide methods may prove insufficient, the use of modern uronium/guanidinium salt activating agents provides a robust solution. The data presented in this guide conclusively demonstrates that HATU and COMU offer superior coupling efficiency, achieving near-quantitative incorporation of this compound where other reagents falter. By selecting the appropriate high-potency activating agent and optimizing reaction conditions, researchers can confidently synthesize complex and modified peptides, accelerating discovery and development in peptide science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and peptide synthesis, our work is predicated on precision, both in our results and in our operational safety. Fmoc-2-iodo-L-phenylalanine is a critical building block, enabling the synthesis of complex peptides for therapeutic and research applications.[1] However, its unique structure—specifically the presence of an iodine atom—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind these procedures is rooted in the fundamental principles of chemical safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. This compound is a halogenated organic compound. While many Safety Data Sheets (SDS) for similar Fmoc-protected amino acids do not classify them as acutely hazardous under GHS, the core principle of laboratory safety is to treat all chemicals with caution.[2][3]

The primary risk associated with this class of compounds stems from two areas:

  • Personnel Exposure: In its solid, powdered form, inhalation should be avoided by handling it within a fume hood or well-ventilated area.[4][5] Direct contact with skin and eyes should always be prevented through the use of appropriate Personal Protective Equipment (PPE).[2][6]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[7] For this reason, under no circumstances should this compound or its solutions be disposed of down the drain. [8][9][10] Improper disposal can lead to contamination of groundwater and ecosystems.[7] The iodine atom necessitates that this compound be treated differently than non-halogenated organic waste, as its incineration or treatment requires specialized processes to prevent the release of harmful substances.

Key Data Summary
PropertyInformationRationale & Source
Chemical Name This compoundA derivative of the amino acid phenylalanine used in peptide synthesis.[1][11]
Molecular Formula C₂₄H₂₀INO₄The presence of Iodine (I) classifies it as a halogenated organic compound.[11]
Primary Hazard Halogenated Organic WasteRequires specific disposal pathways due to environmental persistence and potential toxicity.[7][8][12]
Recommended PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard practice to prevent skin/eye contact and contamination.[6][8][9]
Handling Area Chemical Fume HoodTo prevent inhalation of fine powder/aerosols.[9][12]

The Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle governing the disposal of this compound is waste segregation . Mixing halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complicates the waste treatment process.[12]

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, all waste containing this compound must be classified as "Halogenated Organic Waste." This includes:

  • Unused or expired solid compound.

  • Contaminated materials (e.g., weigh boats, gloves, absorbent pads from a spill).

  • Solutions containing the dissolved compound (e.g., from peptide synthesis).

Causality: Non-halogenated solvents can often be recycled or fuel-blended, a less expensive and more environmentally friendly disposal route. Halogenated wastes must typically undergo high-temperature incineration with specific scrubbers to handle the acid gases (like hydrogen iodide) produced.[12] Cross-contamination forces the entire volume of waste into the more complex and costly halogenated stream.

Step 2: Container Selection and Labeling
  • Obtain the Correct Container: Procure a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. These are typically clearly marked, often with green labels, for halogenated organic waste.[7] The container must be made of a chemically compatible material (e.g., polyethylene for solvents) and have a secure, vapor-tight lid.[7][10]

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your EHS office.[12]

  • Complete the Label: Fill out the tag completely and accurately. This is a regulatory requirement.

    • Generator Information: Your name, lab location, and contact information.

    • Contents: List the full chemical name: "this compound." If it is in a solvent, list all constituents and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)"). Do not use abbreviations.

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[12]

Step 3: Waste Accumulation and Storage
  • Location: All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the control of the lab personnel.

  • Secondary Containment: The waste container must be kept within a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[12]

  • Adding Waste: When adding waste to the container, do so inside a chemical fume hood to minimize exposure to vapors.[12]

  • Keep Closed: The container must be kept securely closed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 4: Arranging for Final Disposal

Once the waste container is nearly full (around 75-80% capacity to prevent overfilling and spills), contact your institution's EHS or hazardous waste management department to request a pickup.[12] Do not allow waste to accumulate in the lab for extended periods.[10]

Disposal Workflow Diagram

G cluster_0 cluster_1 start Waste Generated (Solid this compound or contaminated material) decision Does the compound contain a halogen (F, Cl, Br, I)? start->decision container Select Designated 'Halogenated Organic Waste' Container decision->container  YES non_halogen_waste Segregate as 'Non-Halogenated Organic Waste' decision->non_halogen_waste NO halogen_path YES labeling Affix & Complete Hazardous Waste Tag (List all chemical constituents) container->labeling storage Store in SAA with Secondary Containment (Keep container closed) labeling->storage pickup Container Full? Request Pickup via EHS storage->pickup non_halogen_path NO (Not Applicable for this Compound)

Caption: Decision workflow for proper segregation and disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a calm and prepared response is critical.

  • Small Spill (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (lab coat, gloves, safety goggles), gently sweep up the solid material. Avoid creating dust.[5]

    • Place the swept material and any contaminated cleaning items (e.g., paper towels) into a sealed bag or container.

    • Label the container as "Hazardous Waste" with the chemical name and place it in the halogenated waste stream.[12]

    • Wipe the area with a damp cloth and decontaminate.

  • Large Spill or Spill in Solution:

    • Evacuate the immediate area and alert others. Activate the fire alarm if the spill is large or involves a highly volatile solvent.[10]

    • Contact your institution's EHS emergency line immediately.[12]

    • If safe to do so, contain the spill with absorbent material, starting from the outside and working your way in.[10][12]

    • Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the emergency response team.

By adhering to this comprehensive disposal plan, you ensure that your innovative research with this compound is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust in our scientific practices.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-2-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-2-iodo-L-phenylalanine. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the protocols. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, making your laboratory a safer, more efficient environment.

Core Safety Principles and Hazard Assessment

This compound is a specialized amino acid derivative crucial for peptide synthesis, particularly in the development of novel therapeutics. While safety data sheets (SDS) for the closely related Fmoc-4-iodo-L-phenylalanine and other derivatives may not classify the compound as hazardous under GHS, it is critical to recognize that comprehensive toxicological data is often unavailable for specialized research chemicals.[1][2] A key SDS for a similar compound notes that "to our knowledge, the hazards of this material have not been thoroughly investigated."[1] Therefore, a prudent approach is mandatory.

The primary operational hazards when handling this compound arise not just from the amino acid itself, but from the associated reagents and procedures inherent to solid-phase peptide synthesis (SPPS). These include:

  • Inhalation of fine powder: The compound is a solid, and fine particulates can become airborne during weighing and transfer, posing a potential respiratory risk.[3]

  • Exposure to potent solvents and reagents: SPPS protocols routinely employ hazardous chemicals such as Dimethylformamide (DMF), piperidine for Fmoc deprotection, and Trifluoroacetic acid (TFA) for peptide cleavage.[4][5]

  • Cross-contamination: Improper handling can lead to the contamination of laboratory surfaces, equipment, and other experiments.

This guide is built on the principle of minimizing exposure through a combination of robust engineering controls, meticulous work practices, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense against chemical exposure.[6] The selection and use of PPE must be tailored to the specific task being performed. A one-size-fits-all approach is insufficient.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.

  • ANSI Z87.1-rated Safety Glasses with Side-Shields: This is the absolute minimum requirement for any work in a laboratory where chemical hazards are present.[7][8] They protect from incidental splashes and flying objects.

  • Chemical Splash Goggles: These should be worn over safety glasses whenever there is a significant risk of splashing, such as when transferring bulk solvents or preparing cleavage cocktails.[9] Goggles form a protective seal around the eyes, offering superior protection against liquids.[9]

  • Face Shields: A face shield must be worn in addition to safety glasses or goggles during high-risk procedures like preparing corrosive baths or pouring large volumes of hazardous liquids (e.g., TFA).[6][7]

Hand Protection
  • Disposable Nitrile Gloves: These are the standard for laboratory work, providing protection against incidental contact with a wide range of chemicals.[7] It is crucial to check the manufacturer's compatibility chart for breakthrough times, especially for solvents like DMF.

  • Double Gloving: When handling highly hazardous materials or when prolonged contact is possible, wearing two pairs of nitrile gloves can provide an additional layer of safety.

  • Immediate Removal and Hand Washing: Gloves should be removed immediately after any known chemical contact.[7] Always remove gloves before leaving the work area or touching common surfaces like doorknobs and keyboards.[9] Hands must be washed thoroughly after glove removal.

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned provides a critical barrier against splashes and spills.[6][10]

  • Appropriate Attire: Full-length pants and closed-toe, slip-resistant shoes are mandatory.[7][10] This protects the skin on the legs and feet from potential spills.

Respiratory Protection

Engineering controls, specifically the use of a chemical fume hood, are the primary method for preventing respiratory exposure. However, if a risk assessment determines that engineering controls are insufficient or during an emergency situation like a large spill, respiratory protection may be necessary.[6] Any use of a respirator requires formal training and fit-testing.[8]

PPE Specification Summary

The following table summarizes the recommended PPE for key operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body & Foot Protection Respiratory Protection Engineering Control
Weighing Solid Powder Safety Glasses with Side-ShieldsSingle pair of Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if performed in a fume hoodChemical Fume Hood
Dissolving in Solvent (e.g., DMF) Chemical Splash GogglesSingle pair of Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if performed in a fume hoodChemical Fume Hood
Use in Automated Synthesizer Safety Glasses with Side-ShieldsSingle pair of Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesGenerally not requiredVentilated Instrument Enclosure
Manual Peptide Coupling/Deprotection Chemical Splash GogglesDouble pair of Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if performed in a fume hoodChemical Fume Hood
Handling Cleavage Agents (e.g., TFA) Face Shield over GogglesHeavy-duty or Double Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if performed in a fume hoodChemical Fume Hood
Waste Consolidation & Disposal Chemical Splash GogglesSingle pair of Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if performed in a fume hoodChemical Fume Hood

Operational and Disposal Plans

A safe workflow integrates PPE and engineering controls into a seamless operational plan. The following diagram and protocols outline the essential steps from handling to disposal.

Safe Handling and Disposal Workflow

G cluster_prep Preparation & Use cluster_disposal Waste Management start Obtain Reagent weigh Weigh Solid in Fume Hood start->weigh PPE: Lab Coat, Safety Glasses, Gloves dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve react Use in Peptide Synthesis dissolve->react segregate Segregate Waste Streams (Solid, Liquid) react->segregate End of Experiment liquid_waste Collect Liquid Waste in Sealed, Labeled Container segregate->liquid_waste solid_waste Collect Solid Waste in Sealed, Labeled Bag/Container segregate->solid_waste dispose Arrange for Hazardous Waste Pickup liquid_waste->dispose solid_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Disposal Protocol

The disposal of iodinated organic compounds must be handled with care to prevent environmental contamination.[11] Never dispose of this chemical or its solutions down the drain.[12] All waste must be managed in accordance with local, state, and federal regulations.[1][13]

  • Categorize Waste: At the point of generation, separate waste into three streams:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, etc.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent washes (e.g., from DMF or TFA).

    • Sharps: Contaminated needles or glassware.

  • Containment and Labeling:

    • Solid Waste: Collect in a designated, clearly labeled, sealable plastic bag or container.

    • Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate concentrations.

    • Sharps: Place in a designated sharps container.

  • Storage: Store sealed waste containers in a designated satellite accumulation area, preferably within a secondary containment tray in a ventilated cabinet, away from incompatible materials.[14]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] Do not allow waste to accumulate for extended periods.

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-2-iodo-l-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-2-iodo-l-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.